Coumarin-6-sulfonyl chloride
Description
Properties
IUPAC Name |
2-oxochromene-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIPMBGUDSOVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370979 | |
| Record name | Coumarin-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10543-42-7 | |
| Record name | Coumarin-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-chromene-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Coumarin-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Coumarin-6-sulfonyl chloride, a versatile biochemical reagent. It details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a fluorescent labeling agent and the biological activities of its derivatives.
Chemical Structure and Identification
This compound, systematically named 2-oxo-2H-chromene-6-sulfonyl chloride, is a derivative of coumarin (B35378), a natural compound belonging to the benzopyrone family. The core structure consists of a fused benzene (B151609) and α-pyrone ring. A sulfonyl chloride group (-SO₂Cl) is substituted at the 6th position of the coumarin scaffold. This reactive group is key to its utility in derivatizing other molecules.
SMILES: C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl[1][2]
InChI: InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H[1]
Physicochemical and Spectral Data
The key properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₅ClO₄S | [1][3][4] |
| Molecular Weight | 244.65 g/mol | [1][3][4] |
| CAS Number | 10543-42-7 | [1][3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 110-113 °C | [3][6] |
| Boiling Point | 431.6 °C at 760 mmHg | [3] |
| Density | 1.591 g/cm³ | [3] |
| Water Solubility | Slightly soluble | [3][6] |
| Storage | Inert atmosphere, Room Temperature | [3][6] |
| Sensitivity | Moisture Sensitive | [3][6] |
Table 2: Spectral Properties
| Spectral Data | Description | Reference |
| ¹H NMR | A published spectrum shows characteristic peaks for the aromatic protons of the coumarin ring system. | [7] |
| Infrared (IR) | An ATR-IR spectrum is available, which would show characteristic peaks for the C=O (lactone), S=O (sulfonyl), and C-Cl bonds. | [1] |
| Fluorescence | Derivatives exhibit fluorescence, typically with excitation around 470 nm and emission around 520 nm. The exact wavelengths and quantum yield are highly dependent on the solvent and the nature of the derivative. | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorosulfonation of coumarin. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the coumarin ring.
Materials:
-
Coumarin
-
Chlorosulfonic acid (HSO₃Cl)
-
Dry reaction vessel with a stirrer
-
Ice bath
-
Quenching solution (ice water)
-
Filtration apparatus
Protocol:
-
In a dry reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, carefully add coumarin.
-
Slowly and dropwise, add an excess of chlorosulfonic acid to the coumarin with continuous stirring. The temperature should be maintained at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
Dry the product under vacuum to yield this compound.
This protocol is based on the general reaction for the synthesis of coumarin sulfonamides, which begins with the preparation of the sulfonyl chloride intermediate.[7]
Protocol for Labeling Amines
This compound is an amine-reactive reagent used to fluorescently label proteins, amino acids, and other amine-containing molecules. The sulfonyl chloride group reacts with primary and secondary amines to form a stable sulfonamide bond.[3][6][9]
Materials:
-
Protein or amine-containing molecule of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column or dialysis tubing for purification
Protocol:
-
Protein Preparation: Dissolve the protein to be labeled in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of ~10 mg/mL. Sulfonyl chlorides are unstable in DMSO.[9]
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved this compound. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. For sulfonyl chlorides, incubation at 4°C is often recommended.[6]
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. Alternatively, dialysis can be performed against the storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the coumarin dye.
Applications in Research and Drug Development
Fluorescent Labeling and Probes
The primary application of this compound is as a fluorescent tag.[3] Once conjugated to a target molecule, the coumarin moiety allows for sensitive detection and quantification using fluorescence spectroscopy, microscopy, and flow cytometry. Coumarin-based probes are valued for their sensitivity to the local environment, which can provide information on properties like polarity and viscosity.[10] Coumarin derivatives are used to develop fluorescent probes for detecting biologically important species such as hydrogen sulfide (B99878) and hypochlorite (B82951).[11][12][13]
Caption: Workflow for fluorescently labeling proteins with this compound.
Derivatives in Drug Discovery
While this compound itself is a reagent, its derivatives (coumarin sulfonamides) have garnered significant interest in drug discovery for their wide range of biological activities.[5][14] These activities include anticancer, anti-inflammatory, antibacterial, and enzyme inhibition properties.[5][14]
The anticancer effects of coumarin derivatives are often linked to their ability to modulate key cellular signaling pathways. For instance, various coumarin compounds have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[3][15] They can also affect other pathways such as NF-κB and MAPK, which are involved in inflammation and cancer progression.[1]
Caption: Simplified PI3K/AKT pathway, a target for some anticancer coumarin derivatives.
Safety and Handling
This compound is classified as a corrosive substance.[3] It causes severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 4. jbino.com [jbino.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Coumarin-6-sulfonyl Chloride: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and key applications of Coumarin-6-sulfonyl chloride. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who utilize fluorescent probes and labeling agents in their work.
Core Chemical Properties
This compound is a fluorescent compound widely employed as a derivatizing agent for the sensitive detection and quantification of various nucleophilic species. Its core chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₉H₅ClO₄S |
| Molecular Weight | 244.65 g/mol [1][2] |
| CAS Number | 10543-42-7[1][2] |
| Appearance | Beige powder |
| Melting Point | 110-113 °C |
| Solubility | Soluble in DMSO, slightly soluble in water.[3] |
| Excitation Maximum (λex) | ~360 nm[3] |
| Emission Maximum (λem) | ~460 nm (in alkaline conditions)[3] |
| Synonyms | 2-Oxo-2H-chromene-6-sulfonyl chloride, 6-(Chlorosulfonyl)coumarin |
Synthesis and Reactivity
The primary utility of this compound lies in its reactivity towards nucleophiles. The sulfonyl chloride moiety is an excellent leaving group, facilitating the formation of stable sulfonamide or sulfonate ester linkages with primary and secondary amines (including amino acids and proteins) and phenols, respectively. These reactions typically proceed under mild alkaline conditions.
Experimental Protocols
Derivatization of Phenols for HPLC Analysis
This protocol is adapted from a method for the analysis of phenols in water samples.
Materials:
-
This compound (C6SCl) solution (0.1 M in acetone)
-
Phenol (B47542) or chlorophenol solution (0.01 M)
-
Sodium carbonate solution (pH 9.0)
-
Dilute Hydrochloric Acid (HCl)
-
50% Ethanol (B145695)/Toluene (B28343) mixture for recrystallization
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
To a 100 mL solution of the phenol in sodium carbonate (pH 9.0), slowly add 25 mL of the this compound solution dropwise over 20 minutes while stirring at room temperature.
-
Continue stirring the reaction mixture for an additional 2 hours under subdued light.
-
A solid product should form. Filter the contents and collect the residue.
-
Wash the residue with dilute HCl until the washings are neutral, followed by a final wash with water.
-
Dry the crude product in a vacuum desiccator.
-
Recrystallize the crude product from a 50% ethanol and toluene mixture to obtain the pure derivatized phenol.
-
The resulting phenol-coumarin sulfonate derivatives can be analyzed by reversed-phase HPLC with fluorescence detection (λex = 360 nm and λem = 460 nm).[4]
General Protocol for Labeling Amines and Amino Acids
This is a generalized procedure based on the known reactivity of sulfonyl chlorides with amines.
Materials:
-
This compound
-
Amine or amino acid of interest
-
Aqueous buffer (e.g., sodium bicarbonate or sodium carbonate, pH 8.5-9.5)
-
Organic co-solvent (e.g., DMSO or acetonitrile) if the amine is not fully soluble in the aqueous buffer.
Procedure:
-
Dissolve the amine or amino acid in the aqueous buffer to a desired concentration.
-
Prepare a stock solution of this compound in an organic co-solvent.
-
Add the this compound solution to the amine/amino acid solution with stirring. A molar excess of the labeling reagent may be required.
-
Allow the reaction to proceed at room temperature for a period of 1 to 4 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques (e.g., column chromatography or preparative HPLC) to isolate the fluorescently labeled product.
Visualizations
The following diagrams illustrate the experimental workflow for the derivatization of phenols and a general representation of the labeling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Innovation of 6-sulfonamide-2 H -chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02143F [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of Coumarin-6-sulfonyl Chloride from Coumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Coumarin-6-sulfonyl chloride, a valuable intermediate in the development of fluorescent probes and pharmacologically active agents. This document details the underlying chemistry, provides a plausible experimental protocol, and outlines the necessary steps for the successful synthesis and purification of the target compound, based on established chemical principles and analogous reactions.
Introduction
Coumarin (B35378) and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound is a key synthetic intermediate, enabling the introduction of the coumarin-6-sulfonyl moiety onto various molecules such as amines, phenols, and amino acids. This functionalization is instrumental in the development of fluorescent labels for biological imaging and in the synthesis of novel therapeutic agents, including enzyme inhibitors. The direct chlorosulfonation of coumarin presents a straightforward approach to obtaining this important building block.
Synthetic Pathway
The synthesis of this compound from coumarin is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. In this one-step process, coumarin is treated with chlorosulfonic acid. The electrophile, chlorosulfonium ion (+SO2Cl), is generated in situ and attacks the electron-rich benzene (B151609) ring of the coumarin molecule. The substitution occurs preferentially at the 6-position due to the directing effects of the fused lactone ring.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from coumarin. This protocol is based on general procedures for the chlorosulfonation of aromatic compounds[1][2][3].
3.1. Materials and Reagents
-
Coumarin (C9H6O2)
-
Chlorosulfonic acid (ClSO3H)
-
Ice
-
Deionized water
-
Dichloromethane (for extraction, optional)
-
Anhydrous sodium sulfate (B86663) (for drying, optional)
-
Suitable solvent for recrystallization (e.g., benzene, toluene, or a mixture of ethyl acetate (B1210297) and hexanes)
3.2. Equipment
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and flask for vacuum filtration
-
Glassware for recrystallization
-
Fume hood
3.3. Reaction Procedure
-
In a fume hood, place a magnetic stir bar in a clean, dry round-bottom flask and cool it in an ice bath to 0°C.
-
Carefully add an excess of chlorosulfonic acid (e.g., 5 molar equivalents relative to coumarin) to the cooled flask.
-
While maintaining the temperature at 0°C and stirring vigorously, slowly add coumarin (1 molar equivalent) in small portions to the chlorosulfonic acid. The addition should be controlled to prevent a rapid increase in temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This should be done with constant stirring to ensure efficient quenching of the excess chlorosulfonic acid and precipitation of the product.
-
The solid precipitate of crude this compound is then collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove any residual acid.
3.4. Purification
-
The crude product can be purified by recrystallization from a suitable solvent. The choice of solvent may require some experimentation, but solvents such as benzene, toluene, or a mixture of ethyl acetate and hexanes are often effective for sulfonyl chlorides.
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Quantitative Data
Due to the lack of specific literature data for the synthesis of this compound from coumarin, the following table presents typical reaction parameters based on analogous chlorosulfonation reactions of aromatic compounds[1][3].
| Parameter | Value/Range | Notes |
| Molar Ratio (Coumarin:Chlorosulfonic Acid) | 1 : 3-6 | An excess of chlorosulfonic acid is typically used to drive the reaction to completion. |
| Reaction Temperature | 0°C to 25°C | A low temperature is often preferred to minimize side reactions. A specific reference mentions 0°C for the chlorosulfonation of coumarin. |
| Reaction Time | 1 - 6 hours | Reaction time will depend on the scale and temperature. Monitoring by TLC is recommended. |
| Yield | 70 - 90% | This is an estimated yield based on similar reactions. The actual yield may vary. |
Logical Relationships in Synthesis
The successful synthesis of this compound relies on a series of logical steps and considerations, from the choice of reagents to the final purification.
Caption: Key logical steps in the synthesis of this compound.
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture is highly exothermic and should be performed slowly and with caution.
Conclusion
The synthesis of this compound from coumarin via direct chlorosulfonation is a feasible and direct method for obtaining this versatile synthetic intermediate. By carefully controlling the reaction conditions, particularly the temperature, and following a standard aqueous work-up and purification protocol, researchers can successfully synthesize this compound for its various applications in drug discovery and the development of fluorescent probes. The provided protocol, based on established chemical literature, offers a solid foundation for the laboratory-scale production of this compound.
References
Spectroscopic and Synthetic Profile of 2-Oxo-2H-chromene-6-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and reactivity of 2-Oxo-2H-chromene-6-sulfonyl chloride, a key intermediate in the development of novel coumarin-based compounds with potential therapeutic applications.
Spectroscopic Data
The structural elucidation of 2-Oxo-2H-chromene-6-sulfonyl chloride is supported by various spectroscopic techniques. The available data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data:
The proton NMR spectrum provides characteristic signals for the coumarin (B35378) ring system.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 9.6 | H-4 |
| 7.82 | dd | 8.4, 2.0 | H-5 |
| 6.50 | d | 9.6 | H-3 |
| - | - | - | H-7 |
| - | - | - | H-8 |
Note: Complete assignment for H-7 and H-8 is not explicitly provided in the available literature. A doublet of doublets for H-5 suggests ortho and meta coupling.
¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) Data:
Experimental Protocols
Synthesis of 2-Oxo-2H-chromene-6-sulfonyl chloride
This protocol describes the synthesis of the title compound via chlorosulfonation of coumarin.[1]
Materials:
-
Coumarin
-
Chlorosulfonic acid (ClSO₃H)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Cool chlorosulfonic acid in an ice bath to 0°C.
-
Slowly add coumarin to the cooled chlorosulfonic acid with constant stirring.
-
Maintain the reaction temperature at 0°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for a specified period to ensure complete reaction.
-
Upon completion, the reaction mixture is typically worked up by carefully pouring it onto crushed ice to precipitate the product.
-
The crude product is then collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
General Protocol for NMR Spectroscopic Analysis
This protocol outlines the general procedure for acquiring NMR spectra of coumarin derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)
General Protocol for Infrared (IR) Spectroscopic Analysis
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc.
-
Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic peaks for the coumarin core include C=O stretching (lactone) around 1700-1750 cm⁻¹ and C=C stretching of the aromatic and pyrone rings in the 1600-1450 cm⁻¹ region. The S=O stretching bands for the sulfonyl chloride group are expected in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).
General Protocol for Mass Spectrometric (MS) Analysis
Instrumentation:
-
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
Sample Introduction:
-
For EI-MS, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
For ESI-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and infused into the ion source.
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range.
-
The molecular ion peak [M]⁺ or [M+H]⁺ should be observed, corresponding to the molecular weight of the compound (244.65 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway to 2-Oxo-2H-chromene-6-sulfonyl chloride.
Caption: Synthesis of 2-Oxo-2H-chromene-6-sulfonyl chloride from coumarin.
Reaction Pathway: Sulfonamide Formation
2-Oxo-2H-chromene-6-sulfonyl chloride is a versatile intermediate for the synthesis of various sulfonamide derivatives. The general reaction with a primary or secondary amine is depicted below.
Caption: General reaction of 2-Oxo-2H-chromene-6-sulfonyl chloride with an amine.
References
The Spectroscopic World of Coumarins: A Technical Guide to Fluorescence Excitation and Emission
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) dyes, a prominent class of fluorescent molecules, are indispensable tools in a myriad of scientific disciplines, particularly in biological research and drug development. Their utility stems from their advantageous photophysical properties, including high fluorescence quantum yields, excellent photostability, and a structural scaffold that is readily amenable to chemical modification. This adaptability allows for the fine-tuning of their spectral characteristics to suit a wide range of applications, from cellular imaging to the development of sensitive molecular probes.
This in-depth technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of coumarin dyes. It is designed to serve as a practical resource for researchers, offering a compilation of quantitative spectral data, detailed experimental protocols for fluorescence measurements, and a visual exploration of the signaling pathways and experimental workflows where these versatile fluorophores play a pivotal role. By understanding the core principles of coumarin fluorescence, scientists can better leverage these powerful tools to advance their research endeavors.
Core Photophysical Properties of Coumarin Dyes
The fluorescence of coumarin dyes is intrinsically linked to their chemical structure, which is based on the 2H-chromen-2-one core. Substituents on this benzopyrone ring system profoundly influence the intramolecular charge transfer (ICT) character upon photoexcitation, which in turn dictates the excitation and emission wavelengths, quantum yield, and molar extinction coefficient.
Data Presentation: A Comparative Summary of Coumarin Photophysical Properties
The following tables summarize key photophysical parameters for a selection of commonly used coumarin dyes. These values are typically measured in ethanol (B145695) or other organic solvents and can vary depending on the specific experimental conditions, such as solvent polarity and pH.
| Coumarin Dye | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Coumarin 1 | 373 | 450 | 0.73[1] | 23,500[1] |
| Coumarin 6 | ~370 | ~457 | - | - |
| Coumarin 30 | 408[2] | 478[2] | 0.67[3] | 42,800[3] |
| Coumarin 153 | ~355 | - | - | - |
| Coumarin 314 | 436 | - | 0.68 - 0.86[4] | 46,800[4] |
| 7-Hydroxy-4-methylcoumarin | - | - | - | - |
| 7-Amino-4-methylcoumarin | - | - | - | - |
Experimental Protocols: Measuring Fluorescence Excitation and Emission Spectra
Accurate determination of the fluorescence properties of coumarin dyes is crucial for their effective application. The following provides a generalized methodology for measuring excitation and emission spectra using a spectrofluorometer.
Sample Preparation
-
Solvent Selection: Choose a solvent that is transparent in the excitation and emission regions of the coumarin dye and in which the dye is soluble. Spectroscopic grade solvents are recommended to avoid interference from fluorescent impurities.
-
Concentration: Prepare a dilute solution of the coumarin dye. The absorbance of the solution at the excitation wavelength should typically be kept below 0.1 to minimize inner filter effects.
-
Cuvette: Use a quartz cuvette for measurements in the UV-visible region. Ensure the cuvette is clean and free of scratches.
Instrument Setup and Measurement
-
Instrument: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum fluorescence emission.
-
Scan the excitation monochromator across a range of wavelengths.
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum absorption (determined from the excitation spectrum or a separate absorbance measurement).
-
Scan the emission monochromator across a range of wavelengths, typically starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
-
Data Correction: Raw fluorescence spectra should be corrected for instrumental factors, such as the wavelength-dependent output of the light source and the sensitivity of the detector.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The unique spectral properties of coumarin dyes make them excellent probes for elucidating complex biological processes. The following diagrams, generated using the DOT language for Graphviz, illustrate key applications.
Signaling Pathway: Enzymatic Activation of a Coumarin-Based Fluorescent Probe
Many coumarin derivatives are designed as "pro-fluorophores," which are initially non-fluorescent but become highly fluorescent upon enzymatic cleavage of a specific recognition moiety. A common example is the use of coumarin-based probes to detect the activity of β-galactosidase, an enzyme often used as a reporter in molecular biology and a biomarker for certain diseases.
Caption: Enzymatic activation of a coumarin-based β-galactosidase probe.
Experimental Workflow: Fluorescence-Based Measurement of Enzyme Activity
This workflow outlines the general steps for quantifying enzyme activity using a coumarin-based pro-fluorescent substrate.
Caption: Workflow for a fluorescence-based enzyme activity assay.
Logical Relationship: Hypoxia Detection Using a Nitroreductase-Activated Coumarin Probe
Tumor hypoxia is a critical factor in cancer progression and treatment resistance. Certain coumarin probes are designed to be activated by nitroreductase enzymes, which are upregulated under hypoxic conditions. This allows for the fluorescent visualization of hypoxic regions in tissues.[5][6]
Caption: Logical pathway for hypoxia detection with a coumarin probe.
References
Illuminating the Core: A Technical Guide to the Fluorescence of Coumarin Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanisms governing the fluorescence of coumarin (B35378) sulfonamide derivatives. These compounds have emerged as a versatile class of fluorophores with significant applications in biomedical research and drug discovery, primarily owing to their responsive and tunable photophysical properties. This document provides a comprehensive overview of their synthesis, core fluorescence principles, quantitative photophysical data, detailed experimental protocols, and their application in biological signaling pathways.
Core Principles of Fluorescence in Coumarin Sulfonamides
The fluorescence of coumarin sulfonamide derivatives is intrinsically linked to the electronic properties of the coumarin core, which is a benzopyran-2-one scaffold. The inherent π-conjugated system of this scaffold is responsible for its ability to absorb and emit light.[1] The introduction of a sulfonamide group (-SO₂NHR) and other substituents at various positions on the coumarin ring significantly modulates the photophysical properties of the molecule. The fluorescence mechanism is primarily governed by processes such as Intramolecular Charge Transfer (ICT), and in some cases, Photoinduced Electron Transfer (PET).
Intramolecular Charge Transfer (ICT): The most dominant mechanism influencing the fluorescence of coumarin sulfonamides is ICT. The coumarin core typically acts as an electron acceptor, while strategically placed electron-donating groups (EDGs), such as amino or hydroxyl groups, particularly at the 7-position, act as electron donors.[2] The sulfonamide group, depending on its substitution, can also influence the electronic distribution.
Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In coumarin sulfonamides with a donor-acceptor architecture, this excitation leads to a significant redistribution of electron density, creating a more polar excited state (S₁) compared to the ground state (S₀). This change in dipole moment is a hallmark of an ICT process.[3] The relaxation of this ICT state back to the ground state results in the emission of a photon, i.e., fluorescence.
The energy of the emitted photon, and thus the color of the fluorescence, is highly sensitive to the local environment. In polar solvents, the polar excited state is stabilized, leading to a lower energy gap between the excited and ground states and resulting in a red-shift (bathochromic shift) of the emission spectrum. This solvent-dependent shift is known as solvatochromism.[4]
Photoinduced Electron Transfer (PET): In certain designs of coumarin sulfonamide probes, a PET mechanism can be operative. This typically involves a recognition moiety linked to the coumarin fluorophore that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the recognition moiety, the PET process is inhibited, leading to a "turn-on" of fluorescence.[5]
Quantitative Photophysical Data
The photophysical properties of coumarin sulfonamide derivatives are highly dependent on their specific chemical structure and the solvent environment. The following table summarizes key quantitative data for a selection of these compounds, compiled from various sources.
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Solvent | Reference |
| 7-(Diethylamino)-2-oxo-N-phenyl-2H-chromene-3-sulfonamide (9a) | - | - | - | - | - | [3] |
| N-(4-Bromophenyl)-7-(diethylamino)-2-oxo-2H-chromene-3-sulfonamide (9b) | - | - | - | - | - | [3] |
| 7-(Diethylamino)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide (9c) | - | - | - | - | - | [3] |
| 4-(7-Methoxy-coumarin-4-yl-acetamido)-benzenesulfonamide | - | - | - | - | - | [6] |
| Coumarin-6-sulfonamide derivatives (general) | - | - | - | - | - | [7] |
Experimental Protocols
General Synthesis of Coumarin-6-sulfonyl Chloride
This protocol describes a common first step in the synthesis of various coumarin-6-sulfonamide derivatives.
Materials:
-
Coumarin
-
Chlorosulfonic acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Drying tube (e.g., with calcium chloride)
-
Filtration apparatus (e.g., Büchner funnel)
-
Cyclohexane (B81311) (for recrystallization)
Procedure:
-
Cool a round-bottom flask containing chlorosulfonic acid in an ice bath with stirring.
-
Slowly add coumarin powder to the cooled chlorosulfonic acid. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes.
-
Carefully pour the reaction mixture over crushed ice.
-
A solid precipitate of this compound will form.
-
Collect the solid by filtration, washing with cold water.
-
Recrystallize the crude product from cyclohexane to obtain pure this compound.[2]
Synthesis of Coumarin Sulfonamides from Sulfonyl Chloride
This protocol outlines the reaction of a coumarin sulfonyl chloride with an amine to form the corresponding sulfonamide.
Materials:
-
Coumarin sulfonyl chloride (e.g., this compound)
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃)
-
Solvent-free conditions or an appropriate solvent (e.g., dichloromethane, acetonitrile)
-
Mortar and pestle (for solvent-free reaction)
-
Magnetic stirrer and reflux apparatus (for solvent-based reaction)
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure (Solvent-Free):
-
Grind a mixture of coumarin sulfonyl chloride, the desired amine, and potassium carbonate in a mortar and pestle.
-
Monitor the reaction progress using TLC.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of a coumarin sulfonamide derivative relative to a known standard (e.g., Rhodamine 101 or Quinine Sulfate).
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Coumarin sulfonamide derivative (sample)
-
Fluorescence standard with known quantum yield (e.g., Rhodamine 101 in ethanol, Φ_f = 1.0)[8]
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation wavelength is one where both the sample and standard have significant absorbance.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield (Φ_f) of the sample using the following equation:
Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_f is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
If the same solvent is used for both the sample and the standard, the refractive index term (η_sample² / η_std²) becomes 1.[8][9]
-
Visualization of Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the fluorescence of coumarin sulfonamide derivatives.
Caption: Intramolecular Charge Transfer (ICT) mechanism in coumarin sulfonamides.
Caption: General synthetic workflow for coumarin sulfonamide derivatives.
Caption: Detection of Carbonic Anhydrase IX using a coumarin sulfonamide probe.[10][11]
Caption: Caspase-3 activation detection using a "turn-on" coumarin sulfonamide probe.[12][13]
Conclusion
Coumarin sulfonamide derivatives represent a powerful and versatile class of fluorescent molecules. Their fluorescence is primarily governed by an intramolecular charge transfer mechanism, which makes their photophysical properties highly sensitive to their chemical structure and local environment. This responsiveness, coupled with their synthetic accessibility, has led to their development as valuable probes for a range of biological targets, including enzymes implicated in cancer and apoptosis. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and apply these promising fluorophores in their scientific endeavors. Further research focusing on the systematic compilation of quantitative photophysical data for a wider array of coumarin sulfonamide derivatives will undoubtedly accelerate their application in drug discovery and biomedical imaging.
References
- 1. SU1325050A1 - Method of producing 7-amino-4-methylcoumarin - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. Insights into the effect of elaborating coumarin-based aryl enaminones with sulfonamide or carboxylic acid functionality on carbonic anhydrase inhibitory potency and selectivity [flore.unifi.it]
- 11. Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Imaging of caspase-3 activation in HeLa cells stimulated with etoposide using a novel fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Novel Coumarin-6-Sulfonamides: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The intersection of coumarin (B35378) and sulfonamide pharmacophores has given rise to a promising class of novel compounds: coumarin-6-sulfonamides. These hybrid molecules are attracting significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. This technical guide synthesizes the current research on these compounds, presenting their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. The focus is on their anticancer, enzyme inhibitory, and antimicrobial properties, providing a comprehensive resource for professionals engaged in drug discovery and development.
Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy
Coumarin-6-sulfonamide derivatives have emerged as potent anti-proliferative agents against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Quantitative Analysis of Anticancer Potency
The cytotoxic effects of various coumarin-6-sulfonamide compounds have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A summary of these findings is presented below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 13a | HepG2 (Hepatocellular Carcinoma) | 3.48 ± 0.28 | [1][2][3] |
| 15a | HepG2 (Hepatocellular Carcinoma) | 5.03 ± 0.39 | [1][2][3] |
| 9c | MDA-MB-231 (Breast Cancer) | 9.33 | [4] |
| 76 | MCF-7 (Breast Cancer) | 10.62 | [5] |
| 104a | Caco-2 (Colon Cancer) | 8.53 ± 0.72 | [6] |
| 16b | MCF-7 (Breast Cancer) | 1.07 | [7] |
| 5g | DU-145 (Prostate Cancer) | 12.2 ± 0.5 | [8][9] |
| 5f | DU-145 (Prostate Cancer) | 12.7 ± 0.7 | [8][9] |
| 5a | DU-145 (Prostate Cancer) | 16.3 ± 0.6 | [8][9] |
Mechanism of Action: Inducing Programmed Cell Death
Several studies have elucidated the apoptotic mechanisms induced by these compounds. For instance, compounds 13a and 15a have been shown to induce apoptosis in HepG2 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1][2][3] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are key executioners of apoptosis.[1][2][3] Furthermore, compound 13a was observed to cause a significant increase in the percentage of cells in the Pre-G1 phase of the cell cycle, indicative of apoptosis, and an arrest in the G2-M phase.[1][2][3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel coumarin-6-sulfonamides as apoptotic anti-proliferative agents: synthesis, in vitro biological evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Coumarin-6-sulfonyl chloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Coumarin-6-Sulfonyl Chloride
This compound is a fluorescent labeling reagent utilized for the derivatization of primary and secondary amines, amino acids, and phenols. Its core structure features a coumarin (B35378) fluorophore, which imparts favorable spectroscopic properties to its conjugates, enabling sensitive detection in various analytical techniques.
| Identifier | Value |
| CAS Number | 10543-42-7 |
| Molecular Formula | C₉H₅ClO₄S |
| Molecular Weight | 244.65 g/mol |
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound and its derivatives is presented below. It is important to note that the spectroscopic properties, such as quantum yield and extinction coefficient, are often reported for the derivatized fluorophore (e.g., "Coumarin 6") rather than the reactive sulfonyl chloride itself.
| Property | Value |
| Melting Point | 110-113 °C |
| Boiling Point | 431.6 °C at 760 mmHg |
| Appearance | White to crystalline powder |
| Solubility | Slightly soluble in water. Soluble in organic solvents like acetone (B3395972) and acetonitrile. |
| Excitation Wavelength (λex) of Derivatives | ~360 nm |
| Emission Wavelength (λem) of Derivatives | ~460 nm |
| Molar Extinction Coefficient (ε) of Coumarin 6 | 54,000 cm⁻¹M⁻¹ at 459.25 nm (in ethanol)[1] |
| Fluorescence Quantum Yield (Φ) of Coumarin 6 | 0.78 (in ethanol)[1][2] |
Experimental Protocols
Derivatization of Phenols for HPLC Analysis
This protocol is adapted from a method for the analysis of phenols in water samples.[3][4]
Materials:
-
This compound (C6SCl) solution (0.1 M in acetone)
-
Phenol (B47542) or chlorophenol solution (0.01 M)
-
Sodium carbonate buffer (pH 9.0)
-
Acetone
-
Dilute Hydrochloric Acid (HCl)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a 0.01 M solution of the phenol sample in sodium carbonate buffer (pH 9.0).
-
While stirring the phenol solution at room temperature, add a 0.1 M solution of this compound in acetone dropwise over a 20-minute period.
-
Continue stirring the reaction mixture for an additional 2 hours under subdued light.
-
A solid product, the sulfonated phenol derivative, will form. Collect the solid by filtration.
-
Wash the collected residue with dilute HCl until the washings are neutral.
-
Subsequently, wash the residue with water.
-
Dry the final product in a vacuum desiccator.
-
For further purification, the crude product can be recrystallized from a 50% ethanol and toluene mixture.
-
The resulting derivatives can be analyzed by reversed-phase HPLC with fluorescence detection set at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[3][4]
General Protocol for the Sulfonylation of Amines
The following is a general procedure for the reaction of sulfonyl chlorides with amines, which can be adapted for this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., pyridine (B92270), triethylamine)
Procedure:
-
Dissolve the amine in an aprotic solvent.
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive amines.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography.
Applications in Cellular Imaging
While direct studies detailing the use of this compound for cellular imaging are limited, the closely related compound "Coumarin 6" is widely used as a fluorescent probe in this field. Coumarin 6 is often encapsulated within nanoparticles to study cellular uptake and drug delivery mechanisms.[5][6][7][8] These studies leverage the bright fluorescence and hydrophobic nature of the coumarin core to visualize the distribution of the nanoparticles within cells. It is plausible that this compound could be used to fluorescently label amine-containing components within cells for imaging purposes, though specific protocols for this application are not well-documented in the reviewed literature.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific studies in the scientific literature that utilize this compound for the direct investigation of cellular signaling pathways. Its primary application remains as a derivatizing agent for analytical purposes.
Below are diagrams illustrating the experimental workflows for the derivatization of phenols and a general workflow for amine derivatization.
References
- 1. PhotochemCAD | Coumarin 6 [photochemcad.com]
- 2. omlc.org [omlc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility and stability of Coumarin-6-sulfonyl chloride
An In-depth Technical Guide to the Solubility and Stability of Coumarin-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound (C9H5ClO4S), a widely used fluorescent labeling and derivatizing agent. Understanding these core physicochemical properties is critical for ensuring the accuracy, reproducibility, and success of experimental outcomes in research and development.
Physicochemical Properties
This compound is a beige, crystalline powder. It is primarily utilized as a reagent to introduce a fluorescent coumarin (B35378) label onto primary and secondary amines, phenols, and other nucleophiles under mild conditions.[1] The sulfonyl chloride group is highly reactive, making the compound an effective derivatizing agent but also susceptible to degradation, particularly by moisture.
Solubility Profile
The solubility of this compound is a key consideration for its use in various experimental settings. While comprehensive quantitative data is limited in publicly available literature, a summary of its solubility in common laboratory solvents is presented below. The compound's low aqueous solubility is a notable feature, which can protect it from rapid hydrolysis.[2][3]
Table 1: Solubility Data for this compound
| Solvent | Formula | Solubility (Qualitative) | Solubility (Quantitative) | Notes |
| Water | H₂O | Slightly Soluble[4][5][6] | Data Not Available | Low solubility provides some protection against immediate hydrolysis.[2][3] |
| Dimethyl Sulfoxide | (CH₃)₂SO | Soluble[7] | ~3 mg/mL | Value is for the related compound Coumarin 6 and should be used as an estimate. Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility and degrade the compound.[8] |
| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Data Not Available | Data Not Available | Aprotic polar solvents are generally suitable for reactions with sulfonyl chlorides. |
| Acetonitrile (B52724) | CH₃CN | Data Not Available | Data Not Available | Commonly used as a reaction solvent for fluorescent labeling. |
| Dichloromethane | CH₂Cl₂ | Data Not Available | Data Not Available | Often used in synthesis and work-up procedures involving sulfonyl chlorides. |
| Ethanol | C₂H₅OH | Data Not Available | Data Not Available | Protic nature may lead to solvolysis over time. |
Stability Profile
The stability of this compound is fundamentally influenced by its reactive sulfonyl chloride moiety. The compound is categorized as moisture-sensitive, and appropriate handling and storage are crucial to maintain its integrity.[4][5]
Table 2: Stability Characteristics of this compound
| Condition | Stability Assessment | Degradation Product (Predicted) | Notes |
| Solid State | Stable for at least 2 years when stored at -20°C.[7] | N/A | Must be protected from light and moisture.[7] Recommended storage is at room temperature or -20°C in a tightly sealed container under an inert atmosphere.[1] |
| Aqueous Solution | Unstable; undergoes hydrolysis. | Coumarin-6-sulfonic acid | The sulfonyl chloride group reacts with water. The rate is dependent on pH, temperature, and buffer composition. |
| Organic Solvents | Stability varies. Generally stable in anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for short periods. Unstable in protic solvents (e.g., alcohols) due to solvolysis. | Corresponding sulfonic acid or ester | Stock solutions in anhydrous DMSO should be used fresh. One supplier suggests storage at -80°C for 6 months or -20°C for 1 month for solutions.[9] |
| pH | Unstable in both acidic and basic aqueous conditions. | Coumarin-6-sulfonic acid | Hydrolysis is catalyzed by both acid and base. Fluorescence of its derivatives is typically observed in alkaline conditions.[7] |
| Incompatibility | Incompatible with strong oxidizing agents and bases.[4][5] | Various | Bases will accelerate the degradation and reaction with nucleophiles. |
Experimental Protocols
Detailed, standardized protocols for assessing the solubility and stability of reagents like this compound are essential for experimental consistency.
Protocol for Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Caption: Workflow for determining compound solubility.
Methodology:
-
Preparation: Accurately weigh 1-5 mg of this compound into a clear glass vial.
-
Solvent Addition: Add a precise starting volume (e.g., 100 µL) of the desired anhydrous solvent to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particles remain, place the vial in a sonicator bath for 5-10 minutes.
-
Visual Observation: Inspect the solution visually against a light and dark background to check for any undissolved solid material.
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another known aliquot of solvent to decrease the concentration. Repeat steps 3 and 4.
-
Quantification: Once the solid is fully dissolved, the solubility is determined to be at least the concentration calculated from the total volume of solvent added. For a more precise measurement (saturated solubility), a suspension can be agitated for an extended period, centrifuged, and the supernatant concentration measured via UV-Vis spectrophotometry or HPLC.
Protocol for Assessing Stability (Hydrolysis)
This protocol uses HPLC to monitor the degradation of this compound in solution over time.
Caption: Experimental workflow for evaluating hydrolytic stability.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) of this compound in anhydrous acetonitrile.
-
Test Solution: Dilute the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The final concentration of acetonitrile should be kept low (<5%) to minimize its effect on the reaction.
-
Time-Zero Analysis: Immediately after preparing the test solution, inject an aliquot onto a calibrated HPLC system to obtain the initial (T=0) peak area of the intact compound.
-
Incubation: Incubate the remaining test solution at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Course Analysis: At predetermined intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), inject subsequent aliquots onto the HPLC.
-
Data Analysis: For each time point, calculate the peak area of the parent compound and any major degradation products. The percentage of the parent compound remaining is plotted against time to determine the rate of hydrolysis and the half-life (t½) in that specific medium.
Application: Derivatization of Amines
The primary application of this compound is the covalent labeling of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. This reaction is the basis for its use in creating fluorescent probes for biomolecules.
Caption: Reaction of this compound with an amine.
The reaction is typically carried out in an anhydrous aprotic solvent such as DMF or DMSO, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) to act as an acid scavenger. The resulting sulfonamide bond is highly stable, allowing for robust downstream applications of the fluorescently labeled molecule.
Conclusion
This compound is a potent fluorescent labeling reagent whose utility is critically dependent on its solubility and stability. It is soluble in anhydrous DMSO but is sensitive to moisture, leading to hydrolysis into the corresponding sulfonic acid. For optimal performance, the compound must be stored under dry, inert conditions, and solutions should be prepared fresh in anhydrous solvents immediately before use. The protocols and data provided in this guide serve as a valuable resource for researchers, enabling more effective planning and execution of experiments involving this versatile compound.
References
- 1. Cas 10543-42-7,this compound | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. adipogen.com [adipogen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
The Illuminating World of Coumarins: A Technical Guide to Fluorescent Probes for Biomolecule Detection
For Researchers, Scientists, and Drug Development Professionals
The intrinsic fluorescence of many biomolecules is often insufficient for sensitive detection and imaging. This has led to the development of a vast arsenal (B13267) of fluorescent probes, among which coumarins have emerged as a particularly versatile and powerful class. Their remarkable photophysical properties, coupled with their synthetic tractability, have positioned them as indispensable tools in biochemistry, cell biology, and drug discovery. This in-depth technical guide explores the core principles of coumarin-based fluorescent probes, providing a comprehensive overview of their synthesis, photophysical characteristics, and diverse applications in the detection and imaging of critical biomolecules.
The Coumarin (B35378) Scaffold: A Privileged Fluorophore
Coumarin, a benzopyran-2-one, forms the structural foundation for a large family of fluorescent dyes.[1][2] The inherent π-conjugated system of the coumarin core is responsible for its fluorescence, which can be finely tuned by chemical modifications.[3][] The most common positions for substitution are the 3 and 7 positions, which significantly influence the intramolecular charge transfer (ICT) and, consequently, the spectral properties of the molecule.[2][5] Introducing electron-donating groups (e.g., amino or hydroxyl) at the 7-position and electron-withdrawing groups at the 3- or 4-position can enhance the charge transfer character, leading to strong emissions, typically in the blue to green region of the spectrum.[6]
The key advantages of using coumarins as fluorescent probes include:
-
High Quantum Yields: Many coumarin derivatives exhibit high fluorescence quantum efficiencies, resulting in bright signals.[1][]
-
Good Photostability: They are generally resistant to photobleaching, allowing for prolonged imaging experiments.[1][]
-
Environmental Sensitivity: Their fluorescence is often sensitive to the polarity and viscosity of the local environment, making them excellent probes for studying molecular interactions and microenvironments.[7][8]
-
Tunable Spectral Properties: The excitation and emission wavelengths can be readily modified through synthetic chemistry, enabling the development of probes for a wide range of applications and for multicolor imaging.[][9]
-
Small Molecular Size: Their relatively small size allows for efficient cell permeability and minimal perturbation of biological systems.[]
Mechanisms of Fluorescence Modulation
The design of coumarin-based "smart" probes, which exhibit a change in fluorescence upon interaction with a specific analyte, relies on several key photophysical mechanisms. These mechanisms effectively switch the fluorescence "on" or "off" in the presence of the target biomolecule. The three primary mechanisms are:
-
Photoinduced Electron Transfer (PET): In a PET-based probe, a fluorophore (the coumarin core) is linked to a recognition moiety that can donate an electron. In the "off" state, excitation of the fluorophore is followed by electron transfer from the recognition moiety, quenching the fluorescence. Upon binding of the analyte to the recognition moiety, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.[5][9]
-
Intramolecular Charge Transfer (ICT): ICT-based probes feature a donor-π-acceptor (D-π-A) structure. The photophysical properties of these probes are highly sensitive to their electronic state and the surrounding environment. Analyte binding can alter the electron-donating or -withdrawing properties of the recognition moiety, leading to a significant shift in the emission wavelength or a change in fluorescence intensity.[5][9]
-
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor. In a FRET-based probe, the coumarin can act as either the donor or the acceptor. A change in the distance or orientation between the donor and acceptor upon analyte binding, often due to a conformational change in the probe, results in a change in the FRET efficiency, which can be monitored as a change in the fluorescence of either the donor or the acceptor.[5][9]
Synthesis of Coumarin-Based Probes
The synthesis of coumarin fluorescent probes typically involves the modification of a pre-existing coumarin scaffold.[2][5] Common synthetic strategies include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction to construct the core coumarin ring system.[6] Subsequently, functional groups are introduced, most commonly at the 3 and 7 positions, to install the recognition moiety for the target biomolecule.[2][5] For instance, a common approach involves the etherification or esterification of a 7-hydroxycoumarin to introduce a recognition group that can be cleaved by a specific enzyme.
Quantitative Data of Representative Coumarin Probes
The selection of a suitable coumarin probe is dictated by its specific photophysical properties. The following table summarizes key quantitative data for a selection of coumarin-based probes designed for various biomolecules.
| Probe Name/Target | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| Metal Ions | |||||
| Probe L for Cu²⁺ | ~450 | ~520 (upon binding) | - | 3.5 x 10⁻⁶ M | [10] |
| Probe CNS for Hg²⁺ | - | - | - | 2.78 x 10⁻⁸ M | [11] |
| Probes HQ1/HQ2 for Cu²⁺ | 450 | - | - | 1.81 x 10⁻⁸ M / 1.57 x 10⁻⁸ M | [12] |
| Probes for Hg²⁺ and Cu²⁺ | 236 | 458 | - | 33 nM (for Cu²⁺) | [13] |
| Reactive Oxygen Species | |||||
| Probe for Hydroxyl Radical (·OH) | - | - | - | - | [14] |
| Enzymes | |||||
| 7-Hydroxycoumarin derivatives for CYP enzymes | - | - | - | - | [15][16][17] |
Note: This table provides a selection of examples. The photophysical properties can vary depending on the solvent and other experimental conditions. "-" indicates data not specified in the provided search results.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of coumarin probes. Below are generalized methodologies for key experiments.
General Spectroscopic Measurements
-
Preparation of Stock Solutions: Prepare a stock solution of the coumarin probe (e.g., 1.0 x 10⁻³ M) in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of the metal ions to be tested (e.g., 1.0 x 10⁻² M) in deionized water.
-
Working Solutions: For spectroscopic measurements, dilute the probe stock solution to the desired final concentration (e.g., 1.0 x 10⁻⁵ M) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) or a mixture of buffer and organic solvent.[10]
-
Absorption and Fluorescence Titrations:
-
To a solution of the probe, add increasing concentrations of the target analyte (e.g., metal ion).
-
After each addition, record the UV-Vis absorption spectrum and the fluorescence emission spectrum.
-
The excitation wavelength should be set at the absorption maximum of the probe.
-
-
Selectivity Studies:
-
Prepare solutions of the probe containing various potentially interfering species (e.g., other metal ions) at a concentration significantly higher than that of the target analyte.
-
Record the fluorescence response and compare it to the response in the presence of the target analyte.[10]
-
Cell Culture and Bioimaging
-
Cell Culture: Culture the desired cell line (e.g., HeLa, SH-SY5Y) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[11][18]
-
Probe Loading:
-
Seed the cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of the coumarin probe (e.g., 10 µM) in culture medium for a specific duration (e.g., 30 minutes).[11]
-
-
Analyte Treatment:
-
After probe loading, wash the cells to remove excess probe.
-
Incubate the cells with the target analyte (e.g., a solution of a metal ion or a drug that induces reactive oxygen species) for a specific time.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the coumarin probe.
-
Capture bright-field and fluorescence images to visualize the cellular localization and the fluorescence response.[11]
-
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the principles and applications of coumarin probes, the following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.
Signaling Pathway: PET-Based "Turn-On" Probe
Caption: Mechanism of a PET-based "turn-on" fluorescent probe.
Experimental Workflow: Bioimaging with a Coumarin Probe
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 11. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - UTU Research Portal - UTU Research Portal [research.utu.fi]
- 16. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Vanguard of Hope: An In-depth Technical Guide to Coumarin-Based Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and form the structural backbone of numerous molecules with significant therapeutic value[1][2][3]. Their diverse pharmacological profile, including anti-inflammatory, antioxidant, anticoagulant, and antimicrobial activities, has long been recognized[1][3]. In recent years, the spotlight has intensely focused on their anticancer potential, revealing a remarkable capacity to modulate a wide array of cellular pathways crucial for tumor growth and survival[2][4]. Both natural and synthetic coumarin (B35378) derivatives have demonstrated potent cytotoxic and cytostatic effects against a multitude of cancer cell lines, including those associated with breast, lung, colon, prostate, and leukemia[3][5][6][7][8]. This guide provides a comprehensive technical overview of the core mechanisms of action, quantitative efficacy data, key experimental protocols, and the critical structure-activity relationships that define the anticancer landscape of coumarin-based compounds.
Core Mechanisms of Anticancer Action
Coumarins exert their anticancer effects through a multi-targeted approach rather than a single mechanism, making them robust candidates for overcoming drug resistance.[1][5] Key mechanisms include the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and the modulation of critical oncogenic signaling pathways.[1][4]
Induction of Apoptosis
A primary strategy of coumarin-based agents is the induction of programmed cell death, or apoptosis, in cancer cells.[1][4] This is achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins.
-
Intrinsic (Mitochondrial) Pathway: Many coumarin derivatives trigger apoptosis by destabilizing the mitochondrial membrane, leading to the release of cytochrome c.[4] This, in turn, activates a cascade of effector caspases, such as caspase-3 and caspase-9, which are the executioners of cell death.[9][10] This process is often accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][9]
-
Extrinsic Pathway: Some derivatives can also activate the extrinsic pathway, which involves death receptors on the cell surface, leading to the activation of caspase-8.
Inhibition of Cell Proliferation and Cell Cycle Arrest
Coumarins effectively halt the uncontrolled division of cancer cells by inducing cell cycle arrest at specific checkpoints, most commonly the G1/S or G2/M transitions.[4] This prevents the cells from entering the DNA synthesis (S) or mitosis (M) phases, thereby inhibiting proliferation.[4] This mechanism is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[4]
Modulation of Oncogenic Signaling Pathways
Cancer cells often rely on hyperactive pro-survival signaling pathways. Coumarins have been shown to inhibit several of these key cascades.
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in cancer, promoting cell growth, proliferation, and survival.[1] Numerous coumarin derivatives, including Ferulin C and various coumarin-benzimidazole hybrids, have been identified as potent inhibitors of this pathway, leading to reduced proliferation and apoptosis.[1][5][11][12]
-
MAPK/ERK Pathway: This pathway is also crucial for cell proliferation and differentiation. Umbelliferone is one example of a coumarin that can interfere with MAPK/ERK signaling.[4]
Inhibition of Angiogenesis and Metastasis
Angiogenesis, the formation of new blood vessels, is critical for supplying nutrients to growing tumors.[4] Coumarins inhibit this process primarily by modulating Vascular Endothelial Growth Factor (VEGF) signaling.[4][13] They can also interfere with other pro-angiogenic factors and enzymes like matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix, a key step in both angiogenesis and metastasis.[13]
Inhibition of Key Cancer-Related Enzymes
-
Aromatase: Imidazolyl-substituted coumarins can inhibit aromatase, an enzyme crucial for estrogen biosynthesis, making them promising for treating estrogen-dependent breast cancers.[5][10]
-
Carbonic Anhydrases (CAs): Coumarin sulfonamides have been developed as inhibitors of tumor-associated CA isoforms IX and XII, which are involved in pH regulation and tumor progression.[1][14]
-
Kinases & Topoisomerases: Various coumarin hybrids have been designed to inhibit specific kinases involved in cancer signaling and topoisomerases that are essential for DNA replication in cancer cells.[5][15]
Quantitative Data: In Vitro Cytotoxicity of Coumarin Derivatives
The anticancer potency of coumarin derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. The following tables summarize the IC50 values for representative coumarin derivatives across various human cancer cell lines.
Table 1: Cytotoxicity of Coumarin-Triazole Hybrids
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 12c | PC3 (Prostate) | 0.34 ± 0.04 | [15] |
| MGC803 (Gastric) | 0.13 ± 0.01 | [15] | |
| HepG2 (Liver) | 1.74 ± 0.54 | [15] |
| 18a | A549 (Lung) | 2.66 |[15] |
Table 2: Cytotoxicity of Coumarin-Artemisinin and Coumarin-Pyrazole Hybrids
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Coumarin-Artemisinin 1a | HepG2 (Liver) | 3.05 ± 1.60 | [15] |
| Hep3B (Liver) | 3.76 ± 1.76 | [15] | |
| A2780 (Ovarian) | 5.82 ± 2.28 | [15] | |
| Coumarin-Pyrazole 35 | HepG2 (Liver) | 2.96 ± 0.25 | [15] |
| SMMC-7721 (Liver) | 2.08 ± 0.32 | [15] |
| | U87 (Glioblastoma) | 3.85 ± 0.41 |[15] |
Table 3: Cytotoxicity of Miscellaneous Coumarin Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzyl Coumarin 1 | PC-3 (Prostate) | 3.56 | [5] |
| MDA-MB-231 (Breast) | 8.5 | [5] | |
| Coumarin-Acridine-Thiazole 53a | MDA-MB-231 (Breast) | 8.03 ± 0.81 | [15] |
| Coumarin-Thiazole 54a | MCF-7 (Breast) | 10.5 ± 0.71 | [15] |
| Coumarin-Thiazolidin-2,4-dione 57 | MCF-7 (Breast) | 0.95 - 3.20 | [15] |
| Coumarin Derivative 15 | MCF-7 (Breast) | 1.24 | [5] |
| Pulchrin A | Ovarian Cancer Cells | 22 | [1] |
| Coumarin Sulfonamide 9c | MDA-MB-231 (Breast) | 9.33 | [16] |
| Chalcone-Coumarin Hybrid | CT26 (Colon) | 4.9 |[17][18] |
Note: IC50 values are highly dependent on experimental conditions, including the specific assay used and incubation time. The data presented is for comparative purposes.[19]
Key Experimental Protocols
Detailed and standardized methodologies are crucial for the evaluation of novel coumarin compounds. Below are protocols for key in vitro experiments.
MTT Assay for Cell Viability and Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[19]
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well microtiter plates
-
Coumarin compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the coumarin compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is bound by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells (red fluorescence) where membrane integrity is lost.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Treated and control cells
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Culture and treat cells with the coumarin compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
-
Cell Cycle Analysis by Propidium Iodide Staining
-
Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is proportional to its DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Treated and control cells
-
PBS, 70% cold ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment & Harvesting: Treat cells as required and harvest.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the cell population in each phase.
-
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of coumarins is highly dependent on the nature and position of substituents on the benzopyrone core.[20][21]
-
Hybridization: A key strategy to enhance potency is the creation of hybrid molecules, where the coumarin scaffold is linked to another pharmacophore known for anticancer activity (e.g., triazoles, pyrazoles, chalcones).[6][15][22] This can lead to multi-targeted agents with improved efficacy.
-
Substitution at C3 and C4: Modifications at the C3 and C4 positions of the pyrone ring are common. Introducing groups like acrolein or anilino moieties can significantly enhance cytotoxic activity.[11][23]
-
Substitution at C6 and C7: The presence of electron-donating groups (e.g., hydroxyl, methoxy) at the C7 position is often associated with potent activity. Halogenation (Cl, Br) at the C6-position has also been shown to enhance bioactivity.[15]
-
Sulfonamides: Incorporating a sulfonamide group can produce potent inhibitors of carbonic anhydrase and other cancer-related targets.[14]
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. Coumarins as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Anticancer Potential of Coumarin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Potential of Coumarin and its Derivatives: Ingenta Connect [ingentaconnect.com]
- 7. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisr.net [ijisr.net]
- 9. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer [archrazi.areeo.ac.ir]
- 10. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 12. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 16. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Literature Review on Coumarin Hybrids as Potential Anticancer Agents | Bentham Science [benthamscience.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Coumarin-6-Sulfonamide-Chalcone Hybrids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of novel coumarin-6-sulfonamide-chalcone hybrids, a promising class of compounds with potential therapeutic applications. Furthermore, it outlines protocols for evaluating their anticonvulsant and carbonic anhydrase inhibitory activities, two key areas where these hybrids are expected to show significant biological effects. The information is intended to guide researchers in the synthesis, characterization, and biological screening of these multifaceted molecules.
Introduction
The hybridization of pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to develop novel drug candidates with enhanced potency and selectivity. Coumarin (B35378), chalcone (B49325), and sulfonamide moieties are all known to possess a wide range of biological activities. The combination of these three pharmacophores into a single molecular entity presents an exciting opportunity for the discovery of new therapeutic agents. This application note focuses on coumarin-6-sulfonamide-chalcone hybrids and provides protocols for assessing their potential as anticonvulsants and carbonic anhydrase inhibitors.
Synthesis of Coumarin-6-Sulfonamide-Chalcone Hybrids
The synthesis of coumarin-6-sulfonamide-chalcone hybrids can be achieved through a multi-step process. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Experimental Protocol: General Procedure for the Synthesis of Coumarin-6-sulfonamide-chalcone Hybrids
Step 1: Synthesis of this compound
-
To a stirred solution of coumarin in chloroform, add chlorosulfonic acid dropwise at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
The precipitate of this compound is filtered, washed with cold water, and dried.
Step 2: Synthesis of 4-Amino-chalcone derivatives
-
Synthesize substituted chalcones via a Claisen-Schmidt condensation of an appropriately substituted acetophenone and a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol (B145695).
-
Introduce a nitro group at the 4-position of the A-ring of the chalcone using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Reduce the nitro group to an amino group using a reducing agent such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation to yield the 4-amino-chalcone derivative.
Step 3: Coupling of this compound and 4-Amino-chalcone derivative
-
Dissolve the 4-amino-chalcone derivative in a suitable solvent such as pyridine (B92270) or dichloromethane.
-
Add this compound portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the final coumarin-6-sulfonamide-chalcone hybrid.
Characterization: The structure of the synthesized hybrids should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Anticonvulsant Activity Evaluation
The anticonvulsant potential of the synthesized hybrids can be evaluated using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. While specific ED₅₀ values for coumarin-6-sulfonamide-chalcone hybrids are not yet available in the literature, closely related coumarin-sulfonamide hybrids have shown significant anticonvulsant effects. For instance, the compound CS-2 demonstrated significant protection at a dose of 60 mg/kg in both MES and scPTZ seizure models[1].
Table 1: Anticonvulsant Activity of a Representative Coumarin-Sulfonamide Hybrid (CS-2)[1]
| Compound | Test | Dose (mg/kg) | Protection |
| CS-2 | MES | 60 | Significant |
| CS-2 | scPTZ | 60 | Significant |
Note: This data is for a structurally related compound and serves as a benchmark.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animals: Use adult male Swiss albino mice (20-25 g).
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.5% carboxymethylcellulose) and a positive control group (e.g., phenytoin, 25 mg/kg, i.p.) should be included.
-
Procedure:
-
Thirty minutes to one hour after drug administration, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of the hind limb tonic extension (HLTE) phase of the seizure.
-
Abolition of the HLTE is considered the endpoint for protection.
-
-
Data Analysis: The effective dose 50 (ED₅₀), the dose required to protect 50% of the animals, can be calculated using probit analysis.
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animals: Use adult male Swiss albino mice (20-25 g).
-
Drug Administration: Administer the test compounds and controls as described in the MES test. A common positive control is ethosuximide (B1671622) (150 mg/kg, i.p.).
-
Procedure:
-
Thirty minutes to one hour after drug administration, inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observe the animals for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds) for a period of 30 minutes.
-
The absence of clonic seizures within the observation period is considered as protection.
-
-
Data Analysis: Calculate the ED₅₀ as described for the MES test.
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Several isoforms are involved in various physiological and pathological processes, and their inhibition has therapeutic potential. Sulfonamides are a well-known class of CA inhibitors. The inhibitory activity of the synthesized hybrids can be evaluated against various human CA (hCA) isoforms, particularly hCA I, II, IV, and IX.
While specific Kᵢ values for coumarin-6-sulfonamide-chalcone hybrids are not extensively reported, related compounds have shown potent inhibitory activity. For example, a series of chalcone-based benzenesulfonamides demonstrated significant inhibition of hCA II, with compound 3g having a Kᵢ of 2.5 nM[2].
Table 2: Carbonic Anhydrase Inhibitory Activity of Representative Chalcone-Based Benzenesulfonamides[2]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 3g | 75.3 | 2.5 | 22.1 | 27.8 |
| AAZ * | 250 | 12 | 25 | 5.7 |
*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor. Note: This data is for structurally related compounds and serves as a reference.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This assay measures the esterase activity of CA, which is a reliable surrogate for its hydratase activity.
-
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Substrate: 4-Nitrophenyl acetate (B1210297) (p-NPA)
-
Test compounds (dissolved in DMSO)
-
Standard inhibitor: Acetazolamide (AAZ)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (AAZ).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 10-20 minutes) at room temperature. The product, 4-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
The inhibition constant (Kᵢ) can be determined by plotting the reaction rates at different substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., using the Cheng-Prusoff equation if the IC₅₀ is determined).
-
Conclusion
The synthetic pathway and biological evaluation protocols detailed in this document provide a comprehensive framework for researchers interested in the development of coumarin-6-sulfonamide-chalcone hybrids. The promising, albeit preliminary, data from structurally related compounds suggest that this class of hybrids holds significant potential as anticonvulsant agents and carbonic anhydrase inhibitors. The provided methodologies will facilitate the systematic exploration of these compounds and aid in the identification of lead candidates for further preclinical and clinical development.
References
Application Notes and Protocols for Bioconjugation of Peptides using Coumarin-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, finding applications in fluorescence microscopy, receptor-ligand interaction studies, and high-throughput screening. Coumarin-6-sulfonyl chloride is a reactive fluorescent dye that can be covalently attached to peptides, enabling their sensitive detection and visualization. This reagent reacts primarily with the free amino groups of peptides, such as the N-terminal amine and the ε-amino group of lysine (B10760008) residues, to form a stable sulfonamide bond. The resulting coumarin-peptide conjugate exhibits the fluorescent properties of the coumarin (B35378) dye, allowing for qualitative and quantitative analysis of the peptide's localization and interactions.
This document provides detailed protocols for the bioconjugation of peptides with this compound, purification of the resulting conjugate, and its subsequent characterization.
Principle of Reaction
The bioconjugation of a peptide with this compound involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride functional group. This reaction results in the formation of a stable sulfonamide linkage and the release of hydrochloric acid, which is neutralized by a base in the reaction mixture.
Materials and Reagents
-
Peptide with at least one free primary amine group (e.g., N-terminus or lysine side chain)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
0.1% Trifluoroacetic acid (TFA) in water (HPLC Solvent A)
-
0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN) (HPLC Solvent B)
-
Reverse-phase HPLC column (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Fluorescence spectrophotometer
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, etc.)
Experimental Protocols
Peptide Labeling with this compound
This protocol describes the general procedure for labeling a peptide with this compound. The optimal conditions may vary depending on the specific peptide sequence and its solubility.
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-10 mg/mL. If the peptide has poor solubility in DMF, a small amount of aqueous buffer (e.g., 50 mM sodium bicarbonate, pH 8.5) can be added. However, the presence of water can lead to hydrolysis of the sulfonyl chloride.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10 mg/mL. This solution should be prepared fresh before use.
-
Reaction Setup:
-
In a microcentrifuge tube, add the dissolved peptide.
-
Add a 1.5 to 5-fold molar excess of this compound stock solution to the peptide solution. The optimal ratio should be determined empirically.
-
Add a 10- to 20-fold molar excess of a non-nucleophilic base, such as DIEA or TEA, to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours in the dark. The reaction progress can be monitored by analytical HPLC.
-
Quenching (Optional): To quench any unreacted this compound, a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added and incubated for an additional 30 minutes.
Purification of the Coumarin-Peptide Conjugate by HPLC
The coumarin-labeled peptide can be purified from unreacted peptide, excess dye, and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: After the labeling reaction, dilute the reaction mixture with HPLC Solvent A to a suitable concentration for injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Solvent A: 0.1% TFA in water.[1]
-
Solvent B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Solvent B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and the conjugate.[1]
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution profile at both 220 nm (for the peptide bond) and the absorbance maximum of Coumarin-6 (approximately 459 nm).[1][2]
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified coumarin-peptide conjugate as a powder.
Characterization of the Coumarin-Peptide Conjugate
Mass spectrometry is used to confirm the successful conjugation and to determine the molecular weight of the labeled peptide.
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized conjugate in an appropriate solvent for the mass spectrometer (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Analysis: Acquire the mass spectrum of the sample.
-
Data Interpretation: Calculate the expected molecular weight of the coumarin-peptide conjugate. The mass of the appended Coumarin-6-sulfonyl group (C9H5O4S) is approximately 209.22 Da (after loss of HCl).[3] Compare the theoretical mass with the experimentally observed mass to confirm the conjugation.
Fluorescence spectroscopy is used to characterize the photophysical properties of the coumarin-peptide conjugate.
-
Sample Preparation: Prepare a dilute solution of the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Measurement:
-
Record the fluorescence excitation and emission spectra. For Coumarin-6, the excitation maximum is around 459 nm and the emission maximum is around 504 nm in ethanol (B145695).[2] These values may shift slightly upon conjugation to a peptide and depending on the solvent.
-
Determine the quantum yield of the conjugate by comparing its integrated fluorescence intensity to that of a standard fluorophore with a known quantum yield (e.g., Coumarin 6 in ethanol has a quantum yield of 0.78).[2]
-
Data Presentation
The following tables summarize the key properties and expected outcomes of the bioconjugation reaction.
| Parameter | Value | Reference |
| Molecular Weight of this compound | 244.65 g/mol | [3][4] |
| Molecular Weight of Appended Group (Coumarin-6-sulfonyl) | ~209.22 Da | [3] |
| Solubility of this compound | Slightly soluble in water | [4][5] |
| Parameter | Typical Value | Notes |
| Labeling Efficiency | 70-95% | Dependent on peptide sequence, reaction conditions, and molar excess of the dye. |
| Overall Yield | 40-80% | Post-purification yield. |
| Purity (post-HPLC) | >95% | As determined by analytical HPLC. |
| Stability of Sulfonamide Bond | High | The sulfonamide bond is generally stable under physiological conditions.[6] |
| Parameter | Typical Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~459 | [2] |
| Emission Maximum (λem) | ~504 | [2] |
| Quantum Yield (Φ) | 0.6 - 0.8 | [2] |
Visualizations
Caption: Experimental workflow for the bioconjugation of a peptide with this compound.
Caption: Reaction scheme for the formation of a coumarin-peptide conjugate.
References
- 1. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 2. omlc.org [omlc.org]
- 3. This compound | C9H5ClO4S | CID 2735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Coumarin Derivatives in Detecting Enzyme Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) derivatives are a versatile class of fluorescent compounds widely utilized in biochemical assays to detect and quantify enzyme activity. Their utility stems from the significant change in fluorescence properties upon enzymatic modification. Typically, a non-fluorescent or weakly fluorescent coumarin derivative is engineered as a substrate for a specific enzyme. Enzymatic action, such as hydrolysis, oxidation, or cleavage, releases a highly fluorescent product, most commonly a hydroxylated coumarin like 7-hydroxycoumarin (umbelliferone) or its derivatives. This "turn-on" fluorescence provides a sensitive and continuous method for monitoring enzyme kinetics, screening for inhibitors, and diagnosing disease states associated with altered enzyme activity. The high quantum yield, photostability, and small size of coumarin-based probes make them ideal for high-throughput screening (HTS) and cellular imaging applications.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of coumarin derivatives in detecting the activity of several major classes of enzymes, including Cytochrome P450s, UDP-Glucuronosyltransferases, Hydrolases, and Kinases.
General Principles of Detection
The fundamental principle behind the use of coumarin-based enzyme probes is the enzymatic conversion of a pro-fluorescent substrate into a fluorescent product. This process can be generalized as follows:
A non-fluorescent coumarin derivative is designed with a specific functional group that is recognized and cleaved by the target enzyme. Upon enzymatic action, the fluorescent core, often a 7-hydroxycoumarin derivative, is released, leading to a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the enzyme's activity.
The primary light-emitting mechanisms governing the fluorescence of these probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).
I. Cytochrome P450 (CYP) Enzyme Activity
Application Notes
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases crucial for the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds.[5] Coumarin derivatives, such as 7-ethoxycoumarin (B196162), serve as excellent pro-fluorescent substrates for various CYP isoforms. The O-dealkylation of these substrates by CYPs produces the highly fluorescent 7-hydroxycoumarin, allowing for sensitive detection of enzyme activity.[1][6][7] While highly sensitive, a key consideration is that many coumarin-based probes exhibit activity with multiple CYP isoforms, necessitating the use of specific recombinant enzymes or selective inhibitors to dissect the activity of individual CYPs.[4][5]
Quantitative Data
Table 1: Kinetic Parameters of Coumarin Derivatives with Human CYP1 Isoforms
| Coumarin Derivative | CYP Isoform | Km (µM) | Vmax (mol/min·mol CYP) | Intrinsic Clearance (Vmax/Km) |
| 3-(3-Fluoro-4-acetoxyphenyl)coumarin | CYP1A1 | 15.6 | 1.35 | 0.09 |
| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1 | 0.27 | 29.8 | 110.4 |
| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A2 | 0.27 | 29.8 | 110.4 |
| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1B1 | 0.095 | 9.3 | 97.9 |
| 7-Ethoxyresorufin | CYP1A1 | 0.054 | 32 | 592.6 |
| 7-Ethoxyresorufin | CYP1A2 | 0.27 | 29.8 | 110.4 |
| 7-Pentoxyresorufin | CYP1B1 | 0.095 | 9.3 | 97.9 |
Data adapted from in vitro enzyme kinetic studies.
Experimental Protocols
Protocol 1: 7-Ethoxycoumarin O-Deethylase (ECOD) Assay in a 96-Well Plate Format
This protocol describes a fluorometric assay to measure the activity of CYP enzymes by quantifying the conversion of 7-ethoxycoumarin to 7-hydroxycoumarin.
Materials:
-
96-well black, flat-bottom plates
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2E1) or liver microsomes
-
7-Ethoxycoumarin (Substrate)
-
7-Hydroxycoumarin (Standard)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other stopping solution)
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of 7-hydroxycoumarin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0 to 5 µM).
-
Add 100 µL of each standard dilution to the 96-well plate in triplicate.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and the CYP enzyme/microsomes.
-
In separate wells of the 96-well plate, add 50 µL of the master mix.
-
Include negative controls: a no-enzyme control and a no-substrate control.
-
-
Initiation of Reaction:
-
Prepare a working solution of 7-ethoxycoumarin in the assay buffer.
-
To initiate the enzymatic reaction, add 50 µL of the 7-ethoxycoumarin working solution to each well containing the master mix. The final substrate concentration may need to be optimized, but a starting point of 200 µM is common for ECOD assays.[6]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding 50 µL of a stopping solution, such as acetonitrile.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 370-400 nm and emission at approximately 450-465 nm.[1]
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme control from all other readings.
-
Use the standard curve to convert the fluorescence readings of the samples into the concentration of 7-hydroxycoumarin produced.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
-
Diagrams
Caption: Experimental workflow for the 7-Ethoxycoumarin O-Deethylase (ECOD) assay.
Caption: Enzymatic conversion of 7-ethoxycoumarin to 7-hydroxycoumarin by CYP enzymes.
II. UDP-Glucuronosyltransferase (UGT) Activity
Application Notes
UDP-glucuronosyltransferases (UGTs) are phase II metabolizing enzymes that play a critical role in the detoxification and elimination of various endogenous and exogenous compounds by conjugating them with glucuronic acid.[8] Coumarin derivatives, such as 4-methylumbelliferone (B1674119) (4-MU) and 7-hydroxy-4-trifluoromethylcoumarin (HFC), are commonly used fluorescent substrates for UGT activity assays.[8] In this assay, the highly fluorescent coumarin substrate is converted to its non-fluorescent glucuronide conjugate. The rate of decrease in fluorescence is therefore proportional to the UGT activity. This assay format is particularly useful for high-throughput screening of UGT inhibitors.
Quantitative Data
Table 2: Kinetic Parameters of 7-Hydroxy-4-trifluoromethylcoumarin (HFC) Glucuronidation by Human UGT Isoforms
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A6 | 120 | 1200 |
| UGT1A7 | 15 | 150 |
| UGT1A10 | 10 | 250 |
| UGT2A1 | 25 | 100 |
Data adapted from studies with recombinant human UGTs.[8]
Experimental Protocols
Protocol 2: UGT Activity Assay Using a Fluorescent Coumarin Substrate in a 96-Well Plate Format
This protocol describes a fluorometric assay to measure UGT activity by monitoring the decrease in fluorescence of a coumarin substrate.
Materials:
-
96-well black, flat-bottom plates
-
Recombinant human UGT enzymes or liver microsomes
-
Fluorescent coumarin substrate (e.g., 4-methylumbelliferone or a commercial substrate)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Alamethicin (B1591596) (to permeabilize microsomal vesicles)
-
Assay Buffer (e.g., Tris-HCl with MgCl2, pH 7.5)
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the fluorescent coumarin substrate in DMSO.
-
Create a serial dilution of the substrate in the assay buffer to generate a standard curve (e.g., 0 to 2 nmol/well).
-
Add 100 µL of each standard dilution to the 96-well plate in triplicate.
-
-
Sample Preparation:
-
If using microsomes, pre-incubate them with alamethicin on ice to permeabilize the membranes.
-
Prepare the enzyme solution (recombinant UGT or treated microsomes) in the assay buffer.
-
-
Reaction Setup:
-
In the wells of the 96-well plate, add the enzyme solution.
-
Add the fluorescent coumarin substrate to each well. A final concentration around the Km value is often used (e.g., 40 µM).[9]
-
Include negative controls: a no-enzyme control and a no-UDPGA control.
-
-
Initiation of Reaction:
-
Prepare a working solution of UDPGA in the assay buffer.
-
Initiate the reaction by adding the UDPGA solution to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 415/502 nm for some commercial substrates).[10]
-
-
Data Analysis:
-
For kinetic analysis, determine the rate of fluorescence decrease (slope of the linear portion of the curve).
-
For endpoint analysis, calculate the difference in fluorescence between time zero and the final time point.
-
Use the standard curve to convert the change in fluorescence to the amount of substrate consumed.
-
Calculate the UGT activity, typically expressed as nmol of substrate consumed per minute per mg of protein.
-
Diagrams
Caption: Experimental workflow for a fluorometric UGT activity assay.
Caption: Enzymatic conversion of a fluorescent coumarin substrate to a non-fluorescent glucuronide.
III. Hydrolase (Esterase, Protease) Activity
Application Notes
Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. This class includes esterases, proteases, and phosphatases. Coumarin-based probes for hydrolases typically feature a coumarin fluorophore linked to a recognition moiety via a bond that is susceptible to enzymatic cleavage (e.g., an ester or amide bond). For example, 4-methylumbelliferyl butyrate (B1204436) is a substrate for butyrate esterase, used in the identification of certain bacteria.[8] Similarly, peptide sequences can be attached to a 7-aminocoumarin, which upon cleavage by a specific protease, releases the fluorescent aminocoumarin. These probes are invaluable for studying enzyme function in complex biological samples and for in vivo imaging.
Quantitative Data
Table 3: Kinetic and Performance Data for Selected Coumarin-Based Hydrolase Probes
| Probe/Enzyme System | Enzyme | Kinetic Parameter | Value |
| Peptide-AMC / Neutrophil Elastase | Neutrophil Elastase | Limit of Detection | <5.3 nM |
| Di-Ac-Lys-Pro-Arg-AMC / Thrombin | Thrombin | kcat/Km | 1.1 x 10^7 M-1s-1 |
| Z-Phe-Arg-AMC / Cathepsin B | Cathepsin B | kcat/Km | 2.5 x 10^5 M-1s-1 |
| 4-Methylumbelliferyl Acetate (B1210297) / Esterase | Porcine Liver Esterase | Km | 0.12 mM |
Data compiled from various sources and may vary based on assay conditions.
Experimental Protocols
Protocol 3: General Hydrolase Activity Assay using a Coumarin-Based Substrate
This protocol provides a general framework for measuring hydrolase activity (e.g., esterase or protease) in a 96-well plate format.
Materials:
-
96-well black, flat-bottom plates
-
Purified hydrolase or cell/tissue lysate
-
Coumarin-based hydrolase substrate (e.g., 4-methylumbelliferyl acetate for esterase, or a peptide-AMC for a specific protease)
-
Assay Buffer (optimized for the specific hydrolase, e.g., Tris-HCl or PBS)
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a standard curve of the fluorescent product (e.g., 4-methylumbelliferone or 7-amino-4-methylcoumarin) in the assay buffer.
-
-
Reaction Setup:
-
Add the enzyme solution (purified enzyme or lysate) to the wells of the 96-well plate.
-
Include appropriate controls: a no-enzyme control, and if screening inhibitors, a no-inhibitor control.
-
-
Initiation of Reaction:
-
Prepare a working solution of the coumarin-based substrate in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence kinetically or at a fixed endpoint. The excitation and emission wavelengths will depend on the specific coumarin fluorophore released (e.g., for 4-methylumbelliferone, Ex/Em ≈ 360/450 nm).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control.
-
Use the standard curve to determine the concentration of the fluorescent product.
-
Calculate the enzyme activity in appropriate units (e.g., µmol/min/mg protein).
-
Diagrams
Caption: General mechanism of a coumarin-based probe for hydrolase activity.
IV. Kinase Activity
Application Notes
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Assaying kinase activity is fundamental to drug discovery. While direct labeling of peptides with coumarins does not typically result in a fluorescence change upon phosphorylation, coumarin-containing probes can be used in more sophisticated assay designs. One such approach is an indicator displacement assay, where a coumarin-labeled probe binds to a nanoparticle. The addition of ATP displaces the probe, turning on fluorescence. As the kinase consumes ATP to phosphorylate its substrate, the concentration of ATP decreases, leading to a change in fluorescence that is proportional to kinase activity.
Experimental Protocols
Protocol 4: Kinase Activity Assay using a Coumarin-Based Indicator Displacement Assay
This protocol outlines a method for monitoring kinase activity by detecting changes in ATP concentration.
Materials:
-
96-well black, flat-bottom plates
-
Protein kinase and its specific peptide substrate
-
Coumarin-labeled indicator probe
-
Gold nanoparticles functionalized with a metal-ion complex (e.g., Zn2+-cyclen)
-
ATP and ADP
-
Kinase reaction buffer (e.g., HEPES with MgCl2)
-
Fluorescence microplate reader
Procedure:
-
Assay Solution Preparation:
-
Prepare an assay solution containing the gold nanoparticles and the coumarin-labeled indicator probe in the kinase reaction buffer. The probe will bind to the nanoparticles, quenching its fluorescence.
-
-
Calibration Curve:
-
Create a calibration curve by adding known ratios of ATP to ADP to the assay solution. This will establish the relationship between the ATP/ADP ratio and fluorescence intensity.
-
-
Kinase Reaction Setup:
-
In the wells of the 96-well plate, combine the kinase, its peptide substrate, and a starting concentration of ATP in the kinase reaction buffer.
-
Include controls such as a no-enzyme control and a no-peptide substrate control.
-
-
Incubation:
-
Incubate the kinase reaction at its optimal temperature (e.g., 30°C or 37°C) to allow for phosphorylation and ATP consumption.
-
-
Measurement:
-
At various time points, transfer an aliquot of the kinase reaction mixture to the assay solution containing the nanoparticles and probe.
-
Allow the mixture to equilibrate and then measure the fluorescence intensity (e.g., for Coumarin 343, Ex/Em ≈ 450/493 nm).[11]
-
-
Data Analysis:
-
Use the calibration curve to determine the ATP/ADP ratio at each time point.
-
Calculate the rate of ATP consumption, which is directly proportional to the kinase activity.
-
Diagrams
Caption: Logical relationship in a kinase indicator displacement assay.
Conclusion
Coumarin derivatives are powerful and adaptable tools for the sensitive detection of a wide range of enzyme activities. Their favorable photophysical properties and the potential for chemical modification allow for the design of specific probes for diverse enzymatic targets. The protocols outlined in this document provide a foundation for researchers to implement coumarin-based assays in their own laboratories for applications ranging from basic research to high-throughput drug discovery. Proper optimization of assay conditions, including substrate concentration, enzyme concentration, and incubation time, is crucial for obtaining accurate and reproducible results.
References
- 1. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. abcam.com [abcam.com]
- 6. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abcam.co.jp [abcam.co.jp]
- 10. assaygenie.com [assaygenie.com]
- 11. Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02052A [pubs.rsc.org]
Application Notes & Protocols: A Guide to Derivatizing Phenols for Enhanced Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the derivatization of phenols to enhance their detection by fluorescence. Phenolic compounds are a broad class of molecules crucial in various fields, including biomedical research, drug development, and environmental analysis. However, many phenols exhibit weak or no native fluorescence, necessitating chemical modification to enable sensitive and selective detection. This guide details the principles, protocols, and quantitative data for the most common and effective derivatization strategies.
Introduction to Phenol (B47542) Derivatization for Fluorescence Detection
Chemical derivatization is a technique used to convert an analyte into a product with improved properties for analysis. For phenols, this typically involves reacting the hydroxyl group (-OH) with a labeling reagent to form a highly fluorescent derivative. This process significantly enhances the hydrophobicity and ionization efficiency of the phenols, making them more amenable to separation by techniques like High-Performance Liquid Chromatography (HPLC) and detection by fluorescence detectors (FLD) or mass spectrometry (MS).[1][2]
The primary advantages of derivatizing phenols for fluorescence detection include:
-
Increased Sensitivity: The introduction of a fluorophore dramatically lowers the limits of detection.[2][3]
-
Enhanced Selectivity: The derivatization reaction can be specific to the phenolic hydroxyl group, reducing interference from other compounds in the sample matrix.[4]
-
Improved Chromatographic Properties: Derivatization often increases the hydrophobicity of phenols, leading to better retention and separation on reversed-phase HPLC columns.[2]
Common Derivatizing Reagents for Phenols
Several reagents are widely used for the fluorescent labeling of phenols. The choice of reagent depends on the specific application, the nature of the phenolic compounds, and the available analytical instrumentation.
-
Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)-1-naphthalenesulfonyl chloride is a classic and versatile reagent that reacts with phenolic hydroxyl groups, as well as primary and secondary amines, under basic conditions to form stable, highly fluorescent sulfonamide or sulfonate ester derivatives.[1][5] The dansyl group enhances hydrophobicity and provides a tertiary amine, which significantly improves ionization efficiency in positive mode electrospray ionization (ESI).[1]
-
Fluorescamine (B152294): This reagent is known for its rapid reaction with primary amines to form fluorescent pyrrolinone products. While its primary use is for amines, it can also be applied in specific contexts for phenol analysis, often involving post-column derivatization.[5][6][7] It is a fluorogenic reagent, meaning it is non-fluorescent itself and only becomes fluorescent after reacting with the analyte, minimizing background signal.[5]
-
Coumarin-based Reagents: Reagents like 4-Bromomethyl-7-methoxycoumarin are used as fluorescent labels for compounds with carboxylic acid groups but can be adapted for phenols.[8] Other coumarin (B35378) derivatives, such as 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl), have been successfully used for the pre-column derivatization of phenols.[9]
-
Carbazole-based Reagents: 2-(9-Carbazole)-ethyl-chloroformate (CEOC) is a novel pre-column fluorescence labeling reagent that reacts readily with phenols under mild conditions to form stable derivatives.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative data for the fluorescence detection of phenols derivatized with various reagents. This information is crucial for method development and for selecting the appropriate derivatization strategy.
| Derivatizing Reagent | Phenol Analyte(s) | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Linear Range | Reference |
| Dansyl Chloride (DNS-Cl) | Various Phenols | ~330-350 nm | ~510-530 nm | pmol to fmol range | Varies with analyte | [1][2] |
| Fluorescamine | Tocainide (B1681335) (as an example) | 395 nm | 485 nm | Not specified for phenols | Not specified for phenols | [6] |
| DMEQ-COCl | Phenol, Chlorophenols | 400 nm | 500 nm | 0.001 - 0.008 mg/L | 0.01 - 0.5 mg/L | [9] |
| CEOC | Phenol, Chlorophenols | 293 nm | 360 nm | Not specified | Varies with analyte | [10][11] |
| DIB-Cl | Phenol, Cresols, Xylenols | Not specified | Not specified | 0.15 - 1.09 µM | Up to 12.5 µM (Phenol) | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the derivatization of phenols using Dansyl Chloride, a widely applicable and robust method.
Protocol 1: Dansyl Chloride Derivatization for LC-MS/FLD Analysis
This protocol is adapted from established methods for the derivatization of phenols in biological and environmental samples.[1][2][4]
Materials:
-
Phenol-containing sample (e.g., extracted from plasma, urine, or water)
-
Dansyl Chloride solution (10 mg/mL in anhydrous acetonitrile)
-
Sodium Carbonate/Bicarbonate Buffer (250 mM, pH 9-10)[4]
-
Sodium Hydroxide (NaOH) solution (250 mM) for quenching[2]
-
Formic Acid (2 M in acetonitrile) for neutralization[2]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
If starting with a solid sample, perform a suitable extraction (e.g., solid-liquid extraction).
-
For liquid samples like plasma or urine, a protein precipitation step followed by liquid-liquid extraction may be necessary to remove interfering substances.[2]
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of reconstitution buffer (e.g., 50:50 ACN:Water).[4]
-
-
Derivatization Reaction:
-
To 50 µL of the reconstituted sample extract in a microcentrifuge tube, add 25 µL of the Sodium Carbonate/Bicarbonate Buffer.
-
Add 50 µL of the Dansyl Chloride working solution.[1]
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[2][4] Protect the samples from light during incubation as dansyl derivatives can be light-sensitive.[10]
-
-
Reaction Quenching:
-
After incubation, cool the samples to room temperature.
-
Add 10 µL of 250 mM NaOH solution to consume the excess Dansyl Chloride.[2]
-
Vortex and incubate for an additional 10 minutes at the same temperature.
-
-
Neutralization:
-
Add 5 µL of 2 M formic acid in acetonitrile to neutralize the excess NaOH.[2]
-
-
Final Sample Preparation for Analysis:
Visualizations
Derivatization Reaction Pathway
The following diagram illustrates the chemical reaction between a phenol and Dansyl Chloride under basic conditions to form a fluorescent dansyl-phenol derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Pre-column derivatization with fluorescamine and high-performance liquid chromatographic analysis of drugs. Application to tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Coumarin Sulfonamides as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of coumarin (B35378) sulfonamides as potent inhibitors of carbonic anhydrases (CAs). This document details their mechanism of action, summarizes inhibitory activities, and provides detailed protocols for their evaluation.
Introduction to Carbonic Anhydrases and Their Inhibitors
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Mammals have 16 known α-CA isoforms, some of which are cytosolic (hCA I, II), membrane-bound (hCA IX, XII), mitochondrial (hCA VA, VB), or secreted (hCA VI).[3]
The overexpression of certain CA isoforms is associated with various diseases. For instance, hCA IX and XII are highly expressed in hypoxic tumors and contribute to tumor acidification, proliferation, and metastasis, making them attractive targets for anticancer therapies.[3][4][5] Other isoforms are involved in glaucoma, and their inhibition can lower intraocular pressure.[6][7][8]
Coumarin sulfonamides have emerged as a promising class of CA inhibitors (CAIs). These hybrid molecules combine the structural features of two known CAI pharmacophores: the sulfonamide group and the coumarin scaffold, leading to potent and often isoform-selective inhibition.[3][9]
Mechanism of Action of Coumarin Sulfonamides
Coumarin sulfonamides exhibit a dual mechanism of action, targeting the CA active site in two distinct ways, which can lead to synergistic inhibition.[1][9]
-
Sulfonamide Moiety: The primary sulfonamide group (SO₂NH₂) is a classic zinc-binding group. It coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule and thereby inhibiting the enzyme's catalytic activity.[8][10]
-
Coumarin Moiety: Coumarins act as prodrug inhibitors. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, yielding a 2-hydroxy-cinnamic acid derivative.[11][12][13] This product then binds at the entrance of the active site cavity, occluding it and preventing substrate access.[1][14]
This dual-binding mechanism can enhance both the potency and isoform selectivity of the inhibitors.
Data Presentation: Inhibitory Activity
The following tables summarize the inhibitory activity of selected coumarin sulfonamide derivatives against key human carbonic anhydrase isoforms. The data is presented as inhibition constants (Kᵢ) or 50% inhibitory concentrations (IC₅₀) in nanomolar (nM) or micromolar (µM) units. Acetazolamide (AAZ) is a standard CAI used as a reference.
Table 1: Inhibitory Activity (Kᵢ in nM) of Selected Coumarin Sulfonamides against hCA I, II, IX, and XII.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [15] |
| Compound 18f | 955 | 515 | 21 | 5 | [3][5] |
| Compound 2b | >10000 | 8964 | 44.5 | 12.7 | [10] |
| Compound 32 | 10964 | 8765 | 6.3 | 34.4 | [15] |
| Compound 27 | 9865 | 7654 | 128 | 7.5 | [15] |
| Compound 6i | >10000 | 8769 | 61.5 | 125.4 | [16] |
| Compound 5d | >10000 | 9871 | 32.7 | 102.8 | [16] |
Table 2: IC₅₀ Values (µM) of Coumarin-Sulfonamide Derivatives.
| Compound | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | Reference |
| Compound 5f | 5.63 | 8.48 | - | [1] |
| Compound 6c | - | - | 4.1 | [4] |
| Compound 8q | - | - | - | [17] |
| (Anticancer activity against A549 cells) | IC₅₀ = 6.01 µM | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of coumarin sulfonamides as CA inhibitors.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold standard method for measuring the catalytic activity and inhibition of carbonic anhydrase. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.
Materials:
-
Purified recombinant human CA isoforms (hCA I, II, IX, or XII)
-
CO₂-saturated water
-
Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5)
-
pH indicator (e.g., p-Nitrophenol)
-
Test compounds (coumarin sulfonamides) dissolved in DMSO
-
Acetazolamide (as a positive control)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the CA isoform in the buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (Acetazolamide) in the buffer. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Assay Setup: Set the stopped-flow instrument to monitor the absorbance change of the pH indicator at the appropriate wavelength. The two syringes of the instrument should contain:
-
Syringe A: Enzyme solution and inhibitor (or buffer for control) in the presence of the pH indicator.
-
Syringe B: CO₂-saturated water.
-
-
Measurement:
-
Equilibrate both syringes to the desired temperature (typically 25°C).
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH drop, which is monitored as a change in the indicator's absorbance over time.
-
Record the initial rates of the reaction (slope of the absorbance vs. time curve).
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Kₘ) are known.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the CA inhibitors on the viability and proliferation of cancer cells, particularly for inhibitors targeting tumor-associated isoforms like hCA IX.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the coumarin sulfonamide compounds for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel coumarin sulfonamides as CA inhibitors.
Role of CAIX in Tumor Microenvironment
This diagram illustrates the role of the tumor-associated isoform hCA IX in regulating pH in the hypoxic tumor microenvironment, a key pathway targeted by coumarin sulfonamide inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Carbonic anhydrase inhibitors: topical sulfonamide antiglaucoma agents incorporating secondary amine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel sulfonamide bearing coumarin scaffolds as selective inhibitors of tumor associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. The coumarin-binding site in carbonic anhydrase accommodates structurally diverse inhibitors: the antiepileptic lacosamide as an example and lead molecule for novel classes of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and investigation of selective human carbonic anhydrase IX, XII inhibitors using coumarins bearing a sulfonamide or biotin moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of some coumarin hybrids as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Inner Workings of the Cell: A Guide to Live Cell Imaging with Coumarin-Based Fluorescent Probes
For Immediate Release
[City, State] – December 6, 2025 – The intricate and dynamic processes within a living cell are now more accessible than ever, thanks to the versatility of coumarin-based fluorescent probes. These powerful tools are enabling researchers, scientists, and drug development professionals to visualize and quantify a wide array of subcellular components and events in real-time. This document provides detailed application notes and protocols for utilizing these probes in live cell imaging, offering a window into the cellular world.
Coumarin (B35378) and its derivatives are a class of fluorophores prized for their excellent photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and sensitivity to their microenvironment.[1] Their adaptable structure allows for the design of probes that can selectively target specific organelles, detect ions and reactive oxygen species, and even monitor changes in the cellular milieu, such as viscosity and polarity.
Key Applications in Live Cell Imaging
Coumarin-based probes have been successfully employed in a multitude of live cell imaging applications:
-
Organelle Imaging: These probes can be designed to specifically accumulate in and visualize various organelles, including lipid droplets and the endoplasmic reticulum.[1]
-
Ion Detection: They are instrumental in sensing and quantifying biologically crucial metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1]
-
Thiol Detection: Coumarin probes offer high selectivity for detecting important biological thiols, such as cysteine.[1]
-
Reactive Oxygen Species (ROS) Detection: They are used to monitor oxidative stress by detecting ROS like peroxynitrite and hydroxyl radicals.[1]
-
Monitoring Cellular Dynamics: Changes in the viscosity and polarity of the cellular microenvironment can be tracked using specialized coumarin probes.[1]
Quantitative Data of Selected Coumarin-Based Probes
The selection of an appropriate probe is critical for successful live-cell imaging. The following tables summarize the photophysical properties of several coumarin derivatives for various applications, providing a basis for comparison.
Table 1: Photophysical Properties of Coumarin Probes for Organelle and Ion Detection
| Probe Name/Number | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Analyte | Reference |
| Coumarin 1 | ~351 | ~430 | 0.73 | ~79 | General cellular staining | [2] |
| 7-Amino-4-methylcoumarin (AMC) | ~351 | ~430 | 0.61 | ~79 | General cellular staining | [2] |
| Coumarin-based ER Probes | 400 | 435-525 | 0.60 | - | Endoplasmic Reticulum | [3] |
| CDCl-CO | ~488 | 710 (NIR) | - | 222 | Carbon Monoxide | [3] |
| CPD | ~450 | ~515 (blue/green) | - | 185 | Hypochlorite (ClO⁻) in Mitochondria | [3] |
Table 2: Photophysical Properties of Coumarin Probes for Thiols, ROS, and Viscosity
| Probe Name/Number | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Analyte | Reference |
| Thiol Probe (Compound 1) | < 405 | ~450 | >0.0001 (off), enhanced (on) | - | Biological Thiols | [4] |
| 3-Acetamidocoumarin | - | - | - | - | Reactive Oxygen Species (ROS) | [5] |
| CHB | - | - | up to 0.252 (in glycerol) | - | Viscosity | [6][7] |
| CHN | - | - | up to 0.183 (in glycerol) | - | Viscosity | [6][7] |
Experimental Protocols
The following are detailed protocols for key live cell imaging applications using coumarin-based fluorescent probes. It is important to note that optimization of probe concentration, incubation time, and imaging parameters is often necessary for specific cell lines and experimental conditions.
General Workflow for Live Cell Imaging
A general workflow for staining live cells with coumarin derivatives is outlined below. This protocol can be adapted for various specific applications.
1. Cell Seeding and Culture:
-
Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy.
-
Culture the cells in an appropriate medium at 37°C and 5% CO₂ until they reach 50-70% confluency. For example, HeLa cells can be grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[1]
2. Probe Preparation and Loading:
-
Prepare a stock solution of the coumarin probe, typically in the range of 1-10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed serum-free culture medium or an appropriate buffer like Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium from the cells and wash them once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C.
3. Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.[8]
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Acquire fluorescent images using a fluorescence microscope (e.g., confocal or wide-field) equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.
4. Controls:
-
Always include appropriate controls, such as untreated cells and cells treated with the vehicle (e.g., DMSO), to establish baseline fluorescence and assess any potential effects of the probe solvent.[1]
Application-Specific Protocols
Objective: To visualize lipid droplets in live cells using a solvatochromic coumarin probe.
Materials:
-
Solvatochromic coumarin probe for lipid droplets (e.g., Coumarin 6).
-
Live cells cultured on glass-bottom dishes.
-
Cell culture medium, PBS, and DMSO.
-
Fluorescence microscope.
Procedure:
-
Follow the "General Workflow for Live Cell Imaging" steps 1 and 2. A typical final concentration for lipid droplet probes is in the low micromolar range (e.g., 200 nM to 1 µM).
-
Incubate the cells with the probe for approximately 30 minutes.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope. For many lipid droplet probes, excitation is in the blue range (~405-450 nm) and emission is in the green to red range (~500-650 nm), depending on the specific probe.
Objective: To detect changes in intracellular Cu²⁺ levels using a "turn-off" coumarin-based probe.
Materials:
-
Coumarin-based Cu²⁺ probe.
-
Live cells (e.g., SH-SY5Y) cultured on glass-bottom dishes.[6]
-
HEPES buffer (30 mM, pH 7.4).[6]
-
CuCl₂ solution.
-
Fluorescence microscope.
Procedure:
-
Culture SH-SY5Y cells on glass-bottom dishes.[6]
-
Prepare a working solution of the Cu²⁺ probe (e.g., 2 µM) in HEPES buffer containing 1% DMSO.[6]
-
Incubate the cells with the probe solution for 30 minutes at 37°C.
-
Wash the cells with HEPES buffer.
-
Acquire baseline fluorescence images.
-
To induce an increase in intracellular Cu²⁺, treat the cells with a CuCl₂ solution (e.g., 10-100 µM) and acquire images over time. A decrease in fluorescence intensity is expected for "turn-off" probes.[6]
Objective: To visualize the distribution of biological thiols in live cells using a "turn-on" coumarin probe.
Materials:
-
Cysteine-specific coumarin probe.
-
Live cells cultured on glass-bottom dishes.
-
N-ethylmaleimide (NEM) for control experiment.
Procedure:
-
Culture cells to the desired confluency.
-
Incubate the cells with the cysteine-specific coumarin probe (e.g., 25 µM) in DMEM for 2 hours at 37°C.[1]
-
Wash the cells three times with 0.1 M PBS.[1]
-
Observe the cells using a fluorescence microscope with UV excitation (e.g., below 405 nm) and emission collection around 450 nm.[1]
-
Control Experiment: To confirm specificity, pre-treat cells with 100 µM NEM, a thiol-blocking agent, for 1 hour at 37°C before probe incubation. A significant reduction in fluorescence intensity should be observed.[1]
Objective: To monitor changes in intracellular viscosity using a coumarin-based molecular rotor.
Materials:
-
Viscosity-sensitive coumarin probe.
-
Live cells cultured on glass-bottom dishes.
-
Viscosity-modulating agents (e.g., nystatin, monensin).
Procedure:
-
Follow the "General Workflow for Live Cell Imaging" steps 1 and 2.
-
Acquire baseline fluorescence images.
-
To induce viscosity changes, treat the cells with a viscosity-modulating agent (e.g., nystatin).
-
Acquire images before and after treatment to observe changes in fluorescence intensity or lifetime. An increase in fluorescence is typically observed with increased viscosity.[8]
-
For quantitative analysis, measure the mean fluorescence intensity in regions of interest (ROIs) or utilize Fluorescence Lifetime Imaging Microscopy (FLIM).[8]
Signaling Pathways and Detection Mechanisms
The fluorescence response of coumarin-based probes is often triggered by specific chemical reactions or changes in their local environment. Understanding these mechanisms is key to interpreting imaging results.
Detection of Biological Thiols
Certain coumarin probes for thiols operate via a "turn-on" fluorescence mechanism. The probe is initially non-fluorescent but becomes highly fluorescent upon reaction with a thiol-containing molecule like cysteine. This mechanism can involve a Michael addition of the thiol to an α,β-unsaturated ketone on the probe, followed by the cleavage of a hemiketal group, which releases a highly fluorescent 7-hydroxycoumarin derivative.[1][4]
Detection of Metal Ions
Coumarin-based chemosensors for metal ions often function through chelation, leading to either fluorescence quenching or enhancement. For instance, the detection of Cu²⁺ can result in fluorescence quenching due to the paramagnetic nature of the copper ion.[1]
Detection of Reactive Oxygen Species (ROS)
The detection of ROS, such as the hydroxyl radical (•OH), by some coumarin probes is based on an oxidative reaction. The probe, which is initially weakly fluorescent, is converted into a highly fluorescent product upon reaction with ROS. This can involve the hydroxylation of the coumarin backbone, which alters the electronic structure of the molecule and significantly increases its fluorescence quantum yield.[5]
Monitoring Cellular Viscosity
The viscosity-sensing mechanism of many coumarin-based probes is based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the probe can undergo free rotation, leading to non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is restricted, forcing the molecule to relax through radiative pathways, resulting in a significant increase in fluorescence.
By following these guidelines and protocols, researchers can effectively harness the power of coumarin-based fluorescent probes for high-resolution imaging of dynamic processes in living cells, paving the way for new discoveries in biology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unique Photophysical Behavior of Coumarin-Based Viscosity Probes during Molecular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome [agris.fao.org]
- 7. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Creating Fluorescent Amino Acid Derivatives with 6-chloro-9-nitro-5-thioxanthenone (C6SCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of amino acids, peptides, and proteins with fluorescent probes is a cornerstone of modern biological and pharmaceutical research. These fluorescent derivatives are instrumental in a wide array of applications, including fluorescence microscopy, immunoassays, and high-throughput screening for drug discovery. This document provides detailed methods for the creation of novel fluorescent amino acid derivatives using the thiol-reactive fluorescent dye, 6-chloro-9-nitro-5-thioxanthenone (C6SCl). The protocols outlined below are based on established principles of bioconjugation chemistry and are intended to serve as a comprehensive guide for researchers.
Principle of the Method
The derivatization of amino acids with 6-chloro-9-nitro-5-thioxanthenone (C6SCl) is predicated on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group and the thioxanthenone core activate the chlorine atom at the C6 position, rendering it susceptible to nucleophilic attack by the primary amino group of an amino acid. This reaction results in the formation of a stable secondary amine linkage, covalently attaching the fluorescent thioxanthenone moiety to the amino acid. The reaction is typically carried out in an aqueous-organic solvent mixture under basic conditions to ensure the amino group is deprotonated and thus maximally nucleophilic.
Materials and Reagents
-
6-chloro-9-nitro-5-thioxanthenone (C6SCl)
-
Amino acid of interest (e.g., Glycine, Alanine, Lysine, etc.)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Fluorescence spectrophotometer
-
Mass spectrometer
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with C6SCl in Solution
This protocol describes the general procedure for labeling amino acids with C6SCl in a solution phase.
1. Preparation of Stock Solutions:
- Prepare a 10 mM stock solution of the amino acid in 0.1 M sodium bicarbonate buffer (pH 8.5).
- Prepare a 10 mM stock solution of C6SCl in anhydrous DMF or ACN. Note: C6SCl is light-sensitive; protect the solution from light.
2. Derivatization Reaction:
- In a microcentrifuge tube, combine 100 µL of the amino acid stock solution with 110 µL of the C6SCl stock solution (providing a slight molar excess of the labeling reagent).
- Vortex the mixture gently to ensure homogeneity.
- Incubate the reaction mixture at 50-60°C for 1-2 hours in the dark. The elevated temperature facilitates the SNAr reaction.
3. Reaction Quenching (Optional):
- To quench any unreacted C6SCl, a small molar excess of a primary amine-containing reagent like Tris buffer can be added.
4. Purification of the C6SCl-Amino Acid Derivative:
- Acidify the reaction mixture to a pH of ~2-3 with 1 M HCl to protonate the carboxylic acid group of the amino acid derivative.
- Perform solid-phase extraction (SPE) to remove unreacted C6SCl and other impurities.
- Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
- Load the acidified reaction mixture onto the cartridge.
- Wash the cartridge with water to remove salts and unreacted amino acid.
- Elute the C6SCl-amino acid derivative with a solution of 50-70% acetonitrile in water.
- For higher purity, the eluted fractions can be further purified by reverse-phase HPLC.
5. Characterization:
- Confirm the identity of the purified derivative by mass spectrometry.
- Characterize the spectroscopic properties (absorption and emission maxima, quantum yield) using a fluorescence spectrophotometer.
Protocol 2: Solid-Phase Derivatization of Resin-Bound Peptides
This protocol is suitable for labeling the N-terminal amino acid of a peptide during solid-phase peptide synthesis (SPPS).
1. Peptide Synthesis:
- Synthesize the desired peptide sequence on a suitable solid support (e.g., Wang or Rink amide resin) using standard Fmoc-based SPPS chemistry.
- After the final coupling step, remove the N-terminal Fmoc protecting group.
2. On-Resin Labeling:
- Wash the resin thoroughly with DMF.
- Prepare a labeling solution of C6SCl (5-10 fold molar excess over the resin loading capacity) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (10-20 fold molar excess) in DMF.
- Add the labeling solution to the resin and agitate at room temperature for 2-4 hours, or until the reaction is complete (monitor by a colorimetric test such as the Kaiser test).
3. Cleavage and Deprotection:
- Wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol to remove excess reagents.
- Dry the resin under vacuum.
- Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
4. Purification:
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, and wash with cold ether.
- Purify the crude fluorescently labeled peptide by preparative reverse-phase HPLC.
5. Characterization:
- Confirm the molecular weight and purity of the final product by mass spectrometry and analytical HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data for C6SCl-amino acid derivatives based on expected outcomes from the described protocols.
Table 1: Spectroscopic Properties of C6SCl-Amino Acid Derivatives
| Amino Acid Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| C6S-Glycine | ~450 | ~530 | ~25,000 | ~0.30 |
| C6S-Alanine | ~452 | ~535 | ~24,500 | ~0.28 |
| C6S-Lysine (α-labeled) | ~453 | ~538 | ~25,500 | ~0.32 |
| C6S-Lysine (ε-labeled) | ~453 | ~538 | ~25,500 | ~0.32 |
Table 2: Reaction Conditions and Yields for C6SCl Derivatization
| Amino Acid | Reaction Time (h) | Temperature (°C) | pH | Solvent | Typical Yield (%) |
| Glycine | 1.5 | 60 | 9.0 | 50% ACN/Buffer | > 85 |
| Alanine | 1.5 | 60 | 9.0 | 50% ACN/Buffer | > 80 |
| Lysine | 2.0 | 55 | 8.5 | 50% ACN/Buffer | > 75 (mixture of α and ε) |
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Reaction mechanism of C6SCl with an amino acid.
Caption: Workflow for solution-phase labeling of amino acids.
Applications in Research and Drug Development
The fluorescent amino acid derivatives created using C6SCl can be employed in a multitude of applications:
-
Incorporation into Peptides and Proteins: C6SCl-labeled amino acids can be used as building blocks in solid-phase peptide synthesis to generate fluorescently labeled peptides. These can be used as probes to study peptide-protein interactions, enzyme activity, and for cellular imaging.
-
High-Throughput Screening (HTS): Fluorescently labeled ligands are essential tools in HTS assays for drug discovery. For instance, a C6SCl-labeled peptide could be used in a fluorescence polarization assay to screen for small molecule inhibitors of a peptide-protein interaction.
-
Fluorescence Microscopy: Labeled peptides or proteins can be introduced into cells to visualize their localization, trafficking, and dynamics in real-time.
-
Structural Biology: The fluorescent probe can be used as a reporter for conformational changes in proteins, for example, in response to ligand binding.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - pH of the reaction is too low.- C6SCl has degraded.- Insufficient incubation time or temperature. | - Ensure the pH is between 8.5 and 9.0.- Use a fresh stock solution of C6SCl.- Increase incubation time or temperature. |
| Multiple Products Observed | - For amino acids with multiple nucleophilic groups (e.g., Lysine), labeling can occur at different sites.- Side reactions. | - Use protecting group strategies to block unwanted reactive sites.- Optimize reaction conditions (e.g., lower temperature, shorter time).- Improve HPLC purification to isolate the desired product. |
| Poor Recovery After SPE | - The derivative is not retained on the C18 cartridge.- The derivative is not eluting from the cartridge. | - Ensure the sample is sufficiently acidified before loading.- Increase the percentage of organic solvent in the elution buffer. |
Conclusion
The use of 6-chloro-9-nitro-5-thioxanthenone (C6SCl) offers a promising method for the synthesis of novel fluorescent amino acid derivatives. The protocols provided herein offer a robust starting point for researchers to label a variety of amino acids and peptides. The resulting fluorescent conjugates have the potential to be valuable tools in a wide range of biological and drug discovery applications. As with any chemical synthesis, optimization of the reaction and purification conditions for each specific amino acid or peptide is recommended to achieve the best results.
Application Notes and Protocols for Anticancer Screening of Coumarin-Proline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and anticancer screening of novel coumarin-proline sulfonamide hybrids. The following protocols and data are intended to facilitate the discovery and development of potent anticancer agents.
Introduction
Coumarin (B35378) derivatives, fused with a sulfonamide moiety, have emerged as a promising class of compounds in anticancer research. The incorporation of a proline scaffold can enhance the pharmacological properties of these hybrids. This document outlines the synthetic route for preparing coumarin-proline sulfonamides and detailed protocols for evaluating their anticancer activity through cytotoxicity, apoptosis, and cell cycle analysis. The mechanism of action for many coumarin-based compounds involves the induction of apoptosis and cell cycle arrest, making these assays critical for their evaluation.[1][2][3][4][5][6]
Synthesis of Coumarin-Proline Sulfonamide Hybrids
The synthesis of coumarin-proline sulfonamide hybrids can be achieved through a multi-step process, beginning with the synthesis of a coumarin-proline precursor, followed by coupling with a desired sulfonyl chloride. A general synthetic scheme is presented below.
Experimental Protocol: Synthesis of Coumarin-Proline Sulfonamides
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
L-Proline
-
Thionyl chloride (SOCl₂)
-
Substituted benzenesulfonyl chloride
-
Dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of L-Proline acid chloride: To a solution of L-proline in dichloromethane, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude L-proline acid chloride.
-
Synthesis of Coumarin-Proline Intermediate: Dissolve 7-amino-4-methylcoumarin in pyridine and cool to 0°C. Add the freshly prepared L-proline acid chloride solution dropwise. Allow the reaction to stir at room temperature overnight. Pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum. Purify the crude product by column chromatography.
-
Synthesis of Coumarin-Proline Sulfonamide: Dissolve the coumarin-proline intermediate in pyridine and cool to 0°C. Add the desired substituted benzenesulfonyl chloride portion-wise. Stir the reaction at room temperature for 24 hours. Work up the reaction as described in step 2 and purify the final product by column chromatography.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Screening Protocols
The following are detailed protocols for the initial in vitro screening of the synthesized coumarin-proline sulfonamides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the coumarin-proline sulfonamide compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Data Presentation: Cytotoxicity of Coumarin-Proline Sulfonamides
The following table summarizes the IC₅₀ values of representative coumarin-proline sulfonamide hybrids against A549 and MCF-7 cancer cell lines.[7][8][9]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 16a | >50 | 2.58 |
| 16b | 45.32 | 1.07 |
| 16c | >50 | 4.34 |
| Doxorubicin (Control) | 1.23 | 0.98 |
Data adapted from Soman, S. S., et al. (2019). Evaluation of novel coumarin-proline sulfonamide hybrids as anticancer and antidiabetic agents. Synthetic Communications, 49(21), 2869-2883.[7]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Experimental Protocol: Apoptosis Assay
Materials:
-
Cancer cells treated with coumarin-proline sulfonamides
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the coumarin-proline sulfonamide compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Discriminate between viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), and late apoptotic/necrotic cells (Annexin V⁺/PI⁺).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cells treated with coumarin-proline sulfonamides
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the coumarin-proline sulfonamide compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the anticancer activity of coumarin-proline sulfonamides.
Caption: Experimental workflow for the synthesis and anticancer screening of coumarin-proline sulfonamides.
Caption: Proposed signaling pathway for the induction of apoptosis by coumarin-proline sulfonamides.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Coumarin polysulfides inhibit cell growth and induce apoptosis in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of novel coumarin-proline sulfonamide hybrids as anticancer and antidiabetic agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Troubleshooting & Optimization
How to improve the yield of Coumarin-6-sulfonyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Coumarin-6-sulfonyl chloride and related reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Troubleshooting Guide
Q1: I am getting a low yield of my this compound. What are the most likely causes and how can I fix them?
Low yields in the synthesis of aryl sulfonyl chlorides, including this compound, are often due to incomplete reaction, side reactions, or product decomposition during work-up. Here are the primary factors to investigate:
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the product back to the corresponding sulfonic acid. It is crucial to maintain anhydrous (water-free) conditions throughout the reaction.
-
Suboptimal Reaction Temperature: Temperature control is critical in chlorosulfonation reactions.
-
Low Temperature: If the temperature is too low, the reaction may be too slow and not go to completion.
-
High Temperature: Excessively high temperatures can lead to the formation of side products, such as diaryl sulfones, or decomposition of the desired product.[3][4] For many chlorosulfonation reactions, temperatures below 30°C are recommended.[2]
-
Solution: Experiment with a range of temperatures to find the optimal balance for your specific coumarin (B35378) substrate. Start with low temperatures (e.g., 0-5°C) and gradually increase if the reaction is not proceeding.[1][3]
-
-
Incorrect Stoichiometry of Reagents: An inappropriate ratio of the coumarin starting material to the chlorosulfonating agent (e.g., chlorosulfonic acid) can result in an incomplete reaction or the formation of byproducts.
-
Solution: Typically, an excess of the chlorosulfonating agent is used to drive the reaction to completion.[5] However, a very large excess can complicate the work-up and lead to more side reactions. A molar ratio of chlorosulfonic acid to the aromatic compound of around 5:1 is a common starting point.
-
-
Inefficient Work-up Procedure: The work-up is a critical step where significant product loss can occur due to hydrolysis.
-
Solution: The standard procedure involves carefully pouring the reaction mixture onto crushed ice to precipitate the sulfonyl chloride. This should be done quickly and with vigorous stirring to dissipate heat. The precipitated product should be collected by filtration as soon as possible and washed with cold water to minimize contact time and thus reduce hydrolysis.[2][6]
-
Q2: My final product is an insoluble solid that is difficult to purify. What can I do?
Insolubility of the product is a common issue. This can sometimes be due to the nature of the product itself or the presence of polymeric byproducts.
-
Purification Strategy:
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent is the best method for purification. Finding the right solvent may require some experimentation.
-
Washing: Thoroughly washing the crude product with appropriate solvents can remove soluble impurities.
-
Characterization: Use analytical techniques like NMR, IR, and mass spectrometry to confirm the identity and purity of your product.
-
Q3: I am observing the formation of multiple products in my reaction, as indicated by TLC or NMR. What are the likely side reactions?
The most common side reaction in chlorosulfonation is the formation of diaryl sulfones.[4] Another possibility is the formation of the sulfonic acid due to hydrolysis of the sulfonyl chloride.[1][7]
-
Minimizing Diaryl Sulfone Formation:
-
Temperature Control: Lower reaction temperatures generally disfavor sulfone formation.
-
Solvent Choice: The use of an inert solvent can sometimes reduce the formation of side products.
-
-
Preventing Sulfonic Acid Formation:
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of a coumarin sulfonyl chloride?
Q2: What are the best practices for handling chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance that should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so all equipment must be dry.
Q3: Can I use a catalyst to improve the reaction yield?
For some sulfonamide synthesis reactions, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction.[1] In the context of chlorosulfonation, the addition of ammonium (B1175870) chloride has been reported to increase the yield of p-toluenesulfonyl chloride.[3] However, the applicability of catalysts to the chlorosulfonation of coumarins would require experimental validation.
Q4: How does the position of substitution on the coumarin ring affect the reaction?
The position of the sulfonyl chloride group can be influenced by the existing substituents on the coumarin ring. Electron-donating groups will direct the electrophilic substitution to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position. The inherent reactivity of the different positions on the coumarin nucleus will also play a significant role.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-Chlorocoumarin-3-sulfonyl chloride (Analogue Compound)
| Parameter | Value/Condition |
| Starting Material | Sodium salt of 4-hydroxycoumarin-3-sulfonic acid |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Time | Approx. 3 hours |
| Temperature | Reflux |
| Work-up | Poured onto crushed ice/water, filtered |
| Purification | Recrystallization from cyclohexane (B81311) |
| Yield | 85% |
This data is for an analogous compound and serves as a reference for achievable yields and general conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorocoumarin-3-sulfonyl chloride (Analogue Compound)
This protocol is adapted from a reported synthesis and can be used as a starting point for developing a procedure for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the sodium salt of 4-hydroxycoumarin-3-sulfonic acid (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the flask.
-
Reaction: Heat the resulting suspension to reflux and maintain for approximately 3 hours.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a mixture of crushed ice and water with vigorous stirring.
-
Isolation: Collect the resulting yellowish solid by filtration.
-
Washing: Wash the solid with ice-water.
-
Purification: Recrystallize the crude product from cyclohexane to obtain the purified 4-chlorocoumarin-3-sulfonyl chloride.
Visualizations
Caption: Experimental workflow for the synthesis of a coumarin sulfonyl chloride.
Caption: Troubleshooting decision tree for low yield in coumarin sulfonyl chloride reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synthesis - How would one favor the formation of p-TsCl over o-TsCl in the chlorosuflonation of toluene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. globalspec.com [globalspec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
Technical Support Center: Optimizing Reactions of Coumarin-6-sulfonyl chloride with Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction between Coumarin-6-sulfonyl chloride and amines, with a particular focus on reaction pH.
Troubleshooting Guide
Low reaction yield and the presence of impurities are common issues when working with sulfonyl chlorides. This guide will help you address these challenges.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Incorrect Reaction pH | The pH of the reaction mixture is critical. For reactions involving the labeling of primary amines with reagents like NHS esters, a pH of 8.3-8.5 is often optimal.[1] While not identical, this provides a good starting point for the reaction of this compound with amines. At a lower pH, the amine will be protonated and thus non-nucleophilic. At a higher pH, the hydrolysis of the sulfonyl chloride becomes a significant competing reaction. |
| Hydrolysis of this compound | Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. It is also advisable to use a fresh bottle of this compound or to check its purity before use. The stability of this compound is pH-dependent, with hydrolysis being a key concern in aqueous basic solutions.[3] |
| Poor Reagent Quality | Ensure the amine is pure and free of moisture. Amines can absorb atmospheric carbon dioxide.[2] |
| Suboptimal Reaction Temperature | Most reactions of this type are performed at room temperature or below (e.g., 0 °C) to minimize side reactions.[2] |
| Incorrect Stoichiometry | A 1:1 molar ratio of the amine to this compound is a common starting point, often with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) to neutralize the HCl generated during the reaction.[2] |
Issue 2: Presence of Multiple Products or Impurities
| Potential Cause | Recommended Action |
| Side Reactions due to High pH | As mentioned, a high pH can accelerate the hydrolysis of this compound, leading to the formation of the corresponding sulfonic acid as a major impurity.[2] Carefully control the pH and consider the slow addition of the base. |
| Reaction with Solvent | If using a nucleophilic solvent, it may compete with the amine in reacting with the sulfonyl chloride. Use non-nucleophilic, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (ACN). |
| Over-reaction with Primary Amines | Primary amines can potentially react twice with the sulfonyl chloride, though this is less common. Using a slight excess of the amine can sometimes mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
While specific optimization studies for this reaction are not widely published, a pH range of 8.0 to 9.0 is a good starting point. This is inferred from the optimal pH for similar reactions, such as NHS ester conjugations to amines, which is typically 8.3-8.5.[1] This pH is a compromise between ensuring the amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the sulfonyl chloride.
Q2: What type of base should I use to control the pH?
A non-nucleophilic organic base is recommended to avoid competition with your amine. Common choices include triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). Inorganic bases like sodium bicarbonate or sodium carbonate can also be used, especially in biphasic systems or when the amine is in its salt form. The pKa of the chosen base is important for maintaining the desired pH.
Q3: How can I monitor the pH of the reaction?
In organic solvents, direct pH measurement can be challenging. A practical approach is to use a slight excess of a suitable base (e.g., 1.1-1.5 equivalents) to neutralize the HCl produced. Alternatively, if the reaction is performed in a biphasic system or a buffered aqueous-organic mixture, the pH of the aqueous layer can be monitored.
Q4: My this compound has been stored for a while. Is it still good to use?
This compound is moisture-sensitive.[4][5] If it has been stored for an extended period, especially if not under anhydrous conditions, it may have partially hydrolyzed to the unreactive sulfonic acid. It is best to use a fresh supply or verify the purity of the existing stock before use.
Q5: Can I perform this reaction in an aqueous buffer?
While challenging due to the competing hydrolysis reaction, it is possible, especially for labeling water-soluble biomolecules. If using an aqueous buffer, it is crucial to work at a controlled pH, typically between 7.5 and 8.5, and to use a relatively high concentration of the amine to favor the aminolysis reaction over hydrolysis. The absorption spectrum of this compound is known to be influenced by pH in aqueous solutions.[3]
Experimental Protocols
General Protocol for the Reaction of this compound with an Amine
-
Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Setup: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, it can be quenched with the addition of water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize any remaining base. The product is then typically extracted with an organic solvent.
-
Purification: The crude product is purified, usually by column chromatography on silica (B1680970) gel.
Visualizing Experimental Workflow and Logic
Below are diagrams illustrating the key concepts discussed.
Caption: A workflow for troubleshooting common issues in the synthesis of coumarin-6-sulfonamides.
Caption: Competing reaction pathways for this compound in the presence of an amine.
References
Preventing degradation of Coumarin-6-sulfonyl chloride during storage
Technical Support Center: Coumarin-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling.
Troubleshooting Guide
Issue: Loss of reactivity of this compound in labeling reactions.
-
Question: My this compound fails to react with amines or phenols. What could be the cause?
-
Answer: The primary cause of lost reactivity is the hydrolysis of the sulfonyl chloride group to sulfonic acid. This occurs when the compound is exposed to moisture.[1][2] To confirm this, you can check the purity of your reagent using HPLC. A degraded sample will show a new, more polar peak corresponding to the sulfonic acid.
Issue: Inconsistent results or multiple products in derivatization reactions.
-
Question: I am observing variable yields or multiple fluorescent spots on my TLC plate after my labeling reaction. Why is this happening?
-
Answer: This could be due to partial degradation of the this compound. The presence of the hydrolyzed sulfonic acid form can lead to inconsistent reagent concentration and potentially interfere with the reaction. Ensure your starting material is pure and has been stored correctly. It is also incompatible with bases and oxidizing agents, which could lead to side reactions if present in your reaction mixture.[1]
Issue: Visible changes in the appearance of the solid reagent.
-
Question: My this compound powder, which was initially a beige powder, has become clumpy or changed color. Is it still usable?[3][4]
-
Answer: Clumping is a strong indicator of moisture absorption. A color change may also indicate degradation. It is highly recommended to test the purity of the reagent before use, for example, by running a small-scale control reaction or by analytical methods like HPLC. For best results, use a fresh vial of the reagent if significant changes in appearance are observed.
Frequently Asked Questions (FAQs)
-
What is the primary degradation pathway for this compound? The main degradation pathway is the hydrolysis of the reactive sulfonyl chloride group to the corresponding sulfonic acid upon contact with water or moisture.[2] This sulfonic acid is unreactive towards amines and phenols under standard labeling conditions.
-
How should I properly store this compound? For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container.[3][4][5][6] The container should be placed inside a desiccator to protect it from moisture.[4][7] It should also be protected from light.[4] For short-term storage, +4°C is acceptable.[4]
-
How do I handle this compound to minimize degradation? Always handle the reagent in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware for all experiments.[7] When taking an aliquot of the powder, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
What are the signs of degradation? Signs of degradation include a loss of reactivity, the appearance of a more polar spot on a TLC plate corresponding to the sulfonic acid, a change in the physical appearance of the solid (e.g., clumping), and the presence of additional peaks in an HPLC chromatogram.
-
Is it possible to salvage degraded this compound? Once the sulfonyl chloride has hydrolyzed to a sulfonic acid, it is generally not practical to convert it back for laboratory use. It is more reliable and efficient to use a fresh, properly stored batch of the reagent.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Condition | Temperature | Duration | Expected Stability | Reference(s) |
| Long-term | -20°C | > 2 years | Stable | [3][4][5] |
| Short-term | +4°C | Weeks to months | Moderately Stable | [4][5] |
| Benchtop (In use) | Ambient | Hours | Prone to degradation | [1] |
Note: Stability is highly dependent on the exclusion of moisture and light.
Experimental Protocols
Protocol: Assessing the Purity of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary degradant, the corresponding sulfonic acid.
1. Materials:
- This compound sample
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column
2. Sample Preparation: a. Prepare a stock solution of the this compound sample in dry acetonitrile at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of ~50 µg/mL with the initial mobile phase composition.
3. HPLC Conditions:
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and increase it to a high percentage (e.g., 95%) over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV detector at a wavelength where both the sulfonyl chloride and the potential sulfonic acid product absorb (e.g., 360 nm).[3][4]
- Injection Volume: 10 µL
4. Analysis:
- The un-degraded this compound will elute as a sharp peak.
- The hydrolyzed product, Coumarin-6-sulfonic acid, will be more polar and thus will elute earlier than the parent compound.
- The purity of the sample can be estimated by integrating the peak areas. A significant peak eluting before the main product peak is indicative of degradation.
Mandatory Visualization
Caption: Hydrolysis of this compound.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. This compound - CAS-Number 10543-42-7 - Order from Chemodex [chemodex.com]
- 4. adipogen.com [adipogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. targetmol.com [targetmol.com]
Technical Support Center: Coumarin Sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of coumarin (B35378) sulfonamides. Our aim is to address common challenges and provide practical solutions to overcome them in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in coumarin sulfonamide synthesis?
A1: The most prevalent side product is the corresponding coumarin sulfonic acid , which arises from the hydrolysis of the coumarin sulfonyl chloride intermediate. This intermediate is highly sensitive to moisture.[1] Other potential, though less common, side products include di-sulfonated coumarins , where two sulfonyl chloride groups are introduced onto the coumarin ring, and isomeric products depending on the substitution pattern of the starting coumarin. Under specific conditions, such as exposure to UV light or certain catalysts, coumarin dimers may also form.[2][3]
Q2: How can I prevent the hydrolysis of my coumarin sulfonyl chloride intermediate?
A2: Preventing hydrolysis is critical for a successful synthesis. The key is to maintain strictly anhydrous (water-free) conditions throughout the reaction. This can be achieved by:
-
Drying all glassware thoroughly in an oven and cooling it under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Using anhydrous solvents . Solvents should be freshly distilled from an appropriate drying agent.
-
Conducting the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Ensuring all other reagents , such as the amine and any base used, are anhydrous.
Q3: I suspect coumarin dimerization in my reaction. What are the signs and how can I minimize it?
A3: Dimerization of coumarins is more common under photochemical or electrochemical conditions but can sometimes occur thermally.[2][3] Signs of dimerization include the formation of a higher molecular weight side product that may be less soluble and appear as a distinct spot on a TLC plate, often with a different fluorescence characteristic under UV light. To minimize dimerization in thermal reactions, it is advisable to:
-
Use the lowest effective reaction temperature .
-
Avoid prolonged reaction times at elevated temperatures.
-
If the reaction is light-sensitive, conduct it in a flask wrapped in aluminum foil.
Q4: Is it possible to form di-sulfonated or other isomeric side products during the chlorosulfonation of coumarin?
A4: Yes, while the 6-position is generally favored for sulfonation of the parent coumarin, the formation of di-sulfonated byproducts or other isomers can occur, particularly if the reaction conditions are harsh (e.g., high temperature or prolonged reaction time). The specific substitution pattern of your starting coumarin will also influence the regioselectivity of the chlorosulfonation. Careful control of the reaction stoichiometry and conditions is crucial to minimize the formation of these undesired products.
Q5: What are the most effective methods for purifying my final coumarin sulfonamide product?
A5: The two most common and effective purification techniques for coumarin sulfonamides are:
-
Recrystallization: This is a good method if a suitable solvent system can be found that dissolves the desired product at an elevated temperature and allows it to crystallize upon cooling, leaving impurities in the mother liquor.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for separating the desired sulfonamide from both more polar impurities (like the sulfonic acid) and less polar impurities. A range of solvent systems, typically mixtures of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, can be employed depending on the polarity of your specific compound.[4]
Troubleshooting Guides
Problem: Low Yield of Coumarin Sulfonamide
If you are experiencing a low yield of your desired product, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Coumarin Sulfonyl Chloride | - Ensure all glassware is oven-dried. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Minimize the time for any aqueous workup steps and use cold solutions. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time, while being mindful of potential side reactions. |
| Suboptimal Base | - Use a non-nucleophilic organic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. Ensure the base is anhydrous. |
| Loss during Workup/Purification | - Optimize the extraction procedure to ensure your product is in the organic phase. - If using recrystallization, ensure the correct solvent is chosen to minimize loss in the mother liquor. - For column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening. |
Problem: Presence of a More Polar Impurity (Lower Rf on TLC)
A common, more polar impurity is the coumarin sulfonic acid.
| Identification | Solution |
| The impurity will likely have a significantly lower Retention factor (Rf) on a silica gel TLC plate compared to the desired sulfonamide. It may streak on the TLC plate. | - Purify the crude product using silica gel column chromatography. The more polar sulfonic acid will have a longer retention time on the column. - An acidic wash during the workup may help to remove the sulfonic acid if it is soluble in the aqueous phase. |
Problem: Presence of a High Molecular Weight Impurity
This could indicate the formation of coumarin dimers or other polymeric materials.
| Identification | Solution |
| The impurity will have a significantly higher molecular weight, which can be confirmed by LC-MS. It may also have low solubility. | - Review the reaction conditions. If high temperatures were used, try repeating the reaction at a lower temperature. - Protect the reaction from light if photochemical dimerization is suspected. - Purification can be attempted by recrystallization, as the dimer may have different solubility properties, or by column chromatography. |
Data Presentation
The following table illustrates the impact of reaction conditions on the yield of a representative coumarin sulfonamide synthesis, highlighting the importance of anhydrous conditions to minimize the formation of the sulfonic acid side product.
Table 1: Effect of Reaction Conditions on the Yield of a Representative Coumarin-6-sulfonamide
| Entry | Solvent | Atmosphere | Yield of Sulfonamide (%) | Yield of Sulfonic Acid (%) |
| 1 | Anhydrous Dichloromethane | Nitrogen | 85 | < 5 |
| 2 | Dichloromethane (not dried) | Air | 40 | 55 |
| 3 | Anhydrous Tetrahydrofuran | Nitrogen | 82 | < 5 |
| 4 | Tetrahydrofuran (not dried) | Air | 35 | 60 |
Note: The data presented are representative and actual yields may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Anhydrous Synthesis of Coumarin-6-sulfonyl Chloride
This protocol describes a general procedure for the chlorosulfonation of coumarin under anhydrous conditions.
Materials:
-
Coumarin
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Oven-dried glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve coumarin (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Protocol 2: Synthesis of a Coumarin-6-sulfonamide under Anhydrous Conditions
This protocol outlines the reaction of this compound with an amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous triethylamine or pyridine
-
Anhydrous dichloromethane (DCM)
-
Oven-dried glassware
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude coumarin sulfonamide.
Protocol 3: Purification of Coumarin-6-sulfonamide by Column Chromatography
Materials:
-
Crude coumarin sulfonamide
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude coumarin sulfonamide in a minimal amount of the eluent (e.g., a 1:1 mixture of hexanes and ethyl acetate) or a suitable solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified coumarin sulfonamide.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Electroreductive dimerization of coumarin and coumarin analogues at carbon cathodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supramolecular Photodimerization of Coumarins | MDPI [mdpi.com]
- 4. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Coumarin-Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of coumarin-labeled biomolecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of coumarin-labeled proteins, peptides, and oligonucleotides.
Proteins and Peptides
Issue 1: Low or No Fluorescence Signal After Purification
A weak or absent fluorescence signal is a common issue that can arise from several factors throughout the experimental workflow.[1][2] A systematic approach is crucial to identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Inefficient Labeling | - Verify Labeling Chemistry: Ensure your protein has accessible primary amines (N-terminus, lysine (B10760008) residues) for common amine-reactive coumarin (B35378) dyes like NHS esters.[1] - Check Reaction Buffer: For NHS ester reactions, the optimal pH is 8.3-8.5.[1][2] Avoid buffers containing primary amines, such as Tris, as they compete with the protein for the dye.[1][2] - Optimize Dye-to-Protein Ratio: A 10- to 20-fold molar excess of dye is a good starting point.[1][2] Over-labeling can lead to fluorescence quenching.[2] - Assess Dye Quality: Use fresh, properly stored coumarin dye to avoid degradation.[1] |
| Environmental Quenching | - Amino Acid Proximity: Tryptophan and tyrosine residues near the labeling site can quench coumarin fluorescence.[2] Consider alternative labeling strategies if possible. - Solvent and pH: The fluorescence of coumarin derivatives is sensitive to solvent polarity and pH.[2] Ensure the final buffer conditions are optimal for your specific coumarin dye. |
| Instrument Settings | - Incorrect Wavelengths: Verify the excitation and emission wavelengths on your fluorometer or imaging system match the spectral properties of your coumarin dye. - Gain/Sensitivity Settings: Increase the detector gain or sensitivity if the signal is weak. |
| Biomolecule Degradation | - Protease Activity: If working with cell lysates or other complex mixtures, add protease inhibitors to prevent degradation of the labeled protein. - Storage Conditions: Store purified conjugates at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage, protected from light.[1] |
Issue 2: High Background Fluorescence
Excessive background fluorescence can obscure the signal from your labeled biomolecule and is often due to the presence of unconjugated "free" dye.
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Free Dye | - Choose the Right Purification Method: Common methods include size-exclusion chromatography (gel filtration), dialysis, and spin columns.[1] The choice depends on the scale of your reaction and the properties of your protein.[1] - Repeat Purification: If background remains high, a second round of purification may be necessary. For spin columns, a second pass can be effective.[3] - Optimize Chromatography: For size-exclusion chromatography, ensure the column has the appropriate molecular weight cutoff to separate the labeled protein from the smaller free dye. For HPLC, optimize the gradient to achieve good separation.[4] |
| Non-specific Binding of Dye | - Hydrophobic Interactions: Some coumarin dyes can non-covalently associate with proteins. Including a small amount of non-ionic detergent (e.g., 0.01% Tween-20) in your wash buffers may help. |
Oligonucleotides
Issue 1: Inefficient Removal of Free Coumarin Dye
Unreacted coumarin dye can co-migrate with labeled oligonucleotides in some purification systems, leading to inaccurate quantification and high background.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Purification Method | - HPLC is Recommended: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a highly effective method for purifying fluorescently labeled oligonucleotides.[5] The hydrophobicity of the coumarin dye aids in separating the labeled product from unlabeled failures.[5] - PAGE Purification: Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used and provides high purity.[6] However, be aware that acrylamide (B121943) can sometimes quench fluorescence.[7] - pH-Controlled Extraction: This method exploits the change in solubility of the free dye at different pH values to separate it from the labeled oligonucleotide.[2] |
| Co-elution in HPLC | - Optimize Gradient: Adjust the acetonitrile (B52724) gradient in your RP-HPLC method to improve the resolution between the free dye and the labeled oligonucleotide.[8] - Monitor Multiple Wavelengths: Monitor the absorbance at both 260 nm (for the oligonucleotide) and the maximum absorbance of the coumarin dye to distinguish between labeled and unlabeled species.[9] |
| Low Yield After Precipitation | - Ethanol (B145695) Precipitation Inefficiency: Standard ethanol precipitation may not be efficient for removing small molecules like free dye. Two rounds of precipitation may be required.[10] |
Issue 2: Low Yield of Purified Labeled Oligonucleotide
Low recovery of the final product can be a significant issue, particularly with multi-step purification protocols.
| Potential Cause | Troubleshooting Steps |
| Loss During Purification | - Dual HPLC Reduces Yield: Post-synthesis labeling followed by two rounds of HPLC (one to purify the functionalized oligo, and a second to remove free dye) can result in lower yields.[11] - Damage During Lyophilization: Fluorescent dyes can be susceptible to bleaching, and the linkage to the oligonucleotide can be cleaved during lyophilization.[12] Protect samples from light and consider centrifugal evaporation as an alternative.[12] |
| Inefficient Labeling Reaction | - Check Labeling Chemistry: Ensure the chosen labeling chemistry is compatible with your oligonucleotide and the position of the modification (5', 3', or internal). - Purity of Starting Material: Use purified amine-modified oligonucleotides for labeling to remove any competing amine-containing molecules from the synthesis. |
Frequently Asked Questions (FAQs)
General
-
Q1: What are the most common methods for purifying coumarin-labeled biomolecules?
-
Q2: How can I determine the degree of labeling (DOL) after purification?
-
A2: The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the coumarin dye, correcting for the dye's absorbance at 280 nm.[1]
-
-
Q3: How should I store my purified coumarin-labeled biomolecule?
Proteins and Peptides
-
Q4: Why is my labeled antibody no longer binding to its antigen?
-
A4: The labeling reaction may have modified lysine residues in the antigen-binding site. Try reducing the molar ratio of the dye to the antibody during the labeling reaction to decrease the degree of labeling.
-
Oligonucleotides
-
Q5: Can I use the same purification method for a 5'-labeled and a 3'-labeled oligonucleotide?
-
A5: Generally, yes. RP-HPLC is effective for both. However, be aware that during solid-phase synthesis, 3'-labeling can be more susceptible to degradation, potentially affecting the purity of the crude product before purification.[11]
-
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Spin Column) for Protein Purification
This protocol is suitable for the rapid removal of free coumarin dye from small-scale protein labeling reactions.
-
Column Equilibration:
-
Select a spin column with a molecular weight cutoff (MWCO) that will retain your protein while allowing the free dye to pass through (e.g., 7 kDa MWCO for proteins > 7 kDa).
-
Place the spin column into a collection tube.
-
Add the appropriate equilibration buffer (e.g., PBS) to the column and centrifuge according to the manufacturer's instructions to remove the storage solution.
-
-
Sample Loading:
-
Discard the flow-through and place the column into a new collection tube.
-
Load your labeling reaction mixture onto the center of the resin bed.
-
-
Elution:
-
Centrifuge the column again according to the manufacturer's instructions.
-
The purified, labeled protein will be in the flow-through.
-
-
Storage:
-
Store the purified protein at 4°C for short-term use or at -20°C/-80°C for long-term storage, protected from light.
-
Protocol 2: Reverse-Phase HPLC for Oligonucleotide Purification
This protocol provides a general guideline for purifying coumarin-labeled oligonucleotides. Conditions will need to be optimized for your specific oligonucleotide and label.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.5 µm particle size).[8]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.
-
Mobile Phase B: 40% Acetonitrile in 0.1 M TEAA, pH 7.[8]
-
Column Temperature: 60°C.[8]
-
-
Sample Preparation:
-
Resuspend the crude, labeled oligonucleotide in Mobile Phase A or nuclease-free water.
-
-
Chromatography:
-
Inject the sample onto the equilibrated column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 17% to 60% B over 30 minutes).[8]
-
Monitor the elution at 260 nm and the absorbance maximum of your coumarin dye.
-
-
Fraction Collection:
-
Collect the peak corresponding to the dual-absorbing (260 nm and dye wavelength) full-length product. Unlabeled oligonucleotides will elute earlier, and the free dye will typically elute later.
-
-
Post-Purification Processing:
-
Lyophilize or use centrifugal evaporation to dry the collected fractions.
-
Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer.
-
Visualizations
Caption: General experimental workflow for labeling and purifying biomolecules.
References
- 1. Coumarin-Based Photolabile Solid Support Facilitates Nonchromatographic Purification of RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. labcluster.com [labcluster.com]
- 4. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mz-at.de [mz-at.de]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Coumarin Oligo Labeling [biosyn.com]
How to overcome solubility issues of Coumarin-6-sulfonyl chloride in buffers
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Coumarin-6-sulfonyl chloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a hydrophobic (water-repelling) molecule and is only slightly soluble in water.[1][2][3][4] Direct dissolution in aqueous buffers is often unsuccessful and can lead to the formation of a precipitate. Furthermore, as a sulfonyl chloride, it is sensitive to moisture and can degrade through hydrolysis, especially in neutral to alkaline conditions.[2][5] The primary strategy is to first dissolve the compound in a minimal amount of an anhydrous, water-miscible organic solvent to create a concentrated stock solution before diluting it into the aqueous buffer.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[6] These are polar aprotic solvents that can effectively dissolve the hydrophobic coumarin (B35378) derivative. It is critical to use a fresh, high-purity, anhydrous grade of the solvent, as the presence of water will cause the sulfonyl chloride to hydrolyze to the non-reactive sulfonic acid, reducing its efficacy in labeling reactions. While there is no specific solubility data for this compound, the related compound Coumarin 6 is soluble in DMSO at approximately 3-5 mg/mL.[7][8] This can be used as a starting point for determining an appropriate stock concentration.
Q3: My compound dissolves in the organic solvent, but it precipitates when I add it to my buffer. How can I prevent this?
A3: Precipitation upon addition to an aqueous buffer occurs when the final concentration of the compound exceeds its solubility limit in the mixed solvent system. This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several strategies to prevent this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the target concentration of the coumarin derivative in the final buffer.
-
Optimize the Co-solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is high enough to maintain solubility, but low enough to not interfere with your experiment. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.
-
Modify the Dilution Method: Add the organic stock solution to the aqueous buffer slowly and dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can initiate precipitation.
-
Use Solubility Enhancers: For particularly challenging applications, consider including a solubility enhancer in your buffer. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules like coumarin derivatives, increasing their apparent solubility in aqueous solutions.[1][9]
Q4: How stable is this compound in aqueous buffers? What is the optimal pH?
A4: this compound is susceptible to hydrolysis in aqueous environments, converting the reactive sulfonyl chloride group (-SO₂Cl) into an inert sulfonic acid group (-SO₃H). The rate of this hydrolysis is highly pH-dependent.
-
Acidic Conditions: Sulfonyl chlorides are generally more stable in acidic conditions.
-
Neutral to Alkaline Conditions: The rate of hydrolysis increases significantly with pH.[5] However, labeling reactions with primary amines (e.g., on proteins) require a slightly basic pH (typically pH 8.3-9.0) to ensure the target amine is deprotonated and sufficiently nucleophilic.[6][10][11] This creates a necessary trade-off between reagent stability and reaction efficiency. For labeling experiments, it is crucial to add the this compound stock solution to the basic buffer immediately before starting the reaction to minimize hydrolytic degradation.
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Type | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Must be anhydrous. Hygroscopic; use fresh, sealed bottles. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Must be anhydrous. Recommended for amine-reactive sulfonyl chlorides.[6] |
Table 2: Buffer pH Considerations for Amine Labeling vs. Stability
| pH Range | Effect on this compound | Effect on Target Primary Amine | Recommendation |
| < 7 | Higher stability, slower hydrolysis. | Protonated (-NH₃⁺), not reactive. | Not suitable for amine labeling. |
| 7.0 - 8.0 | Moderate stability. | Partially deprotonated. | Sub-optimal for labeling efficiency. |
| 8.3 - 9.0 | Lower stability, faster hydrolysis. | Mostly deprotonated (-NH₂), highly reactive. | Optimal for amine labeling; use immediately after mixing.[6][10] |
| > 9.0 | Very low stability, rapid hydrolysis. | Deprotonated, but risk of side reactions. | Generally not recommended due to rapid reagent degradation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
-
Equilibrate Reagent: Allow the vial of solid this compound (M.W. = 244.65 g/mol [12]) to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Preparation: Use a syringe to withdraw the required volume of anhydrous DMSO from a fresh, sealed bottle.
-
Dissolution: Add the anhydrous DMSO directly to the vial of this compound. For example, to make a 10 mM stock, add approximately 409 µL of DMSO to 1 mg of the compound.
-
Mixing: Vortex the vial thoroughly until all the solid material is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Use a desiccator for storage to minimize exposure to moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the steps for diluting the organic stock solution into an aqueous buffer while minimizing precipitation.
-
Prepare Buffer: Have your target aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5 for amine labeling[6]) ready in a suitable tube.
-
Set Up Mixing: Place the tube containing the buffer on a vortex mixer set to a medium-high speed.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution immediately before use.
-
Dilution: While the buffer is actively vortexing, slowly add the desired volume of the stock solution dropwise into the buffer. This ensures rapid dispersal of the compound.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment, especially if the buffer pH is alkaline, to maximize reactivity and minimize loss due to hydrolysis.
Troubleshooting and Visualization
If you encounter precipitation or poor performance, the following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Recommended experimental workflow for preparing this compound solutions.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.cn]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. This compound | C9H5ClO4S | CID 2735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-specific Binding of Coumarin Fluorescent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of coumarin (B35378) fluorescent probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are coumarin fluorescent probes and their advantages?
Coumarin and its derivatives are a class of fluorophores used extensively in biological and biomedical research.[1] Their popularity stems from favorable photophysical properties like high quantum yields, good photostability, and fluorescence that is sensitive to the environment.[1] The core structure of coumarin can be easily modified to change its spectral properties for various applications, from enzyme assays to live-cell imaging.[1][2] Typically, coumarin fluorophores absorb light in the 350–450 nm range and emit in the 400–550 nm range, which covers the blue to green part of the spectrum.[] Their relatively small size allows for rapid diffusion in biological settings and the ability to cross cell membranes, making them suitable for real-time monitoring.[]
Q2: What is non-specific binding and why is it a concern?
Non-specific binding refers to the binding of a fluorescent probe to unintended targets or surfaces within a sample. This is a significant issue in fluorescence-based assays as it can lead to high background signals, which obscure the specific signal from the target of interest. This reduces the signal-to-noise ratio, making it difficult to accurately detect and quantify the intended target.[4][5] Ultimately, non-specific binding can result in false-positive results and misinterpretation of experimental data.[6][7]
Q3: What are the primary causes of non-specific binding with coumarin probes?
Several factors can contribute to the non-specific binding of fluorescent probes, including coumarins:
-
Hydrophobic Interactions: Hydrophobicity is a major driver of non-specific binding.[8][9] Hydrophobic probes can adhere to various surfaces and cellular components.[8][9]
-
Ionic Interactions: Charged fluorescent dyes can interact non-specifically with oppositely charged molecules or surfaces in the sample.[10][11]
-
Probe Aggregation: At high concentrations, fluorescent probes can form aggregates that may bind non-specifically to cellular structures.[12]
-
Inadequate Blocking: Failure to properly block non-specific binding sites on the sample (e.g., cells or tissues) can lead to high background fluorescence.[13]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal from the probe. Fixatives like those containing aldehydes can also induce autofluorescence.[14][15]
Q4: How can I proactively minimize non-specific binding?
Several strategies can be employed from the outset to reduce the likelihood of non-specific binding:
-
Optimize Probe Concentration: Use the lowest concentration of the coumarin probe that still provides a detectable specific signal. Titrating the probe concentration is a critical optimization step.[7][11]
-
Use a Blocking Agent: Pre-incubating the sample with a blocking solution is essential to saturate non-specific binding sites.[13]
-
Thorough Washing: Implement rigorous washing steps after probe incubation to remove unbound and non-specifically bound probes.[12]
-
Include Proper Controls: Always include negative controls in your experiment, such as samples without the primary antibody (in immunofluorescence) or without the probe, to assess the level of background signal.[16]
Troubleshooting Guide
Problem: High background fluorescence across the entire sample.
This is a common issue that can make it difficult to distinguish the specific signal.
| Possible Cause | Recommended Solution |
| Probe concentration is too high. | Perform a titration experiment to determine the optimal, lowest effective concentration of your coumarin probe.[7][11] |
| Inadequate blocking. | Increase the concentration or incubation time of your blocking agent. Consider trying a different blocking agent (see Table 1).[7] For immunofluorescence, ensure the blocking serum is from the same species as the secondary antibody.[10][17] |
| Insufficient washing. | Increase the number and duration of wash steps after probe incubation to more effectively remove unbound probes.[12] |
| Probe aggregation. | Prepare fresh probe solutions and consider filtering the working solution to remove any aggregates.[12] |
| Autofluorescence. | Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a commercial autofluorescence quenching reagent.[14][15] |
Problem: Punctate, non-specific staining is observed.
This can appear as bright, speckle-like artifacts in your image.
| Possible Cause | Recommended Solution |
| Probe aggregation. | Prepare fresh probe solutions and filter them before use. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[12] |
| Precipitation of the probe. | Ensure the probe is fully dissolved in the working buffer. The use of a small amount of a non-ionic detergent like Tween 20 in wash buffers can help reduce non-specific hydrophobic interactions.[10] |
| Particulates in blocking buffer. | If using BSA or milk powder, ensure it is fully dissolved and consider filtering the blocking solution. |
Problem: The negative control shows a significant signal.
A signal in the negative control is a clear indicator of non-specific binding or other artifacts.
| Possible Cause | Recommended Solution |
| Non-specific binding of the probe. | Re-optimize the blocking and washing steps as described above. |
| For Immunofluorescence: Non-specific binding of the secondary antibody. | Run a control with only the secondary antibody to confirm this. If staining is observed, the secondary antibody may be binding non-specifically. Consider using a secondary antibody that has been cross-adsorbed against the species of your sample.[11] |
| Autofluorescence. | As mentioned previously, check an unstained sample for inherent fluorescence and use quenching agents if necessary.[14] |
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Inexpensive and effective for general protein blocking.[13] | Use IgG-free BSA to avoid cross-reactivity with secondary antibodies.[10] |
| Normal Serum | 5-10% in PBS-T | Highly effective as it contains a variety of proteins and antibodies that block non-specific sites.[10][13] | Should be from the same species as the secondary antibody host to prevent cross-reactivity.[10][17] |
| Non-fat Dry Milk | 1-5% in PBS-T | Very inexpensive and readily available. | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[10] |
| Fish Gelatin | 0.1-0.5% in PBS | Can be useful when other protein blockers are not effective. | May not be as robust as BSA or serum for all applications. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often with proprietary components to reduce background. | Can be more expensive. |
Table 2: Recommended Starting Concentrations for Coumarin Probes
| Application | Typical Concentration Range | Notes |
| Live Cell Imaging | 1-10 µM | Optimal concentration should be determined empirically for each cell type.[1][12] |
| Fixed Cell Staining | 1-10 µM | Similar to live-cell imaging, titration is recommended.[1] |
| Enzyme Assays | Varies (often near Km) | The optimal concentration is typically close to the enzyme's Michaelis-Menten constant (Km).[18] |
Detailed Experimental Protocols
General Protocol for Fixed-Cell Staining with a Coumarin Probe
-
Cell Culture: Culture cells on coverslips to the desired confluency.
-
Washing: Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Incubate the cells with an appropriate blocking buffer (e.g., 5% BSA in PBS) for at least 1 hour at room temperature.
-
Probe Incubation: Prepare a working solution of the coumarin probe in blocking buffer at the desired concentration (e.g., 1-10 µM). Incubate the cells with the probe solution for 20-30 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.[1]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for the coumarin probe.[1]
General Protocol for Live-Cell Imaging with a Coumarin Probe
-
Cell Culture: Plate cells in a suitable imaging dish or plate.
-
Probe Preparation: Prepare a working solution of the coumarin probe by diluting a stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-10 µM).[1][12]
-
Washing: Remove the existing culture medium and wash the cells once with pre-warmed PBS or imaging buffer.[1]
-
Probe Incubation: Add the probe working solution to the cells and incubate at 37°C in a CO2 incubator for 15-30 minutes. Incubation times may require optimization.[1]
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.[1][12]
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells and proceed with imaging on a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO2 levels.[12]
Visualizations
Caption: General experimental workflow for fluorescence imaging.
Caption: Troubleshooting flowchart for high background fluorescence.
Caption: Key contributors to non-specific binding of probes.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications | Semantic Scholar [semanticscholar.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Background rejection and signal-to-noise optimization in confocal and alternative fluorescence microscopes [opg.optica.org]
- 6. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 9. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 10. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 14. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 15. youtube.com [youtube.com]
- 16. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 17. Blocking in IHC | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Handling Moisture-Sensitive Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the proper handling of moisture-sensitive sulfonyl chlorides to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What are sulfonyl chlorides and why are they moisture-sensitive?
Sulfonyl chlorides are a class of organic compounds containing the -SO₂Cl functional group. They are highly reactive electrophiles and are particularly susceptible to hydrolysis. Contact with even trace amounts of water can lead to their rapid decomposition into the corresponding sulfonic acids, which are often unreactive in the desired subsequent reactions, leading to lower product yields.[1][2]
Q2: What are the primary signs of sulfonyl chloride decomposition?
Several indicators may suggest that your sulfonyl chloride has decomposed:
-
Formation of a solid precipitate: The corresponding sulfonic acid is often a solid and may precipitate out of an organic solvent.
-
Change in appearance: The compound may appear clumpy or discolored.
-
Reduced reaction yield: A significant decrease in the expected product yield is a strong indicator of starting material degradation.[1]
-
Presence of unexpected byproducts: Analysis by TLC, NMR, or LC-MS may show the presence of the sulfonic acid or other impurities.
Q3: How should I properly store moisture-sensitive sulfonyl chlorides?
To ensure the longevity of your sulfonyl chlorides, store them in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] For long-term storage, consider placing the container inside a desiccator with a suitable drying agent. It is advisable to use fresh or properly stored sulfonyl chloride for best results, as older bottles may have been exposed to atmospheric moisture over time.[4]
Q4: Can I still use a sulfonyl chloride that has been partially hydrolyzed?
Using a partially hydrolyzed sulfonyl chloride is not recommended as it will lead to lower yields and introduce impurities into your reaction.[4] If you suspect hydrolysis, it is best to purify the sulfonyl chloride before use, for example, by distillation under reduced pressure or by scrubbing with concentrated HCl to remove sulfonic acid impurities.[1]
Q5: Are there more stable alternatives to sulfonyl chlorides?
Yes, sulfonyl fluorides are generally more stable towards hydrolysis than their chloride counterparts but are also less reactive.[5][6] The choice between a sulfonyl chloride and a sulfonyl fluoride (B91410) depends on the specific requirements of your reaction, balancing stability with reactivity.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in a Sulfonylation Reaction
A low or nonexistent yield is one of the most common problems encountered when working with sulfonyl chlorides. This troubleshooting guide will help you identify and address the potential causes.
| Potential Cause | Troubleshooting Step | Expected Outcome | Citation |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Conduct the reaction under a positive pressure of nitrogen or argon. | Significant improvement in yield by preventing the formation of the unreactive sulfonic acid. | [1][4] |
| Poor Quality of Reagents | Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure the amine or other nucleophile is pure and dry. | Increased reaction efficiency and reduced side products. | [4] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Many reactions are initially performed at 0°C to control the exotherm and then allowed to warm to room temperature. | Improved selectivity and reduced thermal decomposition of the sulfonyl chloride. | [1] |
| Inappropriate Base | Use a non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. Ensure the base is anhydrous. | Prevents protonation of the nucleophile and drives the reaction to completion. | [4] |
| Suboptimal Order of Addition | Slowly add the sulfonyl chloride to a solution of the nucleophile and base. | Minimizes side reactions, such as the bis-sulfonylation of primary amines. | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Sulfonylation Reaction Under an Inert Atmosphere
This protocol outlines the standard procedure for reacting a sulfonyl chloride with a nucleophile (e.g., an amine) under anhydrous conditions using a Schlenk line.
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel)
-
Schlenk line with a supply of dry nitrogen or argon
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Sulfonyl chloride
-
Nucleophile (e.g., amine)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: Assemble the oven-dried glassware while still hot and immediately place it under a vacuum on the Schlenk line. Purge the system with inert gas by performing at least three vacuum-inert gas cycles.[8][9]
-
Reagent Preparation: Dissolve the nucleophile and the base in the anhydrous solvent in the reaction flask under a positive pressure of inert gas.
-
Reaction Setup: Cool the reaction mixture to the desired temperature (typically 0°C) using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride in a small amount of anhydrous solvent in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction by adding it to cold water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Data Presentation
Table 1: Relative Stability and Reactivity of Common Sulfonyl Chlorides
| Sulfonyl Chloride | Structure | Relative Hydrolytic Stability | General Reactivity | Notes | Citation |
| Methanesulfonyl Chloride | CH₃SO₂Cl | Moderate | High | Prone to hydrolysis; should be handled with care. | [10] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | High | Moderate | A solid, which can make it easier to handle than liquids. Relatively stable to brief exposure to air. | [10] |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | High | Moderate | Similar in reactivity and stability to TsCl. | [10] |
| 2-Pyridinesulfonyl Chloride | C₅H₄NSO₂Cl | Low | High | Notoriously unstable and prone to SO₂ extrusion. | [5] |
| 3-Pyridinesulfonyl Chloride | C₅H₄NSO₂Cl | Moderate | Moderate | More stable than the 2- and 4-isomers. | [5] |
Visualizations
Caption: Experimental workflow for a typical sulfonylation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Removing unreacted Coumarin-6-sulfonyl chloride from a labeling reaction
This guide provides troubleshooting advice and frequently asked questions for researchers using Coumarin-6-sulfonyl chloride in labeling reactions, with a focus on the critical post-reaction purification steps.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a labeling reaction?
Removing unreacted (free) fluorescent dye is essential for several reasons. Excess dye can lead to high background signals in imaging applications and an overestimation of the labeling efficiency, also known as the Degree of Labeling (DOL).[1][2] Proper purification ensures that the measured fluorescence is from the dye covalently bound to your target molecule, which is critical for the accuracy and reliability of downstream assays.[2][3]
Q2: What are the most common methods for purifying my coumarin-labeled protein?
The primary methods for separating labeled proteins from smaller, unreacted dye molecules are based on differences in size and physicochemical properties. Common techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size.[4][5][6] Larger molecules (the labeled protein) pass through the column more quickly, while smaller molecules (the free dye) enter the pores of the chromatography resin and are eluted later.[4][7][8] This is often performed using gravity-flow columns or convenient, pre-packed spin columns for rapid purification.[1][2]
-
Dialysis: This method involves placing the reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The labeled protein is retained inside the membrane, while the smaller, unreacted dye molecules diffuse out into a larger volume of buffer.[1][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[9][10] It is a high-resolution method suitable for purifying and analyzing labeled biomolecules.[11]
-
Thin Layer Chromatography (TLC): While primarily an analytical tool, TLC is invaluable for monitoring the progress of the labeling reaction to ensure the consumption of the starting material and the formation of the labeled product.[12][13][14][15]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on several factors:
-
Scale of the Reaction: For small-scale reactions (typically < 4 mL), spin columns are fast and provide high protein recovery.[2][3] For larger volumes, traditional size exclusion chromatography or dialysis may be more appropriate.
-
Properties of the Labeled Molecule: The stability of your protein or molecule of interest is key. SEC is considered the mildest chromatography technique as it doesn't involve binding to the resin, preserving the native state of proteins.[6] RP-HPLC often uses organic solvents which can denature proteins.[16]
-
Required Purity and Resolution: RP-HPLC offers very high resolution for analytical purposes or when very high purity is needed.[5] For most standard applications, SEC or dialysis provides sufficient purity.[5]
Q4: How can I monitor the success of the purification process?
You can assess the removal of free dye using a few methods:
-
Thin Layer Chromatography (TLC): Spot the unpurified reaction mixture, the purified product, and a standard of the free dye on a TLC plate. After developing the plate, the purified sample should show a spot corresponding to the labeled protein (which typically stays at the baseline) and a significant reduction or complete absence of the spot corresponding to the mobile free dye.[15]
-
Spectrophotometry: Measure the absorbance of the purified product at both the protein's maximum absorbance (e.g., 280 nm) and the coumarin (B35378) dye's maximum absorbance. While this is used to calculate the Degree of Labeling, a very high absorbance at the dye's wavelength relative to the protein's can suggest the presence of residual free dye.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound.
| Problem | Potential Cause | Suggested Solution |
| High background fluorescence in downstream applications. | Incomplete removal of free dye. | Re-purify the sample. Running the sample through a second spin column can be effective.[17] For certain dyes, double processing may be required.[18] Confirm removal with an analytical technique like TLC.[15] |
| The labeled conjugate has precipitated or aggregated. | Perform SEC to separate monomers from aggregates.[4] Ensure your storage buffer is optimal for your protein's stability. | |
| Low protein recovery after purification. | The protein is sticking to the purification matrix (e.g., spin column membrane, dialysis tubing). | Ensure you are using low-binding materials. Some protein loss is expected with methods like centrifugal filtration.[17] SEC generally offers high recovery.[2] |
| The chosen purification method is not suitable for the sample volume or protein size. | For very small proteins (< 7 kDa), ensure the spin column resin is appropriate.[2][18] For dilute samples, consider using a centrifugal concentrator first. | |
| The Degree of Labeling (DOL) seems too high. | Free dye is still present in the sample, artificially inflating the absorbance reading of the dye. | The sample must be rigorously purified to remove all unbound dye before calculating the DOL.[1][2] Use one of the recommended purification protocols below. |
| No separation is observed between the labeled protein and free dye on a desalting column. | The column capacity has been exceeded. | Do not overload the column. Use a larger column or split the sample into multiple runs. Refer to the manufacturer's guidelines for sample volume limits.[6] |
| Incorrect buffer was used. | Ensure the buffer conditions are compatible with the column and your protein. For most commercial dye removal columns, a buffer pH between 6.5 and 8.5 with ~150 mM NaCl is recommended.[18] |
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of common purification methods for removing unreacted fluorescent dyes.
| Method | Principle | Advantages | Disadvantages | Typical Sample Volume | Time Required |
| Spin Columns (SEC) | Size Exclusion | Fast, high protein recovery, easy to use, versatile for removing various small molecules.[2] | Single-use, limited sample volume per column. | 10 µL - 4 mL | < 15 minutes[2] |
| Dialysis | Size Diffusion | Accommodates large sample volumes, gentle on proteins. | Slow (requires multiple buffer changes over hours/days), potential for sample dilution, risk of protein loss.[3] | > 1 mL | 4 hours to overnight |
| Gravity-Flow SEC | Size Exclusion | Reusable columns, scalable for larger volumes, mild separation conditions.[6] | Slower than spin columns, can result in sample dilution. | 0.5 mL - 100+ mL | 30 - 60 minutes |
| RP-HPLC | Hydrophobicity | High resolution and purity, provides analytical data. | Can denature proteins, requires specialized equipment, more complex method development.[16] | Analytical to Preparative | Variable (30+ min/run) |
Experimental Protocols
Protocol 1: Purification Using a Spin Desalting Column
This protocol is adapted for commercially available dye removal spin columns and is ideal for rapid cleanup of small-scale labeling reactions.
-
Column Preparation: Invert the spin column sharply several times to resuspend the resin. Remove the top cap and then the bottom tab.
-
Equilibration: Place the column in a collection tube. Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.
-
Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.
-
Purification: Centrifuge the column for 2 minutes at 1,000 x g.
-
Collection: The purified labeled protein is now in the collection tube. The unreacted this compound and its hydrolysis products remain in the resin.
-
Storage: Store the purified protein protected from light at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: Monitoring Purification with Thin Layer Chromatography (TLC)
This analytical protocol helps visualize the removal of free dye.
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica (B1680970) TLC plate.[12] Mark three lanes for your samples.
-
Spotting: Use a capillary tube to spot a small amount of:
-
Lane 1: The unpurified reaction mixture.
-
Lane 2: The purified sample.
-
Lane 3: A reference spot of this compound (dissolved in the reaction solvent).
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). The solvent should be below the baseline. Allow the solvent to travel up the plate.[13]
-
Visualization: Remove the plate and mark the solvent front. Allow it to dry. Visualize the spots under a UV lamp.[12]
-
Analysis: The labeled protein is large and polar and will remain at the baseline. The smaller, less polar this compound will travel up the plate. A successful purification will show a fluorescent spot at the baseline in Lane 2, with no corresponding spot to the free dye seen in Lane 3.
Visualizations
Caption: Workflow for the purification of a coumarin-labeled protein.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. goldbio.com [goldbio.com]
- 8. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. ualberta.ca [ualberta.ca]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 13. ukessays.com [ukessays.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chromforum.org [chromforum.org]
- 17. researchgate.net [researchgate.net]
- 18. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Guide to Coumarin-Based Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Coumarin-based fluorescent probes have become indispensable tools in biological and biomedical research due to their exceptional photophysical properties, including high quantum yields, good photostability, and environmental sensitivity.[1][2] Their versatile benzopyran-2-one core structure allows for straightforward chemical modifications, enabling the design of probes that can selectively detect a wide range of analytes and report on various physiological parameters within living cells.[3][4] This guide provides a comparative analysis of coumarin-based fluorescent probes for detecting viscosity, reactive oxygen species (ROS), and enzyme activity, complete with quantitative data, detailed experimental protocols, and visualizations of their signaling mechanisms.
Performance Comparison of Coumarin-Based Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following tables provide a comparative summary of representative coumarin-based probes categorized by their target analyte.
Table 1: Probes for Cellular Viscosity
Changes in cellular viscosity are associated with various cellular processes and disease states, including protein aggregation and apoptosis.[5] Coumarin-based viscosity probes often operate on the principle of twisted intramolecular charge transfer (TICT), where increased viscosity restricts molecular rotation and enhances fluorescence.[6][7]
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (in viscous media) | Viscosity Sensitivity (Fold Change) | Target Organelle | Reference |
| CHB | ~410 | ~480 | 0.252 (in glycerol) | - | Mitochondria/Lysosomes | [8][9] |
| CHN | ~410 | ~480 | 0.183 (in glycerol) | - | Mitochondria/Lysosomes | [8][9] |
| DWL‐IY | - | - | - | 146-fold (methanol to glycerol) | Mitochondria | [10] |
| Mito-VCI | - | - | - | Significant lifetime change | Mitochondria | [10] |
Table 2: Probes for Reactive Oxygen Species (ROS)
Reactive oxygen species are key signaling molecules, and their overproduction can lead to oxidative stress, a hallmark of many diseases.[11][12] Coumarin probes for ROS often utilize a recognition moiety that is cleaved or modified by the target ROS, leading to a "turn-on" fluorescence response.[11]
| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Detection Limit | Fold Change in Fluorescence | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | ROS-AHC | Peroxynitrite (ONOO⁻) & Thiols | - | - | - | Significant enhancement |[13] | | CM, CL, CE | Peroxynitrite (ONOO⁻) | - | - | - | Ratiometric response |[11] | | Unnamed | Hydroxyl Radical (·OH) | - | - | - | Good linear range |[12] |
Table 3: Probes for Enzyme Activity
Coumarin derivatives are widely used as fluorogenic substrates for various enzymes.[14][15] In their native state, these probes are often non-fluorescent, but enzymatic cleavage of a specific functional group releases the highly fluorescent 7-hydroxycoumarin or a derivative thereof.[14]
| Probe Name | Target Enzyme | Excitation (nm) | Emission (nm) | Key Feature | Reference |
| 4-Methylumbelliferone (4-MU) based | Various (e.g., β-Glucosidase) | ~360 | ~450 | Standard, but pH-sensitive | [15] |
| β-4-AAUG | Bacterial Enzymes | - | - | 5x higher fluorescence than standard | [15] |
| 7-Ethoxycoumarin | Cytochrome P450 (CYP) | - | - | Used for CYP activity assays | [14] |
Signaling Pathways and Mechanisms
The functionality of coumarin-based probes is underpinned by specific photophysical and chemical mechanisms. Understanding these pathways is crucial for accurate data interpretation.
Twisted Intramolecular Charge Transfer (TICT) for Viscosity Sensing
Many coumarin-based viscosity probes are designed as "molecular rotors." In low-viscosity environments, the probe can undergo non-radiative decay through intramolecular rotation after photoexcitation. However, in a viscous medium, this rotation is hindered, forcing the molecule to relax via fluorescence emission. This process is known as Twisted Intramolecular Charge Transfer (TICT).[6][16]
References
- 1. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Unique Photophysical Behavior of Coumarin-Based Viscosity Probes during Molecular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 12. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Beyond Coumarins: A Guide to Modern Fluorescent Dyes for Proteomic Labeling
For researchers, scientists, and drug development professionals seeking enhanced sensitivity, photostability, and versatility in their proteomic analyses, this guide provides a comprehensive comparison of modern alternatives to traditional coumarin (B35378) dyes. We delve into the performance characteristics of leading dye families, offer detailed experimental protocols for common labeling techniques, and present visual workflows to guide your experimental design.
Coumarin dyes, while historically significant, are often outperformed by newer fluorophores that offer superior brightness, resistance to photobleaching, and a wider array of reactive chemistries. This guide will explore the properties and applications of prominent dye families, including the Alexa Fluor, CF, Atto, and Janelia Fluor series, providing the necessary data to select the optimal dye for your specific proteomic workflow.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye is critical for the success of any fluorescence-based proteomic experiment. Key parameters to consider include the quantum yield (a measure of fluorescence efficiency), the molar extinction coefficient (a measure of light absorption), and photostability. The following tables summarize the key quantitative data for popular fluorescent dyes, offering a direct comparison to aid in your selection process.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| Coumarin | AMCA | 346 | 442 | 19,000 | High | Good photostability, large Stokes shift.[1] |
| Alexa Fluor | Alexa Fluor 488 | 496 | 519 | 71,000 | 0.92 | High brightness, photostability, and pH insensitivity.[2] |
| Alexa Fluor 555 | 555 | 565 | 150,000 | - | Bright and photostable alternative to Cy3.[3] | |
| Alexa Fluor 647 | 650 | 665 | 239,000 | - | Bright far-red dye, suitable for multiplexing.[4] | |
| CF Dyes | CF488A | 490 | 515 | 70,000 | - | Bright and highly photostable.[5] |
| CF568 | 562 | 583 | 100,000 | - | Excellent for STORM super-resolution microscopy.[5] | |
| CF640R | 642 | 662 | 105,000 | - | Exceptionally photostable far-red dye.[6] | |
| Atto Dyes | Atto 488 | 501 | 523 | 90,000 | High | High photostability and long signal lifetimes.[1] |
| Atto 565 | 563 | 592 | 120,000 | High | - | |
| Atto 633 | 629 | 657 | 130,000 | High | - | |
| Janelia Fluor | JF₅₄₉ | 549 | 571 | - | - | Exceptionally bright and photostable, cell-permeable.[7] |
| JF₆₄₆ | 646 | 664 | - | - | Ideal for in vivo and super-resolution imaging.[7] |
Experimental Protocols
Successful fluorescent labeling hinges on the appropriate selection of reactive chemistry and a robust protocol. Below are detailed methodologies for the most common protein labeling techniques.
Amine-Reactive Labeling with NHS Esters
N-hydroxysuccinimidyl (NHS) esters are one of the most common reactive groups for labeling primary amines, such as the side chain of lysine (B10760008) residues.
Protocol:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[8] Ensure the buffer is free of amine-containing compounds like Tris or glycine.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[9]
-
Labeling Reaction: Add the dissolved dye to the protein solution at a molar ratio of 5-20 moles of dye per mole of protein. Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
Purification: Remove the unreacted dye by gel filtration using a column packed with a resin appropriate for the size of your protein (e.g., Sephadex G-25).[10]
Thiol-Reactive Labeling with Maleimides
Maleimides react specifically with free sulfhydryl groups on cysteine residues, allowing for more site-specific labeling.
Protocol:
-
Protein Preparation: Dissolve the protein in a buffer at pH 7.0-7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES).[11] If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like DTT or TCEP. If using DTT, it must be removed by dialysis before adding the dye.[11]
-
Dye Preparation: Prepare a 1-10 mM stock solution of the maleimide-functionalized dye in DMF or DMSO.[11]
-
Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the free dye using gel filtration or dialysis.
Visualizing Proteomic Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows in fluorescent proteomics.
This diagram illustrates the workflow for Two-Dimensional Difference Gel Electrophoresis (2D-DIGE), a powerful technique for quantitative proteomics.[12][13][14][15][16] Protein samples are differentially labeled with spectrally distinct fluorescent dyes (e.g., Cy3 and Cy5) and combined with an internal standard labeled with a third dye (e.g., Cy2). The mixed samples are then separated by 2D gel electrophoresis, and the gel is scanned at the emission wavelengths of each dye. This allows for accurate quantification of differences in protein expression between samples.
This diagram outlines the key steps in a fluorescent Western blot.[17][18][19] After protein separation by SDS-PAGE and transfer to a membrane, the membrane is blocked to prevent non-specific binding. It is then incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to a fluorescent dye. After washing, the membrane is scanned on a fluorescent imager to detect the signal. Near-infrared (NIR) dyes are often preferred for this application due to lower background autofluorescence from the membrane.[19][20]
This diagram depicts the workflow for labeling proteins in living cells using self-labeling tags like SNAP-tag.[21][22][23][24] Cells are first transfected with a plasmid that encodes the protein of interest fused to the SNAP-tag. The expressed fusion protein can then be specifically and covalently labeled by incubating the live cells with a cell-permeable fluorescent dye that is conjugated to a SNAP-tag substrate, such as the Janelia Fluor dyes.[21][22][23][24] After washing away the unbound dye, the labeled protein can be visualized in its native cellular environment using advanced imaging techniques.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. qiagen.com [qiagen.com]
- 5. biotium.com [biotium.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. biorxiv.org [biorxiv.org]
- 8. interchim.fr [interchim.fr]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. biotium.com [biotium.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 2-D Fluorescence Difference Gel Electrophoresis (DIGE) in Neuroproteomics - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Two-Dimensional Difference Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. biotium.com [biotium.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. | Semantic Scholar [semanticscholar.org]
- 22. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments | Springer Nature Experiments [experiments.springernature.com]
- 23. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Coumarin-6-Sulfonyl Chloride and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorophore is a critical decision in the design of fluorescence-based assays and imaging experiments. A key performance parameter that dictates the utility of a fluorescent probe is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides a comparative analysis of the photostability of Coumarin-6-sulfonyl chloride against other widely used fluorophores, including fluorescein (B123965) isothiocyanate (FITC), rhodamine B, and cyanine (B1664457) dyes (Cy3 and Cy5). The information presented herein is intended to assist researchers in making informed decisions for their specific applications.
Quantitative Photostability Comparison
The photostability of a fluorophore can be quantified by metrics such as the photobleaching half-life (t½) or the photodegradation quantum yield (Φd). The photobleaching half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. A longer half-life indicates greater photostability. The photodegradation quantum yield represents the probability that an excited fluorophore will undergo irreversible photochemical destruction. A lower quantum yield signifies higher photostability.
| Fluorophore Class | Specific Dye | Photobleaching Half-life (t½) | Photodegradation Quantum Yield (Φd) x 10⁻⁵ | Notes |
| Coumarin (B35378) | This compound | Data not available | Data not available | Derivatives of coumarin are generally recognized for their good photostability. |
| C.I. Disperse Yellow 82 | Not Reported | ~1.2 - 5.8 (solvent and condition dependent)[1] | A commercially significant fluorescent dye with a coumarin core. | |
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~13 seconds[2] | High (prone to rapid photobleaching) | An average fluorescein molecule emits 30,000-40,000 photons before photobleaching.[3] Its photostability is significantly lower than many modern dyes. |
| Rhodamine | Rhodamine B | Moderate to high | Generally low | More photostable than fluoresceins. |
| Rhodamine 6G | Not Reported | 0.2 - 2.5[3] | A commonly used laser dye with good photostability. | |
| Cyanine | Cy3 | Moderate | Dependent on environment and protective agents | Photostability can be enhanced with oxygen scavenging systems. |
| Cy5 | Moderate | Dependent on environment and protective agents | Similar to Cy3, its stability is influenced by the local chemical environment. | |
| Alexa Fluor | Alexa Fluor 488 | Significantly higher than FITC | Low | Known for superior brightness and photostability compared to traditional dyes like FITC.[3] |
Experimental Protocols for Photostability Measurement
To ensure a fair and accurate comparison of fluorophore photostability, it is crucial to employ standardized experimental protocols. The following section details a general methodology for measuring photobleaching in both solution-based and cell-based assays.
Solution-Based Photobleaching Assay
This method provides a quantitative measure of a fluorophore's intrinsic photostability in a controlled environment.
Objective: To determine the photobleaching half-life (t½) of a fluorophore in solution.
Materials:
-
Fluorophore solutions of interest at a standardized concentration (e.g., 1 µM) in a suitable solvent (e.g., phosphate-buffered saline (PBS), ethanol).
-
Spectrofluorometer or a fluorescence microscope with a stable light source (e.g., laser, LED) and a sensitive detector.
-
Quartz cuvette or microscope slide with a coverslip.
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: Prepare fresh solutions of the fluorophores to be compared at the same concentration in the same solvent.
-
Instrumentation Setup:
-
Place the sample in the spectrofluorometer or on the microscope stage.
-
Adjust the excitation light to the wavelength of maximum absorbance (λmax) for the fluorophore.
-
Set the emission detector to the wavelength of maximum emission (λem).
-
Define and maintain a constant excitation light intensity for all measurements.
-
-
Data Acquisition:
-
Record the initial fluorescence intensity (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals until the intensity has decreased to less than 20% of the initial value.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized intensity (I/I₀) versus time.
-
Fit the resulting photobleaching curve to a single exponential decay model to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k.
-
Caption: Workflow for Solution-Based Photostability Measurement.
Cell-Based Photobleaching Assay
This method assesses the photostability of a fluorophore within a cellular environment, which can be more representative of its performance in biological imaging applications.
Objective: To determine the photobleaching half-life (t½) of a fluorophore in a cellular context.
Materials:
-
Cultured cells on imaging-grade glass-bottom dishes.
-
Fluorophore-conjugated probes (e.g., antibodies, ligands) or fluorescent protein expression vectors.
-
Fluorescence microscope with a stable light source, sensitive camera, and time-lapse imaging capabilities.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Preparation and Labeling:
-
Culture cells to an appropriate confluency.
-
Label the cells with the fluorophore conjugate or transfect with the fluorescent protein vector.
-
Wash the cells to remove any unbound fluorophore.
-
-
Microscopy and Image Acquisition:
-
Mount the cell dish on the microscope stage.
-
Identify a region of interest (ROI) containing clearly labeled cells.
-
Acquire a time-lapse series of images under continuous illumination with a defined and constant excitation power.
-
-
Image Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of an unlabeled area.
-
Normalize the background-corrected intensity to the initial intensity.
-
Plot the normalized intensity versus time to generate a photobleaching curve and calculate the half-life.
-
Caption: Workflow for Cell-Based Photostability Measurement.
Factors Influencing Photostability
The photostability of a fluorophore is not an intrinsic, immutable property but is influenced by a variety of environmental factors. Understanding these factors is crucial for optimizing experimental conditions and maximizing the useful signal from a fluorescent probe.
Caption: Key Factors Affecting the Photostability of Fluorophores.
Excitation Light Intensity: Higher light intensity leads to a faster rate of photobleaching as the fluorophore undergoes more excitation-emission cycles per unit of time.
Excitation Wavelength: Exciting a fluorophore at the peak of its absorption spectrum will generally lead to more efficient excitation and, consequently, a higher rate of photobleaching.
Molecular Oxygen: The presence of molecular oxygen can significantly accelerate photobleaching through the generation of reactive oxygen species. The use of oxygen scavenging systems in the imaging medium can enhance the photostability of many dyes.
Local Environment: The chemical environment surrounding the fluorophore, including the pH, solvent polarity, and viscosity, can influence its photostability. For instance, the photostability of cyanine dyes can be modulated by their local environment.
Conclusion
The choice of fluorophore has a profound impact on the quality and reliability of fluorescence-based experimental data. While this compound belongs to a class of dyes known for good photostability, a direct quantitative comparison with other common fluorophores is limited by the lack of specific data for this compound. In contrast, fluorophores such as those in the Alexa Fluor family have been extensively characterized and are well-regarded for their superior photostability compared to traditional dyes like FITC. When selecting a fluorophore, researchers should consider the specific requirements of their experiment, including the desired brightness, spectral properties, and, critically, the photostability under the intended imaging conditions. For demanding applications requiring long-term or high-intensity illumination, it is advisable to choose a fluorophore with well-documented high photostability or to empirically determine the photostability of the chosen dye using standardized protocols.
References
Unveiling the Selectivity of Coumarin-6-sulfonyl Chloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation, fluorescent labeling, and probe development, the choice of a labeling reagent is critical. Selectivity for the target functional group over other nucleophiles present in a biological milieu is a paramount consideration. This guide provides an in-depth comparison of the selectivity of Coumarin-6-sulfonyl chloride for amines versus other common nucleophiles, supported by available experimental data and detailed protocols.
This compound is a fluorescent labeling reagent valued for its ability to form stable sulfonamide bonds with primary and secondary amines. Its utility, however, is dictated by its reactivity profile towards a range of nucleophiles typically encountered in biological systems, including water, alcohols, and thiols. Understanding the selectivity of this reagent is key to optimizing labeling strategies and ensuring the desired conjugation outcome.
Performance Comparison: Amines Take Precedence
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom and the nucleophilicity of the reacting partner. Generally, in protic solvents, the order of nucleophilicity for common functional groups is thiols > amines > alcohols > water.[1][2][3] This intrinsic chemical property forms the basis of the selectivity of this compound.
While specific kinetic data for the competitive reactions of this compound with a wide array of nucleophiles under identical conditions is not extensively documented in a single study, a comparative analysis can be constructed from available literature on analogous aromatic sulfonyl chlorides.
| Nucleophile Class | Representative Nucleophile | Typical Reaction Conditions | Observed Reactivity/Selectivity |
| Amines | Primary Aliphatic Amines (e.g., Glycine, n-Butylamine) | pH 7.5 - 9.5, Aqueous Buffer | High: Rapid reaction to form stable sulfonamides. Aminolysis is generally favored over hydrolysis, with high yields of the sulfonamide product observed even in aqueous environments at elevated pH.[4][5] |
| Thiols | Aliphatic Thiols (e.g., Cysteine, Ethanethiol) | pH 7.0 - 8.0, Aqueous Buffer | Moderate to High: Thiols are intrinsically more nucleophilic than amines. However, the reaction with sulfonyl chlorides can be complex. While sulfonothioates can be formed, the reaction may be reversible or lead to other products depending on the conditions. |
| Alcohols | Primary Alcohols (e.g., Ethanol, Serine side chain) | pH > 9, Anhydrous conditions often preferred | Low to Moderate: The reaction to form sulfonate esters is generally much slower than aminolysis. Elevated pH and the absence of water are often required to achieve significant conversion. |
| Phenols | Phenolic Hydroxyls (e.g., Tyrosine side chain) | pH 9.0, Ambient Temperature | Moderate: Phenols are more acidic and their conjugate bases (phenolates) are more nucleophilic than aliphatic alcohols. Reaction with this compound has been demonstrated to proceed under moderately basic conditions. |
| Water | - | pH Dependent | Moderate: Hydrolysis to the corresponding sulfonic acid is a significant competing reaction, particularly at higher pH values. However, the rate of aminolysis with primary amines is generally much faster, leading to high labeling efficiency in aqueous buffers.[4][5] |
Visualizing Reaction Selectivity
The preferential reaction of this compound with amines over other nucleophiles can be represented as a competitive reaction pathway.
Caption: Reaction pathways of this compound with various nucleophiles.
Experimental Protocols
To aid researchers in evaluating the selectivity of this compound or similar reagents, the following experimental protocols are provided.
Protocol 1: Determination of Amine Labeling Efficiency and Hydrolysis Rate
This protocol outlines a method to quantify the competition between aminolysis and hydrolysis using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for determining the selectivity of this compound.
Materials:
-
This compound
-
Amine of interest (e.g., glycine, n-butylamine)
-
Anhydrous acetonitrile
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.0 or 1 M HCl)
-
HPLC system with a C18 column and a UV-Vis or fluorescence detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous acetonitrile.
-
Prepare a stock solution of the amine (e.g., 100 mM) in the reaction buffer.
-
In a temperature-controlled vial, add the reaction buffer and the amine stock solution to achieve the desired final amine concentration (e.g., 10 mM).
-
Initiate the reaction by adding a small volume of the this compound stock solution to the amine solution to a final concentration of, for example, 0.1 mM.
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC. The mobile phase will typically be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at a wavelength suitable for detecting the coumarin fluorophore (e.g., ~350 nm absorption, ~450 nm emission).
-
Quantify the peak areas corresponding to the unreacted this compound, the sulfonamide product, and the sulfonic acid hydrolysis product.
-
Plot the concentration of each species over time to determine the reaction rates.
Protocol 2: Competitive Reaction with Multiple Nucleophiles
This protocol allows for a direct comparison of the reactivity of this compound with an amine, a thiol, and an alcohol in the same reaction mixture.
Materials:
-
This compound
-
Amine (e.g., n-butylamine)
-
Thiol (e.g., ethanethiol)
-
Alcohol (e.g., ethanol)
-
Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)
-
Anhydrous acetonitrile
-
HPLC-MS system
Procedure:
-
Prepare stock solutions of this compound, the amine, the thiol, and the alcohol in anhydrous acetonitrile or a suitable solvent.
-
In a reaction vial, combine the reaction buffer and the stock solutions of the amine, thiol, and alcohol to achieve equimolar concentrations (e.g., 1 mM each).
-
Initiate the reaction by adding the this compound stock solution to a final concentration significantly lower than the nucleophiles (e.g., 0.05 mM) to maintain pseudo-first-order conditions.
-
Allow the reaction to proceed for a set period (e.g., 30 minutes) at a controlled temperature.
-
Quench the reaction as described in Protocol 1.
-
Analyze the product mixture using an HPLC-MS system to identify and quantify the sulfonamide, sulfonothioate, and sulfonate ester products based on their mass-to-charge ratios.
-
The relative peak areas of the different products will provide a direct measure of the selectivity of this compound under these competitive conditions.
Conclusion
This compound demonstrates a marked preference for reacting with primary and secondary amines over other common nucleophiles such as alcohols and water, particularly in the pH range typically used for bioconjugation (pH 7.5-9.5). This selectivity is a direct consequence of the higher nucleophilicity of amines compared to alcohols and the fact that the rate of aminolysis significantly outpaces the rate of hydrolysis in aqueous environments. While thiols are also highly nucleophilic, the resulting sulfonothioate linkage can be less stable than the sulfonamide bond. For researchers aiming for amine-specific labeling, this compound remains a valuable tool, offering a good balance of reactivity and selectivity to achieve efficient and specific fluorescent tagging of biomolecules. The provided protocols offer a framework for researchers to quantitatively assess the performance of this and other labeling reagents in their specific experimental contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol Participates in the Synthesis of Functionalized Coumarin-Fused Pyrazolo[3,4-b]Pyridine from a One-Pot Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of different coumarin sulfonamides as anticancer agents
For Researchers, Scientists, and Drug Development Professionals
The fusion of the coumarin (B35378) scaffold, a privileged pharmacophore in medicinal chemistry, with a sulfonamide moiety has given rise to a potent class of anticancer agents. These hybrid molecules have demonstrated significant efficacy across a range of cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the advancement of cancer research and drug development.
Quantitative Efficacy Comparison
The anticancer activity of various coumarin sulfonamide derivatives has been predominantly evaluated by determining their half-maximal inhibitory concentration (IC50) against several human cancer cell lines. The following tables summarize the in vitro cytotoxicity of selected compounds, offering a clear comparison of their potency.
Table 1: Cytotoxicity (IC50 in µM) of Selected Coumarin Sulfonamide Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9c | MDA-MB-231 (Breast) | 9.33 ± 1.81 | [1] |
| KB (Oral) | 13.66 ± 1.33 | [1] | |
| HCT-116 (Colon) | >100 | [1] | |
| 9b | MDA-MB-231 (Breast) | 17.13 ± 0.68 | [1] |
| KB (Oral) | 10.78 ± 0.13 | [1] | |
| HCT-116 (Colon) | 17.26 ± 2.00 | [1] | |
| 112 | MDA-MB-231 (Breast) | 7.78 ± 3.78 | [2] |
| 38a | MCF-7 (Breast) | < 5 | [2] |
| 38b/c | MDA-MB-231 (Breast) | 7.07 | [2] |
| 42a-e | MCF-7 (Breast) | 5.41 - 10.75 | [2] |
| 78a | MCF-7 (Breast) | 10.95 ± 0.96 | [3] |
| 78b | MCF-7 (Breast) | 10.62 ± 1.35 | [3] |
| 12c | PC3 (Prostate) | 0.34 ± 0.04 | [2] |
| MGC803 (Gastric) | 0.13 ± 0.01 | [2] | |
| HepG2 (Liver) | 1.74 ± 0.54 | [2] | |
| 26d | A549 (Lung) | 0.28 ± 0.04 | [2] |
| 9f | A549 (Lung) | 7.1 ± 0.8 | [4] |
| H2170 (Lung) | 3.3 ± 0.5 | [4] | |
| 10q | A431 (Skin) | Low Nanomolar | [5] |
| 5-Fluorouracil | MDA-MB-231 (Breast) | 8.59 ± 0.52 | [1] |
| Doxorubicin | HCT-116 (Colon) | 0.63 | [6] |
One of the primary mechanisms through which coumarin sulfonamides exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment, and their inhibition can disrupt cancer cell survival and proliferation.[7][8][9]
Table 2: Carbonic Anhydrase Inhibition Constants (Ki in nM) of Selected Coumarin Sulfonamides
| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 18f | 955 | 515 | 21 | 5 | [7] |
| 11 | >10000 | >10000 | 29.4 | 9.15 | [10] |
| 16c | >10000 | >10000 | 19.2 | 7.23 | [10] |
| Acetazolamide (AAZ) | - | - | Potent (Control) | Potent (Control) | [7] |
Key Mechanisms of Action & Signaling Pathways
Coumarin sulfonamides employ a multi-pronged attack on cancer cells. Key mechanisms include the induction of apoptosis through oxidative stress and the inhibition of critical cell survival signaling pathways.
Several coumarin sulfonamides, such as compound 9c , have been shown to induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS).[1][11] This surge in ROS disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death. Western blot analyses have confirmed the upregulation of key apoptotic proteins like cleaved caspase-3 and a shift in the Bax/Bcl-2 ratio, favoring apoptosis.[1]
Caption: ROS-mediated apoptosis induced by coumarin sulfonamides.
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth; its aberrant activation is a hallmark of many cancers.[12][13] Certain coumarin derivatives have been identified as potent inhibitors of this pathway.[12][14] By suppressing the phosphorylation of key kinases like Akt, these compounds can halt the downstream signaling that prevents apoptosis and promotes cell cycle progression, thereby exerting a potent antitumor effect.
Caption: Inhibition of the PI3K/AKT survival pathway.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
The general process for evaluating the anticancer potential of a novel coumarin sulfonamide derivative follows a logical progression from initial cytotoxicity screening to mechanistic investigation.
Caption: Workflow for anticancer screening of new compounds.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the coumarin sulfonamide compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed and treat cells with the test compound as described for the MTT assay.
-
Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
This technique is used to detect and quantify specific proteins within a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Treat cells with the coumarin sulfonamide, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, Bax, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity, normalized to a loading control like β-actin or GAPDH, is quantified.
This guide highlights the significant potential of coumarin sulfonamides as a versatile class of anticancer agents. Their potent cytotoxicity, combined with their ability to target key cancer-related pathways such as apoptosis, cell survival signaling, and pH regulation, makes them promising candidates for further preclinical and clinical development. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers dedicated to discovering the next generation of cancer therapeutics.
References
- 1. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of 3-sulfamoyl coumarins against cancer-related IX and XII isoforms of human carbonic anhydrase as well as cancer cells leads to the discovery of 2-oxo-2H-benzo[h]chromene-3-sulfonamide - A new caspase-activating proapoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. flore.unifi.it [flore.unifi.it]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Coumarin-Labeled Proteins
The covalent attachment of coumarin (B35378) dyes to proteins is a widely used strategy in biochemical and cellular research. These fluorescent labels serve as versatile probes for visualizing protein localization, tracking protein-protein interactions (PPIs), and quantifying protein abundance. Following the labeling reaction, a critical step is the thorough characterization of the resulting protein-dye conjugate. This ensures the quality and reproducibility of downstream experiments.
This guide provides a comparative overview of analytical techniques for characterizing coumarin-labeled proteins, with a primary focus on the utility of ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. We present supporting data, experimental protocols, and a comparison with alternative methods such as UV-Vis Spectroscopy and Mass Spectrometry.
Overview of Characterization Methods
The characterization of a coumarin-labeled protein conjugate aims to answer several key questions:
-
Success of Conjugation: Has the coumarin dye been successfully attached to the protein?
-
Degree of Labeling (DOL): On average, how many dye molecules are attached to each protein molecule?[1][2][3]
-
Structural Integrity: Has the labeling process altered the protein's structure or function?
-
Purity: Is the sample free from unconjugated dye and other contaminants?
-
Concentration: What is the precise concentration of the labeled protein?
Several biophysical techniques can address these questions. Below is a comparative summary of the most common methods.
Data Presentation: Quantitative Comparison of Methods
The choice of characterization method depends on the specific information required, the available instrumentation, and the nature of the protein. The following table summarizes the quantitative outputs and key performance metrics of ¹H-NMR, UV-Vis Spectroscopy, and Mass Spectrometry for analyzing coumarin-labeled proteins.
| Parameter | ¹H-NMR Spectroscopy | UV-Vis Spectroscopy | Mass Spectrometry (MS) |
| Primary Output | High-resolution spectrum of all proton-containing molecules | Absorbance spectrum | Mass-to-charge (m/z) spectrum |
| Degree of Labeling (DOL) | Can be determined by integrating unique, resolved signals from the coumarin label against protein signals. Requires a known internal standard for absolute quantification. | Standard method. Calculated using the Beer-Lambert law from absorbance at 280 nm (protein) and the λmax of the coumarin dye.[1][4] | Can determine the distribution of labeled species (e.g., 0, 1, 2 labels per protein) and calculate an average DOL. |
| Structural Information | High-resolution (atomic level). Chemical shift perturbations (CSPs) reveal labeling sites and conformational changes.[5][6][7] | Low-resolution. Can indicate gross unfolding through changes in the absorbance spectrum, but not detailed structural changes. | Low-resolution. Can detect changes in conformation through techniques like ion mobility-mass spectrometry, but does not provide atomic detail. |
| Quantification | Absolute quantification (qNMR) is possible with an internal standard of known concentration.[8][9][10] | Relative quantification. Requires an accurate molar extinction coefficient for both protein and dye.[4] | Generally provides relative quantification of different species in a sample. Absolute quantification is complex. |
| Purity Assessment | Excellent. Can detect and quantify small molecule impurities, including free coumarin dye, and assess protein aggregation. | Good for detecting free dye if its spectrum is distinct from the conjugate. Less sensitive to protein impurities or aggregation. | Excellent. Can detect a wide range of impurities and protein modifications with high sensitivity. |
| Sensitivity | Low. Typically requires micromolar to millimolar sample concentrations.[8] | Moderate. | High. Can detect femtomole to attomole quantities. |
| Sample Requirements | ~10-100 µM concentration, ~500 µL volume. Sample must be soluble and stable. | ~1-10 µM concentration. | Low sample consumption. |
| Instrumentation Cost | High | Low | High |
In-Depth Look: ¹H-NMR Spectroscopy
¹H-NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure and dynamics of molecules in solution.[7] For coumarin-labeled proteins, ¹H-NMR offers unique advantages beyond what other methods can provide.
Key Applications:
-
Determining Degree of Labeling (DOL): By integrating the area of a well-resolved proton signal from the coumarin moiety against a resolved signal from the protein (e.g., from an aromatic amino acid), the molar ratio of dye to protein can be determined. For absolute quantification, an internal standard with a known concentration is required.[9][10][11][12] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9][10]
-
Assessing Structural Integrity: Covalent labeling can potentially perturb the protein's structure. Comparing the ¹H-¹⁵N HSQC spectrum of the labeled protein to the unlabeled protein is a sensitive method for detecting changes in the chemical environment of backbone amides. Significant chemical shift perturbations (CSPs) can indicate local or global conformational changes.[5][6][7]
-
Identifying the Labeling Site: CSPs observed in a ¹H-¹⁵N HSQC spectrum can help map the binding or labeling site. Residues whose signals are significantly shifted are likely at or near the site of coumarin attachment.[5]
-
Studying Interactions: The coumarin label itself can be used as a probe. Changes in the chemical shifts of the coumarin's protons upon the protein binding to another molecule (e.g., another protein, DNA, or a small molecule ligand) can be monitored to report on the interaction.
Caption: Workflow for ¹H-NMR analysis of a coumarin-labeled protein.
Experimental Protocols
This is the most common and accessible method for determining DOL.[1][2][3][4]
-
Sample Preparation: Purify the coumarin-labeled protein from excess, unconjugated dye using a suitable method like size exclusion chromatography or extensive dialysis.
-
Measure Absorbance: Using a UV-transparent cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin dye (Aₘₐₓ). Dilute the sample if A₂₈₀ is greater than 1.5 to ensure linearity.
-
Calculation: The DOL is calculated using the following formula:[1]
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
DOL = (Aₘₐₓ × Dilution Factor) / (ε_dye × Protein Concentration)
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of the coumarin dye at its λₘₐₓ (in M⁻¹cm⁻¹).
-
This protocol outlines the steps for determining concentration and DOL, and assessing the structural integrity of a coumarin-labeled protein using ¹H-NMR.
-
Sample Preparation:
-
After purification, exchange the labeled protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0). The buffer should not contain protons that would obscure the signals of interest.
-
Lyophilize a small aliquot of the protein and re-dissolve in 99.9% Deuterium Oxide (D₂O) to minimize the water signal. For observing exchangeable amide protons (in HSQC experiments), resuspend the sample in 90% H₂O / 10% D₂O.
-
The final protein concentration should be in the range of 25 µM to 1 mM.
-
Add a known quantity of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), to the NMR tube. The standard should have a signal that is well-resolved from other signals in the spectrum.[8]
-
-
Data Acquisition:
-
Acquire a 1D ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
For quantification , it is critical to ensure full relaxation of all signals. Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals being integrated (d1 ≥ 5 * T₁). A typical value for proteins and small molecules is 10-30 seconds.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100) for the signals to be integrated.
-
For structural assessment (if the protein is ¹⁵N-labeled), acquire a 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Processing and Analysis:
-
Process the 1D spectrum with appropriate phasing and baseline correction.
-
Identify a well-resolved, non-overlapping signal from the coumarin label and a well-resolved signal from the protein (e.g., from an aromatic residue in a region clear of other signals).
-
Integrate the area of the protein signal (I_prot), the coumarin signal (I_coumarin), and the internal standard signal (I_std).
-
Calculate Protein Concentration: Concentration_prot (M) = [ (I_prot / N_prot) / (I_std / N_std) ] × Concentration_std (M) Where N is the number of protons giving rise to the integrated signal.
-
Calculate Degree of Labeling (DOL): DOL = [ (I_coumarin / N_coumarin) / (I_prot / N_prot) ]
-
Assess Structural Integrity: Overlay the ¹H-¹⁵N HSQC spectrum of the coumarin-labeled protein with that of the unlabeled protein. Calculate the weighted chemical shift perturbation (CSP) for each residue to identify regions affected by the label.
-
Application: Visualizing Signaling Pathways
Coumarin-labeled proteins are instrumental in studying dynamic cellular processes like signal transduction. By visualizing the change in localization or interaction of a labeled protein, researchers can map its role in a signaling cascade.
A common application is in studying G protein-coupled receptor (GPCR) signaling.[13] For instance, the translocation of β-arrestin (a key regulatory protein) from the cytoplasm to an activated GPCR at the cell membrane can be visualized using a fluorescently-labeled β-arrestin.
Caption: Visualizing β-arrestin translocation in GPCR signaling.
This process, observable via fluorescence microscopy, confirms the interaction and is a key step in signal termination and initiation of downstream pathways involving β-arrestin. ¹H-NMR could be used in vitro to map the specific binding interface between the coumarin-labeled β-arrestin and the intracellular loops of the GPCR, providing atomic-level detail that complements the cellular imaging data.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Unlocking Protein Mysteries: A Guide to NMR Spectroscopy in Protein Characterization - News - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 7. users.cs.duke.edu [users.cs.duke.edu]
- 8. mdpi.com [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. A Fluorescent Live Imaging Screening Assay Based on Translocation Criteria Identifies Novel Cytoplasmic Proteins Implicated in G Protein-coupled Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Buffer Maze: A Comparative Guide to Optimizing Small Molecule Performance in Common Biological Buffers
For researchers, scientists, and drug development professionals, the choice of a biological buffer is a critical, yet often overlooked, parameter that can significantly impact the observed activity and stability of a test compound. This guide provides a comparative analysis of the performance of a hypothetical small molecule, here termed "C6SCl," in three widely used biological buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and HEPES buffer. The data and protocols presented herein are synthesized from established biochemical principles and serve as a practical framework for buffer selection and optimization in preclinical research.
The integrity of in vitro experiments underpins the foundation of drug discovery and development. A buffer's primary role is to maintain a stable pH, but its components can also interact with test compounds, target proteins, and assay reagents, leading to artifacts that can confound data interpretation.[1][2] This guide will explore these nuances, offering a data-driven comparison of how PBS, TBS, and HEPES buffers can influence the perceived efficacy and stability of a small molecule.
Comparative Performance of "C6SCl" in Different Biological Buffers
To illustrate the impact of buffer selection, we will consider the hypothetical performance of "C6SCl," a small molecule inhibitor of a target enzyme, in PBS, TBS, and HEPES. The following table summarizes the key performance metrics that should be evaluated during buffer optimization studies.
| Performance Metric | Phosphate-Buffered Saline (PBS) | Tris-Buffered Saline (TBS) | HEPES Buffer | Rationale for Observation |
| Apparent IC50 | 150 nM | 100 nM | 110 nM | Phosphate (B84403) ions in PBS can sometimes interact with small molecules or target proteins, potentially reducing the apparent potency.[1][3] Tris is generally considered more inert in this regard.[4] HEPES, a zwitterionic buffer, often provides a good balance of stability and inertness.[3][5] |
| Compound Stability (t1/2) | 12 hours | 24 hours | 36 hours | The stability of a compound can be pH and temperature-dependent. Tris buffers can sometimes be more susceptible to pH shifts with temperature changes compared to HEPES.[3] The composition of PBS can in some cases lead to precipitation with certain compounds or in the presence of divalent cations.[6] |
| Enzyme Activity (Control) | 100% | 100% | 100% | The baseline enzyme activity in the absence of the inhibitor should be consistent across all buffers. Any significant deviation may indicate a buffer-enzyme interaction. |
| Signal-to-Background Ratio | Moderate | High | High | Interactions between buffer components and detection reagents can affect the assay's dynamic range. Tris and HEPES are often favored for their compatibility with a wide range of assay formats. |
Experimental Protocols
To generate the comparative data presented above, a series of standardized experiments should be performed. The following protocols provide a template for assessing the performance of a small molecule in different biological buffers.
Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against its target enzyme.
-
Reagent Preparation :
-
Prepare 10X stock solutions of PBS, TBS, and HEPES buffers at the desired pH (e.g., 7.4).
-
Prepare a stock solution of the target enzyme in an appropriate, stable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a serial dilution of the test compound ("C6SCl") in each of the three test buffers.
-
-
Assay Procedure :
-
In a 96-well plate, add the following to each well:
-
Test buffer (to final volume)
-
Enzyme solution
-
Test compound dilution (or buffer for control)
-
-
Incubate for a pre-determined time at the desired temperature (e.g., 30 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis :
-
Calculate the initial reaction rates for each compound concentration.
-
Normalize the rates to the control (no inhibitor).
-
Plot the normalized rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Compound Stability Assay
This protocol assesses the stability of the test compound in each buffer over time.
-
Sample Preparation :
-
Prepare solutions of the test compound ("C6SCl") at a fixed concentration in each of the three test buffers (PBS, TBS, and HEPES).
-
-
Incubation :
-
Incubate the solutions at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 36 hours), collect an aliquot from each solution.
-
-
Analysis :
-
Analyze the concentration of the intact test compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis :
-
Plot the concentration of the test compound against time for each buffer.
-
Calculate the half-life (t1/2) of the compound in each buffer by fitting the data to an appropriate decay model.
-
Visualizing Experimental Logic
To better understand the workflow for assessing a compound's performance in different buffers, the following diagram illustrates the key decision points and experimental stages.
Caption: Workflow for comparing small molecule performance in different biological buffers.
Signaling Pathway Considerations
The choice of buffer can also be critical when investigating cellular signaling pathways. Buffer components can sometimes interfere with protein-protein interactions or the activity of signaling molecules. For instance, phosphate can inhibit certain kinases, which would be a crucial consideration when studying phosphorylation cascades.
The following diagram illustrates a generic kinase signaling pathway that could be influenced by buffer choice.
Caption: A generic kinase signaling pathway susceptible to buffer interference.
Conclusion and Recommendations
The selection of an appropriate biological buffer is a cornerstone of reliable and reproducible in vitro research. As demonstrated with the hypothetical small molecule "C6SCl," the choice between PBS, TBS, and HEPES can significantly influence key parameters such as apparent potency and compound stability.
-
PBS is a widely used and cost-effective buffer, but its potential for phosphate-related interactions and precipitation with divalent cations warrants careful consideration.[1][6]
-
TBS offers a good alternative, with Tris being generally more inert towards protein interactions than phosphate.[3] However, the pH of Tris buffers is more sensitive to temperature fluctuations.[3]
-
HEPES is a zwitterionic buffer that often provides a robust and stable pH environment with minimal interaction with biological molecules, making it a suitable choice for many enzymatic and cell-based assays.[3][5]
Ultimately, the optimal buffer is application-dependent. It is strongly recommended that researchers and drug development professionals conduct preliminary buffer optimization studies as an integral part of their experimental design. This proactive approach will enhance data quality and confidence, ultimately accelerating the journey from discovery to clinical application.
References
- 1. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Biological Buffers and Their Uses in the Pharmaceutical Industry | DKSH Insights [dksh.com]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
A Comparative Guide to the Cross-Reactivity of Sulfonyl-Based Probes in Complex Biological Samples
For researchers, scientists, and drug development professionals utilizing chemical probes for target identification and validation, understanding the cross-reactivity profile of these tools is paramount. This guide provides an objective comparison of sulfonyl-based probes, using the widely studied sulfonyl fluoride (B91410) (SF) as a representative for the class that includes Coumarin-6-sulfonyl chloride, against a well-established alternative, the fluorophosphonate (FP) probes. The comparison is supported by established experimental methodologies for assessing probe specificity in complex biological proteomes.
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that employs reactive chemical probes to label and identify active enzymes within their native biological context.[1][2][3] Unlike traditional proteomic methods that measure protein abundance, ABPP provides a direct readout of protein function, making it invaluable for drug discovery and functional proteomics.[1] An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that covalently binds to a functional residue in an enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[1][3]
The utility of an ABP is defined by its reactivity profile. While some probes are designed for high selectivity towards a single enzyme class, others possess broader reactivity, which can be advantageous for discovering novel targets but requires careful characterization to understand potential off-target effects, or cross-reactivity.
Comparison of Probe Reactivity Profiles
The specificity of a covalent probe is determined by its reactive group. Sulfonyl fluorides (SF) and fluorophosphonates (FP) are two common electrophiles used in ABPP that exhibit distinct reactivity profiles. While direct, extensive cross-reactivity data for this compound is not widely published, the behavior of the closely related sulfonyl fluoride warhead offers significant insight into its expected target profile.
Sulfonyl fluorides have emerged as versatile probes due to their ability to react with a wide range of nucleophilic amino acid residues.[4] This includes not only the canonical serine, but also tyrosine, lysine, threonine, cysteine, and histidine residues, depending on the specific protein microenvironment.[4][5] This broad reactivity makes them effective tools for exploring diverse enzyme classes but also implies a higher potential for cross-reactivity.[4][6][7]
In contrast, fluorophosphonate-based probes are highly selective for the active-site serine of a large and diverse enzyme family known as serine hydrolases.[8][9][10][11] This class includes proteases, lipases, and esterases.[9][11] Their high specificity makes them the gold standard for profiling this particular enzyme superfamily with minimal off-target labeling.
The following table summarizes the key differences in the target profiles of these two classes of probes.
| Feature | Sulfonyl Fluoride (SF) Probes | Fluorophosphonate (FP) Probes |
| Reactive Group | Sulfonyl Fluoride (-SO₂F) | Fluorophosphonate (-P(O)(OR)F) |
| Primary Amino Acid Targets | Serine, Tyrosine, Lysine, Histidine, Threonine, Cysteine[4][5] | Active-Site Serine[8][9] |
| Primary Protein Class Targets | Serine Hydrolases, Glutathione (B108866) Transferases (GSTs), Kinases, various other functional proteins[4][6][7][12] | Serine Hydrolases (Proteases, Lipases, Esterases, etc.)[8][11] |
| Reactivity Profile | Broad / "Cross-Reactive" | Highly Selective |
| Primary Application | Covalent inhibitor development, functional residue discovery across diverse protein classes | Specific profiling of serine hydrolase activity |
Experimental Protocol: Competitive ABPP for Cross-Reactivity Analysis
To determine the on-target and off-target (cross-reactive) binding profile of a probe like this compound, a competitive ABPP workflow is employed. This method identifies the protein targets of a probe and assesses its selectivity by measuring how a competing inhibitor affects its binding.
Objective: To identify the protein targets of a novel probe and assess its binding selectivity in a complex proteome (e.g., cell lysate).
Materials:
-
Cell or tissue lysate (e.g., mouse brain lysate)
-
Activity-Based Probe with a reporter tag (e.g., Alkyne-Coumarin-6-sulfonyl chloride)
-
Broad-spectrum or specific inhibitors for competition
-
Biotin-Azide tag for click chemistry
-
Streptavidin-coated beads for enrichment
-
SDS-PAGE gels and fluorescence scanner
-
Mass spectrometry reagents (Trypsin, buffers, etc.)
Methodology:
-
Proteome Preparation: Prepare a soluble proteome fraction from cells or tissues by homogenization in a suitable lysis buffer (e.g., Tris-buffered saline) followed by ultracentrifugation to remove insoluble components. Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome (e.g., 1 mg/mL) with either a vehicle control (e.g., DMSO) or a known inhibitor for 30 minutes at 37°C. The inhibitor can be a broad-spectrum agent targeting a specific enzyme class to check for class-wide labeling, or a highly specific inhibitor to confirm a single target.
-
-
Probe Labeling:
-
Add the alkyne-tagged this compound probe to each proteome aliquot to a final concentration of 1-5 µM.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Click Chemistry:
-
Stop the labeling reaction and append a biotin (B1667282) tag for enrichment. Add a biotin-azide reporter tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA) to each sample.
-
Incubate for 1 hour at room temperature to covalently link the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated agarose (B213101) beads to each sample and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner (if the probe is fluorescent) or proceed directly to mass spectrometry.
-
-
Mass Spectrometry-Based Identification:
-
Excise the entire protein lane from the gel, perform in-gel tryptic digestion, and extract the resulting peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired spectra against a protein sequence database. Proteins that are abundant in the vehicle-treated sample but significantly reduced or absent in the inhibitor-treated sample are considered specific targets of the probe that are blocked by the competitor. Proteins labeled regardless of the competitor are considered potential off-targets.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing probe cross-reactivity and the general principle of on-target versus off-target labeling in a complex biological sample.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
References
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 6. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. セリンヒドロラーゼ活性部位プローブ | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Efficacy comparison of coumarin-sulfonamide hybrids as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
The fusion of coumarin (B35378) and sulfonamide moieties has given rise to a versatile class of hybrid molecules with significant therapeutic potential. These compounds have demonstrated notable efficacy as inhibitors of various key enzymes implicated in a range of diseases, from cancer to diabetes and bacterial infections. This guide provides a comparative analysis of the inhibitory activity of coumarin-sulfonamide hybrids against three major enzyme classes: carbonic anhydrases, α-glucosidase, and urease, supported by experimental data and detailed protocols.
Carbonic Anhydrase Inhibition: A Focus on Anticancer Applications
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms are involved in physiological and pathological processes, with CA IX and XII being particularly overexpressed in hypoxic tumors, contributing to tumor acidification and progression.[1][2] Coumarin-sulfonamide hybrids have emerged as potent inhibitors of these tumor-associated CAs, often exhibiting greater selectivity compared to off-target cytosolic isoforms like CA I and II.[3]
The inhibitory mechanism of these hybrids often involves a synergistic action. The sulfonamide group acts as a zinc-binding group (ZBG), coordinating to the Zn²⁺ ion in the enzyme's active site, a classical mechanism for CA inhibition.[4] The coumarin scaffold can contribute to inhibitory potency and selectivity, potentially by interacting with the entrance of the active site cavity.[4]
Comparative Inhibitory Activity against Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Kᵢ) of selected coumarin-sulfonamide hybrids against human carbonic anhydrase (hCA) isoforms, with Acetazolamide (AAZ) included as a standard reference inhibitor.
| Compound ID | Linker/Substitution | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Hybrid 1 (5a) | Aryl enaminone | >10000 | >10000 | 8.9 | 3.4 | [4] |
| Hybrid 2 (5f) | Aryl enaminone | >10000 | >10000 | 133.5 | 42.9 | [4] |
| Hybrid 3 (13a) | Aryl enaminone | >10000 | >10000 | 25.8 | 9.8 | [5] |
| Hybrid 4 (11c) | meta-Sulfonamide | - | - | 8.4 | - | [5] |
| Hybrid 5 (2b) | Varied Linker | - | - | Potent & Selective | Potent & Selective | [3] |
| Hybrid 6 (18f) | Functionalized Coumarin | 955 | 515 | 21 | 5 | [6] |
| Acetazolamide (AAZ) | Standard Drug | 250 | 12 | 25 | 5.7 | [3][6] |
Note: "-" indicates data not available in the cited sources.
α-Glucosidase Inhibition: A Strategy for Diabetes Management
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical aspect of managing type 2 diabetes.[7][8] Several studies have explored coumarin-sulfonamide hybrids as potential α-glucosidase inhibitors, demonstrating their ability to effectively inhibit the enzyme's activity.
Comparative Inhibitory Activity against α-Glucosidase
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various coumarin-based inhibitors against α-glucosidase, with Acarbose serving as a standard drug for comparison.
| Compound ID | Compound Type | α-Glucosidase IC₅₀ (µM) | Reference |
| Hybrid 7 (5a) | Coumarin derivative | 19.64 | [9] |
| Hybrid 8 (5b) | Coumarin derivative | 12.98 | [9] |
| Hybrid 9 (7c) | Coumarin-hydrazone hybrid | 2.39 ± 0.05 | [7] |
| Acarbose | Standard Drug | 873.34 ± 1.67 | [7] |
Urease Inhibition: Targeting Bacterial Pathogenesis
Urease is an enzyme produced by various pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers.[1] Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in local pH that allows the bacteria to survive in the acidic environment of the stomach.[1] Therefore, urease inhibitors are a promising therapeutic strategy against such infections.[1] Coumarin derivatives, including sulfonamide hybrids, have shown significant urease inhibitory potential.[10][11]
Comparative Inhibitory Activity against Urease
The following table summarizes the IC₅₀ values of selected coumarin derivatives against urease, with Thiourea as a standard inhibitor.
| Compound ID | Compound Type | Urease IC₅₀ (µM) | % Inhibition | Reference |
| Hybrid 10 (3a) | Coumarin derivative | 0.412 | 64.0% | [2][10] |
| Hybrid 11 (5a) | Coumarin derivative | 0.322 | 77.7% | [2][10] |
| Thiourea | Standard Drug | 0.14 | 82% | [2][10] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
The inhibitory effects on CAs are assessed by measuring the enzyme-catalyzed hydration of CO₂ using a stopped-flow instrument.
-
Principle: The assay measures the change in pH resulting from the formation of a proton during the hydration of CO₂ catalyzed by carbonic anhydrase. The rate of pH change is monitored using a pH indicator.
-
Reagents:
-
Tris buffer (20 mM, pH 8.3) containing a pH indicator (e.g., phenol (B47542) red, 100 µM).
-
Purified carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Coumarin-sulfonamide hybrid inhibitors and standard inhibitors (e.g., Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO).
-
CO₂-saturated water.
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, one syringe contains the buffer with the enzyme and the inhibitor at various concentrations. The other syringe contains the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.
-
Calculate the initial rates of the catalyzed reaction from the linear portion of the absorbance curve.
-
Determine the Kᵢ values by fitting the data to the Michaelis-Menten equation for competitive inhibition.[12][13]
-
α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory effect on α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[14][15]
-
Principle: α-glucosidase hydrolyzes the colorless substrate pNPG to release p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol, measured spectrophotometrically, is proportional to the enzyme activity.
-
Reagents:
-
Phosphate buffer (50 mM, pH 6.8).
-
α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM).
-
Coumarin-sulfonamide hybrid inhibitors and standard inhibitor (e.g., Acarbose) at various concentrations.
-
Sodium carbonate solution (1 M) to stop the reaction.
-
-
Procedure:
-
Pre-incubate the enzyme solution with different concentrations of the inhibitor in a 96-well plate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[14][15]
-
Urease Inhibition Assay (Berthelot Method)
The Berthelot method is a colorimetric assay used to determine the amount of ammonia produced from the enzymatic hydrolysis of urea by urease.[1][16]
-
Principle: Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-colored indophenol (B113434) complex, which can be quantified spectrophotometrically.
-
Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
Urease enzyme solution (e.g., from Jack bean).
-
Urea solution (100 mM).
-
Phenol reagent (Solution A).
-
Alkali-Hypochlorite reagent (Solution B).
-
Coumarin-sulfonamide hybrid inhibitors and standard inhibitor (e.g., Thiourea) at various concentrations.
-
-
Procedure:
-
Pre-incubate the urease enzyme solution with different concentrations of the inhibitor in test tubes or a 96-well plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding the Phenol Reagent followed by the Alkali-Hypochlorite Reagent.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance of the indophenol complex at approximately 625 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[1][16]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts and experimental processes.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Proposed binding mode of a coumarin-sulfonamide hybrid in the active site of carbonic anhydrase.
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. phcogres.com [phcogres.com]
- 4. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcarediagnostics.com [labcarediagnostics.com]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
Safety Operating Guide
Safe Disposal of Coumarin-6-sulfonyl chloride: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Coumarin-6-sulfonyl chloride, a reactive compound requiring careful management.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] Due to its reactivity, particularly with moisture, specific procedures must be followed for its disposal to ensure the safety of laboratory personnel and compliance with environmental regulations. The primary methods of disposal involve either sending the chemical to a licensed hazardous waste facility or neutralizing it in the laboratory before disposal.
Hazard Data
Proper handling and disposal procedures are informed by the inherent hazards of the substance. The following table summarizes the key hazard information for this compound.
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] |
| Serious Eye Damage | H318 | Causes serious eye damage[2] |
| Transport Hazard Class | 8 | Corrosive solid, acidic, organic, n.o.s.[2] |
Laboratory-Scale Disposal and Neutralization Protocols
For small quantities of this compound, in-laboratory neutralization can be a safe and effective disposal method. This procedure should always be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Experimental Protocol: Neutralization of Unused this compound
This protocol details the safe neutralization of small, unused quantities of solid this compound.
Materials:
-
This compound
-
A large beaker
-
Stir bar and stir plate
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (B78521) (NaOH) solution
-
pH paper
Procedure:
-
In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a stir plate.
-
Add a sufficient volume of cold, saturated aqueous sodium bicarbonate solution or 1 M sodium hydroxide solution to the beaker. A general guideline is to use at least 5-10 molar equivalents of the base relative to the amount of this compound to be neutralized.
-
Begin stirring the basic solution.
-
Slowly and in small portions, add the solid this compound to the stirring basic solution. The rate of addition should be carefully controlled to manage the exothermic reaction and any gas evolution (carbon dioxide if using bicarbonate).
-
After all the this compound has been added, continue stirring the mixture in the ice bath for a minimum of one hour to ensure complete hydrolysis and neutralization.
-
Once the reaction is complete, remove the beaker from the ice bath and allow it to warm to room temperature.
-
Check the pH of the aqueous solution using pH paper to confirm it is neutral or slightly basic. If it is still acidic, add more base until neutrality is achieved.
-
The resulting neutralized aqueous solution, containing coumarin-6-sulfonic acid sodium salt, can typically be disposed of as non-hazardous aqueous waste, in accordance with local and institutional regulations.
Experimental Protocol: Neutralization of Spills
In the event of a small spill of this compound, the following procedure should be followed.
Materials:
-
Dry, inert absorbent material (e.g., sand, dry lime, or soda ash)[4]
-
Appropriate waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Evacuate all non-essential personnel from the immediate area.[4]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. Do not use water or combustible materials like paper towels directly on the spill. [4]
-
Carefully collect the mixture into a designated and properly labeled hazardous waste container.
-
The collected waste should be disposed of through a licensed chemical waste disposal service.
-
Decontaminate the spill area with soap and water, and dispose of any contaminated cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Understanding Decomposition and Byproducts
The primary reaction involved in the neutralization of this compound is hydrolysis. In the presence of water or a basic solution, the sulfonyl chloride group reacts to form the corresponding sulfonic acid (coumarin-6-sulfonic acid) and hydrochloric acid.[5] The base (e.g., sodium bicarbonate) then neutralizes these acidic byproducts.
Thermal decomposition of sulfonyl chlorides can produce toxic fumes, including sulfur dioxide and hydrogen chloride.[5] Therefore, controlled incineration with flue gas scrubbing is a suitable method for the disposal of large quantities by a licensed chemical destruction plant.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
